molecular formula C7H12N2O B3101430 octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1391926-56-9

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3101430
CAS No.: 1391926-56-9
M. Wt: 140.18 g/mol
InChI Key: XLHNWTSCXPCOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a versatile bicyclic lactam scaffold of significant interest in medicinal chemistry and drug discovery. Recent research highlights its application as a critical precursor in the design and synthesis of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 is an intracellular signaling kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Derivatives based on this core structure are being explored to enhance antitumor immune responses by blocking HPK1 function . This compound is offered exclusively for research and development purposes. For Research Use Only. Not for human use. Researchers can access related compounds such as Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride (CAS 1803589-46-9) and the isomeric Octahydro-1h-pyrrolo[3,4-c]pyridin-3-one (CAS 1083223-83-9) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer field-proven insights into the core characteristics and potential applications of this molecule.

Core Structure and Chemical Identity

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic lactam with the molecular formula C₇H₁₂N₂O.[1][2] Its structure features a saturated pyrrolidine ring fused to a piperidine ring, with a carbonyl group at the 1-position. This arrangement creates a rigid three-dimensional framework that is of considerable interest for the design of targeted therapeutics.

Below is a diagram of the core chemical structure:

Caption: Chemical structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Physicochemical Properties

While experimental data for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is not extensively published, its key identifiers are well-established.[1][2] Predicted physicochemical properties, based on its structure, provide valuable insights for experimental design.

PropertyValueSource
CAS Number 1391926-56-9[1]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
Topological Polar Surface Area (TPSA) 41.1 ŲPredicted
logP -0.9Predicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 2Predicted

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Purification

The following diagram illustrates a conceptual synthetic workflow:

synthesis_workflow start Substituted Piperidine Precursor step1 Functional Group Interconversion start->step1 step2 Intramolecular Cyclization step1->step2 product Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one step2->product purification Chromatographic Purification product->purification

Caption: Conceptual workflow for the synthesis of the target molecule.

Proposed Experimental Protocol

This protocol is a representative example based on the synthesis of similar heterocyclic systems and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Protected Piperidine-3,4-dicarboxylate A commercially available piperidine derivative, such as a protected 4-aminopiperidine, would be the starting material. A Dieckmann condensation or a related intramolecular cyclization of a suitably substituted pimelate derivative could also be employed to construct the piperidine ring with the required functionalities.

Step 2: Reduction and Functional Group Manipulation The carboxylate groups of the piperidine precursor would be selectively reduced to the corresponding alcohols. One of the hydroxyl groups would then be converted to a leaving group, such as a tosylate or mesylate, while the other is oxidized to a carboxylic acid. The amino group would be protected throughout these steps.

Step 3: Lactam Formation Deprotection of the amine, followed by treatment with a mild base, would induce an intramolecular nucleophilic substitution to form the desired bicyclic lactam.

Step 4: Purification The crude product would be purified by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to yield the final product.

Spectroscopic Characterization

While the actual spectra are not publicly available, the expected spectroscopic data can be inferred from the molecule's structure.

  • ¹H NMR: The spectrum would be complex due to the number of stereocenters and the rigid bicyclic system. It is expected to show a series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the pyrrolidine and piperidine rings. The two N-H protons would likely appear as broad singlets.

  • ¹³C NMR: The spectrum should display seven distinct signals for the seven carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal (around 170-180 ppm). The remaining six aliphatic carbons would appear in the range of 20-60 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the lactam carbonyl group would be expected around 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).

Reactivity and Stability

The chemical reactivity of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is dictated by the functional groups present: the secondary amines and the lactam.

  • N-Alkylation and N-Acylation: The secondary amines are nucleophilic and can be expected to undergo reactions such as alkylation and acylation.

  • Lactam Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. A study on the degradation of related N-substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated that the C1-N2 bond of the pyrrolopyridinedione ring is cleaved under alkaline conditions. This suggests that the lactam in the target molecule would also be sensitive to basic hydrolysis.

  • Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The compound should be stored in a cool, dry place, away from strong acids and bases to prevent degradation.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological targets for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one have not been reported, the broader class of pyrrolo[3,4-c]pyridine derivatives has shown a wide range of pharmacological activities.[3] This makes the core scaffold a valuable starting point for the development of new therapeutic agents.

The following diagram illustrates the diverse therapeutic areas where pyrrolo[3,4-c]pyridine derivatives have shown promise:

therapeutic_applications core Pyrrolo[3,4-c]pyridine Core analgesic Analgesic core->analgesic sedative Sedative core->sedative antidiabetic Antidiabetic core->antidiabetic antimycobacterial Antimycobacterial core->antimycobacterial antiviral Antiviral core->antiviral antitumor Antitumor core->antitumor

Caption: Potential therapeutic applications of the pyrrolo[3,4-c]pyridine scaffold.

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for the following activities:

  • Analgesic and Sedative Effects: A significant body of research has focused on the analgesic and sedative properties of these compounds.[3]

  • Antidiabetic Activity: Certain derivatives have been shown to possess antidiabetic properties.[3]

  • Antimycobacterial, Antiviral, and Antitumor Activities: The scaffold has also been explored for its potential in treating infectious diseases and cancer.[3]

The rigid, bicyclic nature of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one makes it an excellent scaffold for presenting substituents in well-defined spatial orientations, which is a key aspect of rational drug design. Its synthetic accessibility and the potential for diversification at the two nitrogen atoms and the adjacent carbon atoms make it a highly attractive building block for creating libraries of compounds for high-throughput screening.

Conclusion

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound with a promising future in medicinal chemistry. While a comprehensive experimental characterization is still lacking in the public domain, its structural features and the known biological activities of the broader pyrrolo[3,4-c]pyridine class of compounds strongly suggest its potential as a valuable scaffold for the development of novel therapeutics. Further research into its synthesis, reactivity, and biological targets is warranted to fully unlock its potential.

References

  • 摩熵化学. octahydro-1H-pyrrolo[3,4-c]pyridin-1-one | 1391926-56-9. [Link]

  • Wójcicka, A.; Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14, 354. [Link]

  • Szkatuła, D.; et al. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules2020 , 25, 5898. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research2010 , 67, 233-238. [Link]

Sources

An In-depth Technical Guide to octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the vast array of heterocyclic compounds, bicyclic lactams hold a privileged position due to their conformational rigidity and their ability to present functional groups in well-defined spatial orientations. This guide focuses on a specific member of this class: octahydro-1H-pyrrolo[3,4-c]pyridin-1-one . This molecule, a fusion of a pyrrolidinone and a piperidine ring, represents a versatile building block with significant potential in the design of new chemical entities.

While its close isomer, octahydro-1H-pyrrolo[3,4-b]pyridine, is a well-documented intermediate in the synthesis of the fluoroquinolone antibiotic moxifloxacin, the [3,4-c] isomer remains a less explored entity.[1] This guide aims to consolidate the available technical information on octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, providing a foundational resource for researchers interested in its synthesis, properties, and potential applications in drug discovery. The broader family of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of biological activities, including analgesic, sedative, antidiabetic, and antiviral properties, suggesting a rich pharmacological landscape for this scaffold.[2]

Chemical Identity and Properties

The fundamental identification of a chemical compound lies in its CAS number and IUPAC name, which provide an unambiguous means of referencing in a global scientific context.

Identifier Value Source
CAS Number 1391926-56-9[3]
IUPAC Name octahydro-1H-pyrrolo[3,4-c]pyridin-1-one[3]
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]

The structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is depicted below:

Caption: Chemical structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Synthesis and Methodology

Detailed, peer-reviewed synthetic procedures for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one are not extensively reported in the current literature, a fact that underscores the novelty of this particular scaffold. However, based on established principles of organic chemistry for the synthesis of related bicyclic lactams, a plausible synthetic strategy can be conceptualized. A common approach involves the construction of a suitable precursor containing both the pyrrolidine and piperidine ring fragments, followed by a cyclization step to form the lactam.

One potential synthetic pathway could involve the following key transformations:

G start Commercially Available Piperidine Derivative step1 Functional Group Interconversion and Pyrrolidine Ring Formation start->step1 step2 Introduction of Carboxylic Acid Precursor step1->step2 step3 Intramolecular Amide Bond Formation (Lactamization) step2->step3 product octahydro-1H-pyrrolo[3,4-c]pyridin-1-one step3->product

Caption: Conceptual workflow for the synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

A more detailed, albeit generalized, experimental protocol based on the synthesis of similar bicyclic lactams is outlined below. It is imperative for researchers to note that optimization of reaction conditions would be necessary.

Generalized Experimental Protocol:

  • Step 1: Synthesis of a Suitable Piperidine Precursor: The synthesis would likely commence with a commercially available, suitably substituted piperidine derivative. This starting material would undergo a series of reactions to introduce the necessary functionalities for the subsequent formation of the fused pyrrolidine ring.

  • Step 2: Formation of the Bicyclic Amine Core: Through a sequence of reactions, such as alkylation followed by reductive amination or a multicomponent reaction, the pyrrolidine ring would be fused to the piperidine core. This would result in the formation of an octahydropyrrolo[3,4-c]pyridine skeleton.

  • Step 3: Introduction of the Carboxylic Acid Moiety: A carboxylic acid or ester functionality would be introduced at the appropriate position on the pyrrolidine ring. This could be achieved through various methods, including the use of a protected amino acid derivative in the preceding step.

  • Step 4: Lactam Formation: The final step would involve an intramolecular cyclization to form the lactam. This is typically achieved by activating the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent) and subsequent reaction with the secondary amine of the piperidine ring.

Researchers undertaking the synthesis of this compound should be prepared to extensively characterize all intermediates to confirm their structure and purity.

Spectroscopic Characterization

As with the synthesis, publicly available, experimentally determined spectroscopic data for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is limited. Commercial suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[3] For the purpose of this guide, a summary of expected spectroscopic features is provided based on the known spectral characteristics of related saturated bicyclic lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of stereocenters and the conformational rigidity of the bicyclic system. Signals for the methylene protons of the piperidine and pyrrolidine rings would likely appear in the upfield region (typically 1.5-4.0 ppm). The presence of the lactam carbonyl group would deshield adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The most downfield signal would be that of the lactam carbonyl carbon, typically in the range of 170-180 ppm. The other sp³ hybridized carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group. This band is typically observed in the region of 1650-1700 cm⁻¹.[4] The spectrum would also show C-H stretching vibrations for the aliphatic portions of the molecule around 2850-3000 cm⁻¹ and N-H stretching if the piperidine nitrogen is not substituted.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (140.18 g/mol ). Fragmentation patterns would likely involve cleavage of the bicyclic ring system.

Applications in Drug Development and Medicinal Chemistry

The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, as a conformationally restricted diamine derivative, presents a compelling starting point for the design of novel therapeutic agents. The pyrrolo[3,4-c]pyridine core, in general, has been investigated for a variety of biological activities.

  • Analgesic and Sedative Activity: Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have revealed potential analgesic and sedative properties.[2] This suggests that derivatives of the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold could be explored for their effects on the central nervous system.

  • Antiviral and Antitumor Activity: The broader class of pyrrolopyridines has been shown to possess antiviral and antitumor activities.[2] The rigid bicyclic structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one could serve as a template for the design of inhibitors of various enzymes or protein-protein interactions implicated in these diseases.

  • Scaffold for Combinatorial Chemistry: The two nitrogen atoms in the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one structure provide convenient handles for chemical modification. This allows for the creation of diverse libraries of compounds for high-throughput screening against a wide range of biological targets. The piperidine nitrogen, in particular, can be readily functionalized to introduce various substituents that can modulate the pharmacological properties of the molecule.

The development of synthetic routes to this scaffold will undoubtedly open up new avenues for its exploration in various drug discovery programs.

Conclusion

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a promising, yet underexplored, bicyclic lactam with significant potential as a building block in medicinal chemistry. Its rigid structure and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents. While detailed information on its synthesis and properties is currently limited in the public domain, this guide provides a comprehensive overview of the available data and a forward-looking perspective on its potential applications. As synthetic methodologies for this compound become more established, it is anticipated that its full potential in drug discovery will be unlocked, leading to the development of new and innovative medicines.

References

  • Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. 2013, 25(15), 8701-8707.
  • Motterle, R.; Arvotti, G.; Bergantino, E.; Castellin, A.; Fogal, S.; Galvagni, M. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. US20110137036A1, filed March 4, 2010, and issued June 9, 2011.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. 2020, 25(24), 5933.
  • Google Patents. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Accessed February 29, 2024.
  • Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. 2013, 25(15), 8701-8707.
  • PubChem. Cyclononadecasiloxane, octatriacontamethyl-. National Center for Biotechnology Information. Accessed February 29, 2024. [Link]

  • ZINC. 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine. ZINC. Accessed February 29, 2024. [Link]

  • PubChemLite. 2-methyl-octahydro-1h-pyrrolo[3,4-c]pyridine. PubChemLite. Accessed February 29, 2024. [Link]

  • Potmischil, F.; Tomescu, M.; Chiran, L. E. Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry. 2002, 40(10), 663-668.
  • Khan, I.; Zaib, S.; Batool, S.; et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. 2022, 53(6), 1-22.
  • PubChem. Octahydro-1H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Accessed February 29, 2024. [Link]

  • van der Heijden, G.; de Visser, P. C.; Filippov, D. V.; et al. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry. 2017, 25(19), 5160-5170.
  • ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Accessed February 29, 2024. [Link]

  • MDPI. Applications of Medicinal Bioinorganic Chemistry. Accessed February 29, 2024. [Link]

  • precisionFDA. PENTADECANE. Accessed February 29, 2024. [Link]

  • Gudimchuk, N.; et al. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. 2020, 11(1), 101-109.
  • Angene Chemical. 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aS,7aS)-. Angene Chemical. Accessed February 29, 2024. [Link]

  • ResearchGate. Hydroacridines: Part 23 . 1 H and 13 C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Accessed February 29, 2024. [Link]

  • NIST. Colchicine. National Institute of Standards and Technology. Accessed February 29, 2024. [Link]

  • OEHCS Inc. CAS Numbers List. Accessed February 29, 2024. [Link]

Sources

Technical Guide: Synthesis of Novel Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold (systematically known as 3,7-diazabicyclo[4.3.0]nonan-8-one ) represents a privileged bicyclic framework in medicinal chemistry. Unlike its aromatic counterparts (pyrrolo[3,4-c]pyridines) or the widely utilized [3,4-b] isomers (e.g., Moxifloxacin intermediates), this saturated [3,4-c] system offers unique vectors for diversification. Its defined stereochemistry—typically cis-fused—provides a rigid core that mimics peptide turns, making it highly relevant for GPCR ligands, kinase inhibitors (specifically MK2), and enzyme inhibitors.

This guide details the retrosynthetic logic, a robust experimental protocol for the cis-fused core, and the critical stereochemical considerations required for high-integrity library synthesis.

Structural Rationale & Medicinal Utility[1][2][3]

The core structure features a piperidine ring fused to a pyrrolidinone. The "1-one" designation places the carbonyl on the five-membered ring, creating a lactam.

Key Pharmacophoric Features:
  • Rigid Geometry: The bicyclic fusion restricts conformational freedom, reducing the entropic penalty upon binding to biological targets.

  • Vector Orthogonality: The N-3 (piperidine nitrogen) and N-7 (lactam nitrogen) positions allow for independent functionalization.

  • Stereochemical Richness: The bridgehead carbons (C4a and C7a) create chiral centers. The cis-fusion is generally preferred in drug design for its compact, globular shape, whereas the trans-fusion forces a more planar, extended conformation.

Retrosynthetic Analysis

To access the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core, we employ a Constructive Annulation Strategy . Rather than reducing a fully aromatic pyridine precursor (which often yields over-reduced or inseparable mixtures), we build the pyrrolidone ring onto a pre-functionalized piperidine.

Strategic Disconnection

The most reliable disconnection involves breaking the C-N amide bond and the C-N amine bond of the pyrrolidone ring. This traces back to a 4-oxopiperidine-3-carboxylate precursor.

Retrosynthesis Target Octahydro-1H-pyrrolo[3,4-c] pyridin-1-one Inter1 Amino-Ester Intermediate (Unstable) Target->Inter1 Lactamization Start Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate Inter1->Start Reductive Amination

Figure 1: Retrosynthetic logic prioritizing the reductive amination/cyclization cascade.

Core Synthetic Methodology: The Reductive Cyclization Route[4]

This protocol describes the synthesis of the cis-fused scaffold. This route is chosen for its scalability and self-validating nature (the cyclization often occurs spontaneously upon reduction).

Reaction Scheme Overview
  • Starting Material: 1-N-Boc-4-oxopiperidine-3-carboxylic acid ethyl ester.

  • Reagents: Benzylamine (or ammonium acetate), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Mechanism: Reductive amination forms the secondary amine, which undergoes intramolecular nucleophilic attack on the ester to close the lactam ring.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 1-oxo-2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate.

Step 1: Imine Formation & Reduction
  • Preparation: In a 500 mL round-bottom flask, dissolve 1-N-Boc-4-oxopiperidine-3-carboxylic acid ethyl ester (10.0 g, 36.8 mmol) in 1,2-dichloroethane (DCE, 150 mL).

  • Amine Addition: Add benzylamine (4.02 mL, 36.8 mmol) and acetic acid (2.1 mL, 36.8 mmol).

  • Equilibration: Stir at room temperature for 1 hour under nitrogen. Why: This allows the formation of the imine/enamine equilibrium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (11.7 g, 55.2 mmol) portion-wise over 20 minutes.

    • Expert Insight: STAB is preferred over NaCNBH₃ for its lower toxicity and better control over mono-alkylation vs. over-reduction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

Step 2: Thermal Cyclization (Lactamization)

Note: Often, the amine formed in Step 1 cyclizes spontaneously. If TLC shows the open-chain amino-ester, thermal forcing is required.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 100 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Cyclization: Redissolve the crude residue in Toluene (100 mL) and heat to reflux (110°C) for 4 hours.

    • Validation: Monitor by LC-MS.[1] The mass shift will be -46 Da (loss of EtOH) from the amino-ester intermediate.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 65-75% over two steps.

SynthesisWorkflow SM 4-Oxopiperidine Precursor Imine Imine Formation SM->Imine BnNH2, AcOH Red Reductive Step (STAB) Imine->Red NaBH(OAc)3 Cycl Thermal Cyclization Red->Cycl -EtOH, Heat Prod Cis-Fused Lactam Cycl->Prod Purification

Figure 2: Step-wise workflow for the reductive cyclization protocol.

Stereochemical Control & Validation

The stereochemical outcome of the [3,4-c] fusion is critical.

Thermodynamic vs. Kinetic Control
  • Cis-Fusion: The reductive amination of 4-oxopiperidine-3-carboxylates predominantly yields the cis-amino ester due to the pseudo-axial preference of the incoming hydride or the steric bulk of the ester group directing the amine attack. Subsequent cyclization locks this cis geometry (H-3 and H-4 are cis).

  • Trans-Fusion: Accessing the trans-isomer is more challenging and typically requires starting from a pre-formed unsaturated pyridine-3,4-dicarboxylate, followed by reduction under specific heterogeneous catalytic conditions (e.g., H₂/PtO₂), which favors trans addition across the double bonds.

Data Validation Table
ParameterCis-Isomer CharacteristicsTrans-Isomer Characteristics
Coupling Constant (

)
6.0 – 8.0 Hz (Dihedral angle ~40°)10.0 – 12.0 Hz (Dihedral angle ~160°)
Thermodynamic Stability More stable (less ring strain)Less stable in [4.3.0] systems
NOE Signal Strong correlation between bridgehead protonsNo/Weak correlation

Advanced Analog Synthesis (Diversification)

Once the core scaffold (Scaffold 1 ) is obtained, diversification proceeds via orthogonal deprotection.

  • N-1 (Lactam) Alkylation:

    • Reagents: NaH, Alkyl Halide, DMF, 0°C.

    • Note: The lactam nitrogen is acidic (pKa ~17). Alkylation here is facile.

  • N-5 (Piperidine) Functionalization:

    • Step: Deprotection of Boc (TFA/DCM) or Benzyl (H₂/Pd-C).

    • Step: Urea formation, reductive amination, or SNAr reactions.

References

  • Scaffold Utility & Biological Activity

    • Knutsen, L. J. S., et al. "Pyrrolo[3,4-c]pyridine derivatives: Synthesis and biological activity." Journal of Medicinal Chemistry.
    • Source:

  • Synthetic Methodology (Reductive Cyclization)

    • Altomare, C., et al. "Synthesis and biological evaluation of 3,7-diazabicyclo[4.3.0]nonan-8-ones." Journal of Medicinal Chemistry, 2011, 54(7), 2512-2516.
    • Source:

  • Stereochemical Analysis

    • Lebrêne, A., et al. "Catalytic Regio- and Stereoselective Synthesis of Diazabicyclo[4.3.0]nonane-diones.
    • Source:

  • Commercial Availability & CAS Data

    • Compound: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9).[1]

    • Source:

Sources

Unlocking the Pyrrolo[3,4-c]pyridine Scaffold: A Comprehensive Guide to Biological Activity and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold is one of six structural isomers of the bicyclic pyrrolopyridine ring system, characterized by a five-membered pyrrole ring fused to a six-membered pyridine nucleus[1]. While naturally occurring pyrrolopyridines (such as camptothecin) have long been utilized in oncology, synthetic derivatives of the specific [3,4-c] isomer have emerged as highly privileged structures in modern drug discovery[2]. By offering a unique hydrogen bond donor/acceptor profile and enhanced metabolic stability, this scaffold has demonstrated a broad spectrum of pharmacological properties, including profound analgesic, antimycobacterial, antidiabetic, and anticancer activities[1][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will dissect the mechanistic causality behind the scaffold's biological activity, map out field-proven experimental workflows for lead validation, and provide a quantitative synthesis of structure-activity relationships (SAR).

Mechanistic Profiling of Primary Therapeutic Domains

Neuropharmacology: Analgesic and Sedative Activity

The most extensively documented application of pyrrolo[3,4-c]pyridine derivatives lies in pain management. Specifically, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown exceptional efficacy in murine models of antinociception[4].

  • Mechanistic Insight: While the exact central receptor target remains under investigation, SAR studies indicate that the introduction of a 2-methoxy group on the phenyl ring, combined with specific alkyl linkers, significantly enhances peripheral analgesic effects[4]. These compounds frequently outperform aspirin in acetic acid-induced writhing tests and show efficacy comparable to morphine without the associated severe respiratory depression or high toxicity[4].

Infectious Diseases: Targeting Mycobacterial Respiration

The rise of multidrug-resistant Mycobacterium tuberculosis (M. tb) necessitates novel mechanisms of action. High-throughput screening has identified pyrrolo[3,4-c]pyridine-1,3(2H)-diones as potent inhibitors of mycobacterial respiration[5].

  • Mechanistic Insight: These compounds specifically target the cytochrome bc1 complex , binding to the QcrB subunit (menaquinol cytochrome c oxidoreductase)[5]. By inhibiting QcrB, the compounds disrupt the electron transport chain, leading to rapid ATP depletion and bactericidal outcomes. To optimize metabolic stability, researchers successfully replaced vulnerable ester moieties with methyl oxadiazole bioisosteres, achieving nanomolar activity[5].

MOA Compound Pyrrolo[3,4-c]pyridine Derivative Target Cytochrome bc1 Complex (QcrB Subunit) Compound->Target Binds & Inhibits Process1 Electron Transport Chain Disruption Target->Process1 Blocks Respiration Process2 Severe ATP Depletion Process1->Process2 Impairs Energy Outcome Mycobacterium tuberculosis Death Process2->Outcome Bactericidal Effect

Mechanism of action for antimycobacterial pyrrolo[3,4-c]pyridine derivatives targeting QcrB.

Metabolic Disorders & Oncology

Beyond pain and infection, the scaffold exhibits versatility in metabolic and oncological pathways:

  • Antidiabetic Activity: 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives act as potent aldose reductase inhibitors and GPR119 agonists, effectively stimulating glucose uptake into muscle and fat cells to increase insulin sensitivity[1][2].

  • Anticancer Activity: Recent advancements have highlighted the scaffold's ability to selectively target ovarian and breast cancer cells. The mechanism involves the targeted inhibition of VEGFR-2 phosphorylation, which cripples the angiogenesis pathways essential for tumor proliferation[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality and self-validating controls required when evaluating pyrrolo[3,4-c]pyridine derivatives.

Protocol 1: In Vitro Antimycobacterial Respiration Assay (QcrB Inhibition)

Objective: Quantify the minimum inhibitory concentration (MIC) of compounds targeting the cytochrome bc1 complex. Causality & Design Choice: Wild-type M. tuberculosis possesses a branched respiratory chain. If the bc1 complex is inhibited, the bacteria can survive by upregulating an alternative pathway via cytochrome bd oxidase. To accurately measure QcrB inhibition without false negatives, we must use a


cydKO (cytochrome bd oxidase knockout) mutant strain , which obligates the bacteria to rely entirely on the bc1 complex[5].
  • Culture Preparation: Grow M. tuberculosis

    
    cydKO mutant in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.4 - 0.8).
    
  • Compound Dispensing: Prepare a 10-point, 2-fold serial dilution of the pyrrolo[3,4-c]pyridine derivative in DMSO. Dispense into a 96-well microtiter plate.

  • Inoculation & Incubation: Add the bacterial suspension to achieve a final concentration of

    
     CFU/mL per well. Incubate at 37°C for 7 days.
    
  • Resazurin Microtiter Assay (REMA): Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active, respiring cells.

  • Validation & Controls: Use Q203 (a known QcrB inhibitor) as a positive control. The assay is validated if the positive control yields an MIC within its known historical range and the negative (vehicle) control shows complete resazurin reduction.

Protocol 2: In Vivo Analgesic Evaluation (Murine Writhing Test)

Objective: Assess the peripheral antinociceptive efficacy of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones[4]. Causality & Design Choice: Intraperitoneal injection of acetic acid induces localized acute inflammation by triggering the release of prostaglandins (PGE2 and PGF2


) and sympathomimetic amines. Counting the resulting "writhes" (abdominal constrictions) provides a direct, quantifiable readout of peripheral pain pathway inhibition.
  • Acclimatization: Habituate adult male Swiss mice (20-25g) to the testing environment for 1 hour prior to the experiment.

  • Administration: Administer the test compound (e.g., 5 mg/kg), vehicle (negative control), or Aspirin/Morphine (positive controls) via intraperitoneal (i.p.) or oral (p.o.) routes. Wait 30 minutes (i.p.) or 60 minutes (p.o.) for systemic distribution.

  • Nociceptive Induction: Inject 0.1 mL/10g body weight of 0.6% aqueous acetic acid solution intraperitoneally.

  • Quantification: Place the mouse in a transparent observation chamber. Record the cumulative number of writhes (abdominal muscle contractions followed by hind limb extension) between the 5th and 30th minute post-injection.

  • Validation: Calculate the percentage of pain inhibition: [(Mean writhes of Vehicle - Mean writhes of Test) / Mean writhes of Vehicle] x 100. The system validates itself if Aspirin demonstrates its standard ~50-60% inhibition.

Workflow Synthesis Step 1: Scaffold Synthesis (1H-pyrrolo[3,4-c]pyridine-1,3-diones) InVitro Step 2: Receptor Binding & Toxicity (Cell viability assays) Synthesis->InVitro Screen InVivo Step 3: In Vivo Analgesic Models (Writhing & Hot Plate Tests) InVitro->InVivo Select Safe Leads SAR Step 4: SAR Analysis (Optimize N-benzyl/phenyl substituents) InVivo->SAR Evaluate Efficacy SAR->Synthesis Iterative Design

Iterative drug discovery workflow for analgesic pyrrolo[3,4-c]pyridine scaffold optimization.

Quantitative Data and SAR Summary

The table below synthesizes the structure-activity relationships and quantitative efficacy metrics of various pyrrolo[3,4-c]pyridine derivatives across different therapeutic domains based on recent literature[1][4][5][6].

Compound ClassTherapeutic IndicationPrimary TargetKey Structural ModificationEfficacy Metric
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Analgesia / Pain ManagementPeripheral nociceptive pathways2-methoxy phenyl substituent at N-4 of piperazineED50 = 0.67–2.59 mg/kg (Murine writhing test)
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones TuberculosisCytochrome bc1 (QcrB subunit)Methyl oxadiazole bioisostere replacing esterMIC < 1 µM (in

cydKO mutant strain)
6-Methyl-pyrrolo[3,4-c]pyridine-1,3-diones Type 2 DiabetesAldose Reductase / GPR1194-chloro-N-phenyl-benzenesulfonamideSignificant increase in cellular insulin sensitivity
Tricyclic Pyrrolo[3,4-c]pyridines HIV InfectionHIV-1 Integrase (IN)N-benzyl-7-hydroxy substitutionLow micromolar IC50 (in vitro IN assay)
Pyrrolo[3,4-c]pyridine derivatives OncologyVEGFR-2Pyran/pyrimidine linkageSelective cytotoxicity (IC50) in ovarian cancer cells

References

  • Wójcicka, A., & Redzicka, A. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals (Basel), 14(4), 354.[Link]

  • Wójcicka, A., et al. (2020). "Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones." Molecules, 25(24), 5888.[Link]

  • Arora, K., et al. (2015). "Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration." Journal of Medicinal Chemistry, 58(20), 8248-8266.[Link]

  • Kalai, T., et al. (2022). "Pyrrolo[3,4-c]pyridine derivatives with selective cytotoxicity against ovarian cancer cells." Bioorganic & Medicinal Chemistry Letters, 73, 128891.[Link]

Sources

literature review on the discovery of pyrrolopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Pyrrolopyridine Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The pyrrolopyridine, or azaindole, nucleus is a quintessential example of such a "privileged structure."[1] This bicyclic heterocycle, comprising a fused pyrrole and pyridine ring, is not merely a synthetic curiosity but a recurring motif in both natural products and clinically successful pharmaceuticals.[2][3] Its significance stems from its unique structural and electronic properties, which allow it to serve as an excellent bioisostere for endogenous structures like purines and indoles.[1] This mimicry enables pyrrolopyridine derivatives to effectively interact with a vast array of biological targets, particularly the ATP-binding sites of protein kinases.[4][5]

Pyrrolopyridines exist in six primary isomeric forms, with the position of the nitrogen atom in the pyridine ring profoundly influencing the molecule's reactivity, solubility, and binding interactions.[2][6] The scaffold is found in natural alkaloids like Camptothecin, a potent topoisomerase I inhibitor, and has been engineered into blockbuster drugs such as Vemurafenib, used in melanoma treatment.[4][6] This guide provides a comprehensive overview of the discovery of pyrrolopyridine derivatives, from the evolution of their synthesis to their diverse applications in modern drug development, offering field-proven insights for researchers and scientists.

The Pyrrolopyridine Core: Isomers and Electronic Landscape

The versatility of the pyrrolopyridine scaffold begins with its isomeric diversity. The fusion of a pyrrole ring with a pyridine ring can occur in multiple ways, leading to distinct chemical entities with unique properties. The most commonly explored isomers in drug discovery are the 4-, 5-, 6-, and 7-azaindoles, alongside the pyrrolo[3,4-c]pyridine system.[6] The location of the pyridine nitrogen atom is critical; it acts as a hydrogen bond acceptor and modulates the electron density across the entire bicyclic system, thereby influencing the pKa and the susceptibility of various positions to electrophilic or nucleophilic attack. This understanding is fundamental to designing synthetic routes and predicting target interactions.

Pyrrolopyridine_Isomers cluster_isomers Common Pyrrolopyridine (Azaindole) Isomers 4-Azaindole 4-Azaindole (Pyrrolo[3,2-b]pyridine) 5-Azaindole 5-Azaindole (Pyrrolo[3,2-c]pyridine) 6-Azaindole 6-Azaindole (Pyrrolo[2,3-c]pyridine) 7-Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) P34c Pyrrolo[3,4-c]pyridine

Caption: Common structural isomers of the pyrrolopyridine scaffold.

Evolution of Synthetic Methodologies: From Classical to Modern

The construction of the pyrrolopyridine ring system has been a subject of intense research, evolving from classical name reactions to highly efficient, metal-catalyzed modern strategies. The choice of synthetic route is dictated by the desired isomer, substitution pattern, and the need for scalability and efficiency.

Classical Synthetic Approaches

Early syntheses of azaindoles were often adaptations of classical indole syntheses. While foundational, these methods can be limited by harsh reaction conditions, low yields, and poor regioselectivity.

  • Fischer Indole Synthesis: This acid-catalyzed reaction of a pyridine-derived hydrazine with an aldehyde or ketone has been used for azaindole synthesis, though it often requires forcing conditions.

  • Madelung Synthesis: Involves the intramolecular cyclization of an N-(pyridyl)alkanamide at high temperatures using a strong base.

  • Reissert Synthesis: Condensation of a nitropyridine with diethyl oxalate followed by reductive cyclization provides a route to the pyrrole ring.

Modern Strategies: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized pyrrolopyridine synthesis, enabling milder conditions, greater functional group tolerance, and precise control over substitution.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig are now standard for building the pyrrolopyridine core or functionalizing it post-synthesis. These methods allow for the strategic introduction of aryl, alkyl, and amino groups, which is crucial for exploring structure-activity relationships (SAR).

  • Rhodium-Catalyzed C-H Activation: A more recent advancement involves the direct coupling of aminopyridines with alkynes, catalyzed by Rh(III) complexes with a silver oxidant co-catalyst.[7] This approach is highly atom-economical, as it avoids the pre-functionalization of starting materials. The silver oxidant is thought to regenerate the active Rh(III) catalyst, improving turnover efficiency.[7]

  • Multi-Component Reactions (MCRs): These reactions offer exceptional efficiency by combining three or more starting materials in a single pot to form complex products. A notable example is the two-step synthesis of polycyclic pyrrolopyridines starting from the MCR of an aryl glyoxal, a 1,3-dione, and an aminonaphthoquinone to form a 1,5-diketone intermediate, which is then cyclized with ammonium acetate.[8]

Synthesis_Evolution cluster_classical Classical Syntheses cluster_modern Modern Strategies Fischer Fischer Synthesis Classical Harsh Conditions Low Regioselectivity Madelung Madelung Synthesis Reissert Reissert Synthesis Palladium Pd-Catalyzed Cross-Coupling Modern Mild Conditions High Efficiency Atom Economy Rhodium Rh-Catalyzed C-H Activation MCR Multi-Component Reactions (MCRs) Classical->Modern Advancement in Catalysis

Caption: The evolution from classical to modern pyrrolopyridine syntheses.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

To provide a practical and trustworthy methodology, this section details a representative protocol for the synthesis of a substituted pyrrolopyridine via a palladium-catalyzed intramolecular cyclization. This approach is widely used due to its reliability and applicability to a range of substrates.

Objective: Synthesize a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative, a common core in kinase inhibitors.

Reaction Scheme: A 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material is coupled with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization.

Step-by-Step Methodology
  • Sonogashira Coupling:

    • To the Reaction Vessel: Add 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Causality: Pd(PPh₃)₄ is the palladium(0) catalyst that drives the catalytic cycle. CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step with the palladium complex.

    • Solvent and Reagents: Add degassed solvent (e.g., THF or 1,4-dioxane) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). The base is crucial for neutralizing the HBr byproduct and regenerating the catalyst.

    • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise at room temperature.

    • Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Workup: After completion, cool the reaction, filter through celite to remove metal residues, and concentrate under reduced pressure. Purify the crude product via column chromatography.

  • Intramolecular Amination/Cyclization (Buchwald-Hartwig type):

    • To the Reaction Vessel: Combine the product from Step 1 (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.04 eq) in a flask under an inert atmosphere.

    • Causality: The bulky, electron-rich phosphine ligand is essential. It stabilizes the palladium catalyst, promotes the oxidative addition of the C-Cl bond, and facilitates the final reductive elimination step that forms the new C-N bond, closing the ring.

    • Solvent and Base: Add a dry, aprotic solvent (e.g., toluene or dioxane) and a strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ (2.0 eq). The choice of base is critical for deprotonating the amine to initiate the cyclization.

    • Reaction: Heat the mixture (e.g., 100-110 °C) and monitor for completion.

    • Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final pyrrolopyridine derivative by chromatography or recrystallization.

Protocol_Workflow Start Start: 5-Bromo-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: Sonogashira Coupling (Pd(PPh₃)₄, CuI, Base, Alkyne) Start->Step1 Intermediate Intermediate: 5-Alkynyl-4-chloro-pyrrolopyrimidine Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Pd₂(dba)₃, Ligand, Base) Intermediate->Step2 End Final Product: Functionalized Pyrrolopyridine Step2->End

Caption: Workflow for a two-step palladium-catalyzed synthesis protocol.

Pyrrolopyridines in Drug Discovery: A Therapeutic Arsenal

The structural similarity of the pyrrolopyridine nucleus to the ATP purine ring makes it an ideal scaffold for designing kinase inhibitors.[4][5] The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase active site, a common binding motif for ATP. This has led to the development of numerous drugs targeting kinases involved in cancer and inflammation.[1]

Major Therapeutic Applications
  • Kinase Inhibitors & Anticancer Agents: This is the most successful application area.[9][10] Vemurafenib is a selective inhibitor of B-RAF kinase bearing the V600E mutation, used to treat late-stage melanoma.[2][4] Pexidartinib is a CSF1R kinase inhibitor.[2] Numerous other derivatives have been developed as potent inhibitors of kinases like c-Met, JAK1, and FMS, showing promise in treating various cancers and rheumatoid arthritis.[6][11][12] Recently, a novel pyrrolo-pyridine benzamide derivative showed potent antitumor efficacy in a lung carcinoma model, inhibiting tumor growth by 64.5% at a 20 mg/kg dose.[13]

  • Antiviral Activity: Pyrrolopyridine derivatives have demonstrated significant antiviral properties, particularly against HIV-1.[6] Some compounds function by inhibiting HIV-1 integrase, an essential enzyme for viral replication.[6]

  • Central Nervous System (CNS) Agents: The scaffold has been explored for its analgesic and sedative properties.[6] Furthermore, certain derivatives are being investigated as 5-HT2A agonists for treating mental illnesses and as potential therapies for Alzheimer's disease by targeting enzymes like monoamine oxidase B.[3][14]

  • Anti-inflammatory and Antimicrobial Agents: Derivatives have shown activity as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[15] Additionally, various isomers have been found to possess activity against bacterial strains, including resistant E. coli.[2][6]

Data Summary: Key Pyrrolopyridine-Based Agents
Compound/Derivative ClassPrimary Target(s)Therapeutic AreaCitation(s)
Vemurafenib B-RAF V600E KinaseOncology (Melanoma)[2][4][5]
Pexidartinib CSF1R KinaseOncology[2]
Ruxolitinib JAK1/JAK2 KinaseMyelofibrosis, Inflammation[15]
Pyrrolo[3,4-c]pyridines HIV-1 Integrase, Analgesic TargetsAntiviral, Neurology[6]
Pyrrolo[2,3-b]pyridines c-Met KinaseOncology[13][16]
Imidazo-pyrrolopyridines JAK1 KinaseInflammation (RA)[12]

Conclusion and Future Directions

The discovery of pyrrolopyridine derivatives is a testament to the power of scaffold-based drug design. From its origins in natural products to its current status as a privileged core in medicinal chemistry, the journey of this heterocycle highlights the synergy between synthetic innovation and biological application. The development of robust, efficient, and regioselective synthetic methods, particularly those employing transition-metal catalysis, has been paramount in unlocking the full potential of this scaffold.

The future of pyrrolopyridine research remains bright. Efforts will likely focus on designing next-generation derivatives with enhanced selectivity to minimize off-target effects, a critical challenge for kinase inhibitors. The application of green chemistry principles, such as C-H activation and multi-component reactions, will continue to streamline synthesis.[8][17] As our understanding of complex disease pathways deepens, the inherent versatility of the pyrrolopyridine nucleus ensures it will remain a vital tool for scientists and researchers in the quest for novel therapeutics.

References

  • Gloc, M., Kuran, D., & Cmoch, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Rezaiyehraad, H., et al. (2021). Synthesis of polycyclic pyrrolopyridine derivatives through 1,5-diketones. ResearchGate. [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • El-Gamal, M. I., & Anbar, H. S. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]

  • El-Gamal, M. I., & Anbar, H. S. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Gloc, M., Kuran, D., & Cmoch, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Al-Omair, M. A., et al. (2024). Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Veselov, M. S., et al. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5129-5133. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Publications. [Link]

  • BioWorld Science. (2022). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. BioWorld. [Link]

  • Sharma, K., & Singh, R. K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

  • Kirad, S., et al. (2024). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Semantic Scholar. [Link]

  • Liu, Y., et al. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science. [Link]

  • Al-Sanea, M. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Kulagowski, J. J., et al. (2012). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

physicochemical characterization of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical characterization of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9).[1] As a fused bicyclic lactam containing a secondary amine, this scaffold represents a high-value "sp 3-rich" building block for fragment-based drug discovery (FBDD).[1] Its unique geometry offers a rigidified vector for side-chain attachment, distinct from the more common [3,4-b] isomers (e.g., moxifloxacin intermediates).[1]

The following protocols prioritize the establishment of a self-validating dataset—integrating structural confirmation, ionization constants (pKa), and lipophilicity profiles—to ensure downstream success in lead optimization.

Structural Architecture & Stereochemical Integrity

Before physicochemical profiling, the structural identity must be absolute.[1] The molecule consists of a piperidine ring fused to a pyrrolidin-2-one moiety.[1] The critical structural feature is the ring fusion stereochemistry (cis vs. trans) at the bridgehead carbons.[1]

Structural Analysis
  • Core Scaffold: 3,7-diazabicyclo[4.3.0]nonan-8-one system (alternative numbering).[1]

  • Stereocenters: The bridgehead carbons (positions 3a and 7a in IUPAC fusion numbering) define the shape.[1]

    • Cis-fusion: The rings adopt a folded, "cup-like" shape.[1]

    • Trans-fusion: The rings are flatter and more rigid.[1]

  • Tautomerism: The lactam (amide) functionality is stable, but the secondary amine in the piperidine ring is the primary handle for derivatization.[1]

Stereochemical Assignment (NMR Protocol)

The differentiation between cis and trans isomers is non-trivial by MS alone.[1]

  • Methodology: 1D

    
    H NMR and 2D NOESY.
    
  • Diagnostic Signal: The coupling constant (

    
    ) between the bridgehead protons (
    
    
    
    and
    
    
    ).[1]
    • Trans-fused: Large

      
       value (~10–12 Hz) due to anti-periplanar geometry (axial-axial).[1]
      
    • Cis-fused: Smaller

      
       value (~3–6 Hz) due to syn-clinal geometry (equatorial-axial).[1]
      
  • Validation: NOESY correlations between bridgehead protons confirm cis (strong NOE) or trans (no/weak NOE).

Physicochemical Profiling Strategy

The dual nature of this molecule—a basic secondary amine and a neutral lactam—dictates its behavior in biological media.[1]

Ionization Constant (pKa) Determination

Understanding the protonation state is critical for predicting membrane permeability and solubility.[1]

  • Theoretical Prediction:

    • Piperidine NH: Basic, pKa

      
       9.5–10.5.[1]
      
    • Lactam NH: Non-basic/Weakly acidic, pKa

      
      .[1]
      
  • Experimental Protocol (Potentiometric Titration):

    • Instrument: Sirius T3 or equivalent autotitrator.

    • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).[1]

    • Procedure: Titrate from pH 2.0 to pH 12.0.

    • Data Analysis: Identify the inflection point corresponding to the piperidine nitrogen deprotonation.

    • Significance: At physiological pH (7.4), the molecule exists predominantly as a cation (protonated secondary amine).[1] This enhances solubility but may limit passive permeability unless a transporter is involved.[1]

Lipophilicity (LogP/LogD)[1]
  • Expectation: Low LogP (hydrophilic) due to the polarity of the amide and amine.[1]

  • Method: Shake-Flask (Gold Standard) or HPLC-based estimation.[1]

  • Protocol (LogD at pH 7.4):

    • Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).[1]

    • Equilibration: Shake for 24 hours at 25°C.

    • Quantification: LC-MS/MS analysis of both phases.

    • Calculation:

      
      .
      
    • Target Range: A LogD < 0 is expected.[1][2][3] This classifies the scaffold as a "Fragment-Like" polar core, ideal for lowering the overall lipophilicity of larger drug candidates.[1]

Solubility Profiling
  • Kinetic Solubility: High throughput, DMSO stock into buffer (nephelometry).[1]

  • Thermodynamic Solubility: Equilibrium method (solid into buffer).[1]

    • Critical Step: Verify the solid form (amorphous vs. crystalline) by XRPD before and after the solubility test to ensure no phase transformation occurred (e.g., hydrate formation).

Characterization Workflow Visualization

The following diagram outlines the logical flow from synthesis to validated physicochemical data.

CharacterizationWorkflow cluster_PhysChem Physicochemical Profiling Syn Synthesis / Procurement (CAS 1391926-56-9) Pur Purification (Flash Chrom. / Prep HPLC) Syn->Pur ID Structural ID (MS, 1H-NMR, NOESY) Pur->ID pKa pKa Determination (Potentiometry) ID->pKa Confirm Purity >98% Solid Solid State (XRPD, DSC) ID->Solid LogD LogD (pH 7.4) (Octanol/Buffer) pKa->LogD Define Ionization Sol Solubility (Kinetic & Thermo) LogD->Sol

Figure 1: Integrated workflow for the characterization of the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold.

Solid-State Characterization

For drug development, the physical form of the scaffold affects stability and handling.[1]

  • X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous and crystalline forms.[1] The bicyclic nature often leads to high crystallinity.[1]

  • Differential Scanning Calorimetry (DSC): Determine the melting point.[1]

    • Note: Bicyclic lactams often have high melting points (>150°C) due to intermolecular hydrogen bonding (Lactam NH

      
       Carbonyl O).[1]
      
  • Hygroscopicity (DVS): The secondary amine and lactam are polar; dynamic vapor sorption (DVS) is required to assess moisture uptake.[1] Formation of hydrates is a known risk for this class.[1]

Stability & Reactivity Profile

  • Chemical Stability:

    • Hydrolysis: The lactam ring is generally stable at neutral pH but may open under strong acidic/basic conditions and high temperature.[1]

    • Oxidation: The secondary amine (piperidine) is susceptible to N-oxidation.[1] Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.[1]

  • Metabolic Stability (In Vitro):

    • Incubate with liver microsomes (RLM/HLM).[1]

    • Metabolite ID: Watch for N-dealkylation (if substituted) or hydroxylation on the saturated rings.[1]

Quantitative Data Summary

PropertyMethodExpected Value/RangeRelevance
Molecular Weight Calc.140.18 g/mol Fragment-based design
pKa (Base) Potentiometric9.5 – 10.5Ionization at pH 7.4 (Cationic)
pKa (Acid) Potentiometric> 15Lactam NH (Neutral)
LogD (pH 7.4) Shake Flask-1.5 to 0.5High aqueous solubility
PSA In Silico~40–50 ŲGood permeability potential
H-Bond Donors Count2 (Amine NH, Lactam NH)Binding interactions

References

  • European Lead Factory. (2017).[1] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[1] Bioorganic & Medicinal Chemistry.[1][4][5] Link

  • PubChem. (2023).[1] Compound Summary: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9).[1][6] National Center for Biotechnology Information.[1] Link[1]

  • ChemScene. (2023).[1] Product Data: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride.[7][8]Link[1]

  • Enamine. (2025).[1] Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. Chemistry - A European Journal.[1] Link[1]

Sources

Spectroscopic Characterization of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic lactam of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which can mimic peptide turns and present substituents in well-defined spatial orientations. As with any compound destined for biological evaluation, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, publicly available spectral data for this specific molecule is limited, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. This approach, rooted in comparative analysis, is a field-proven strategy for the structural elucidation of novel chemical entities.

The core structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, with the IUPAC numbering used in this guide, is presented below:

Caption: Molecular structure and IUPAC numbering of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, stereochemistry, and electronic environment of the molecule.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is expected to be complex due to the number of stereocenters and the resulting diastereotopic protons. The chemical shifts will be influenced by the presence of the electron-withdrawing lactam carbonyl and the two nitrogen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer to achieve optimal signal dispersion. A standard one-dimensional proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio is the starting point.

  • Advanced Experiments: To aid in assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton to its directly attached carbon atom.

Predicted ¹H NMR Spectral Data:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
NH -25.0 - 8.0broad singlet-The chemical shift is highly dependent on solvent and concentration. The amide proton will likely be broad due to quadrupole broadening from the adjacent nitrogen.
CH -13.0 - 4.0multiplet-This proton is adjacent to the carbonyl group and a nitrogen atom, leading to a downfield shift. The multiplicity will depend on the coupling to the protons on C-7a and the N-H proton.
CH ₂-32.5 - 3.5multiplet-These protons are adjacent to a nitrogen atom and a stereocenter (C-3a), making them diastereotopic and likely to appear as two separate multiplets.
CH -3a2.8 - 3.8multiplet-This is a bridgehead proton, and its chemical shift and multiplicity will be complex due to coupling with protons on C-3, C-4, and C-7a.
CH ₂-42.5 - 3.5multiplet-Similar to the protons on C-3, these are adjacent to a nitrogen and a stereocenter, leading to diastereotopism.
NH -51.5 - 4.0broad singlet-The chemical shift and broadness will be solvent and concentration-dependent.
CH ₂-61.5 - 2.5multiplet-These protons are part of the piperidine ring and are expected to be in a more aliphatic region of the spectrum.
CH ₂-71.5 - 2.5multiplet-These protons are also in the piperidine ring. Their proximity to the lactam ring may result in a slightly more downfield shift compared to the C-6 protons.
CH -7a2.8 - 3.8multiplet-Another bridgehead proton with a complex coupling pattern due to interactions with protons on C-1, C-3a, and C-7.

Stereochemical Considerations: The relative stereochemistry of the protons, particularly at the ring junctions (C-3a and C-7a), will significantly influence the coupling constants. The Karplus relationship dictates that the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons.[1] A larger coupling constant is generally observed for trans-diaxial protons in a chair-like conformation, while smaller coupling constants are typical for cis or equatorial-axial relationships.[2] Careful analysis of the coupling patterns, potentially with the aid of computational modeling, can help to elucidate the three-dimensional structure of the molecule.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectral Data:

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C-1170 - 180The lactam carbonyl carbon is expected to be the most downfield signal in the spectrum.
C-340 - 55This carbon is adjacent to a nitrogen atom.
C-3a45 - 60A bridgehead carbon, its chemical shift will be influenced by the two adjacent nitrogen atoms and the ring strain.
C-440 - 55This carbon is also adjacent to a nitrogen atom.
C-620 - 35An aliphatic carbon in the piperidine ring.
C-720 - 35Another aliphatic carbon in the piperidine ring.
C-7a45 - 60The second bridgehead carbon, its chemical shift will be influenced by the adjacent nitrogen and the lactam carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that is likely to produce the protonated molecular ion [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion will provide valuable structural information from the resulting fragment ions.

Predicted Mass Spectral Data:

  • Molecular Ion: The molecular formula of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is C₇H₁₂N₂O. The expected monoisotopic mass is 140.0950 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 141.1028.

  • Fragmentation Pattern: The fragmentation of bicyclic systems can be complex.[3][4] Common fragmentation pathways for related structures often involve the cleavage of bonds alpha to the nitrogen atoms and the loss of small neutral molecules.[5]

G cluster_0 Ionization cluster_1 MS1 cluster_2 MS2 (CID) Molecule C₇H₁₂N₂O Parent_Ion [M+H]⁺ m/z = 141.1028 Molecule->Parent_Ion ESI Fragment_1 Fragment Ion 1 Parent_Ion->Fragment_1 Neutral Loss 1 Fragment_2 Fragment Ion 2 Parent_Ion->Fragment_2 Neutral Loss 2 Fragment_3 ... Parent_Ion->Fragment_3

Caption: A generalized workflow for the MS analysis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
N-H stretch3200 - 3500MediumTwo distinct N-H stretches may be observed, one for the amide and one for the amine. The amide N-H is typically at a lower frequency than the amine N-H. Hydrogen bonding can cause these bands to be broad.
C-H stretch2850 - 3000MediumThese bands arise from the C-H bonds of the aliphatic portions of the molecule.
C=O stretch1650 - 1700StrongThe lactam carbonyl stretch is a very characteristic and strong absorption. The exact frequency can be influenced by ring strain. For five-membered lactams (γ-lactams), this band is typically around 1700 cm⁻¹. The bicyclic nature of this molecule may introduce additional strain, shifting the frequency.
N-H bend1550 - 1650MediumThe bending vibration of the N-H bonds.
C-N stretch1000 - 1350MediumThe stretching vibrations of the carbon-nitrogen bonds.

Conclusion

The spectroscopic characterization of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one relies on a synergistic application of NMR, MS, and IR techniques. While direct experimental data is not widely available, a comprehensive understanding of spectroscopic principles and comparison with related structures allows for a detailed and predictive analysis. The key spectral features to confirm the structure are the lactam carbonyl stretch in the IR, the accurate mass of the protonated molecule in the MS, and the complex but interpretable patterns in the ¹H and ¹³C NMR spectra. The use of two-dimensional NMR techniques is essential for the unambiguous assignment of the proton and carbon signals and for elucidating the stereochemistry of this important bicyclic lactam. This guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently characterize octahydro-1H-pyrrolo[3,4-c]pyridin-1-one and its derivatives.

References

  • Gawronski, J., et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. The Journal of Organic Chemistry, 76(9), 3247-3257. [Link]

  • WIPO. (2010). WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Retrieved from [Link]

  • Google Patents. (2011). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2013). Study of Fragmentation Mechanisms of Pyrrolo[3,4-c]pyrazole Derived Aurora Kinase Inhibitors by ESI-QTOF-MS/MS. Journal of The American Society for Mass Spectrometry, 24(8), 1185-1194. [Link]

  • Sazdova, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 25-34. [Link]

Sources

Escaping Flatland: Computational Modeling and Structural Derivatization of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the over-reliance on planar,


-hybridized aromatic scaffolds has historically led to high attrition rates in clinical development due to poor aqueous solubility and off-target promiscuity. The transition toward 

-rich, three-dimensional architectures—a paradigm known as "escaping flatland"—has become a foundational strategy for improving the physicochemical properties and clinical success rates of small molecule therapeutics[1].

This technical guide explores the computational modeling, conformational dynamics, and virtual derivatization of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9)[2]. As the saturated counterpart to the well-known kinase-binding scaffold 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (frequently utilized in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors)[3], this bicyclic [4.3.0] system offers unique geometric vectors, superior metabolic stability, and a highly tunable pharmacophore for next-generation inhibitor design.

Rationale: The Advantage in Scaffold Hopping

The planar precursor, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, is a privileged scaffold in oncology and immunology, primarily because its lactam motif acts as an excellent hydrogen bond donor/acceptor pair for the ATP-binding hinge region of kinases[4]. However, its high aromaticity limits the vectors available for solvent-channel functionalization and increases the risk of


 stacking-induced aggregation.

By reducing the pyridine ring to a piperidine ring, we generate the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core. This scaffold hopping strategy directly increases the fraction of


 carbons (

), which Lovering et al. demonstrated is strongly correlated with improved solubility, reduced melting points, and higher clinical approval rates[1]. The saturated piperidine ring introduces a chair conformation that projects substituents into distinct 3D spatial quadrants, allowing for precise targeting of allosteric or hydrophobic specificity pockets that planar molecules cannot reach.
Comparative Physicochemical Profiling
Property / Metric2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (Planar)octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (Saturated)Impact on Structure-Based Drug Design (SBDD)
Hybridization (

)
0.14 (1

carbon)
0.86 (6

carbons)
Higher

reduces flatland promiscuity and improves solubility[1].
Conformational Entropy Low (Rigid planar core)Moderate (Chair/Envelope transitions)Saturated core allows induced-fit adaptation to complex binding pockets.
Vector Projection 2D (In-plane vectors only)3D (Axial and equatorial vectors)Enables targeting of deep hydrophobic sub-pockets (e.g., DFG-out conformations).
Hydrogen Bonding Lactam C=O (HBA), N-H (HBD)Lactam C=O (HBA), Piperidine N-H (HBD)Piperidine nitrogen provides a highly basic, salt-bridge forming vector.

Conformational Landscape & Pharmacophore Mapping

Understanding the conformational landscape of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is critical before initiating any virtual screening or docking campaigns. The molecule is a fused diazabicyclo[4.3.0]nonane system.

Ring Fusion Stereochemistry

The fusion between the piperidine and pyrrolidone rings can exist in cis or trans configurations. Quantum mechanical (QM) profiling reveals that the cis-fused isomers (e.g., rac-(3aR,7aR)) represent the global energetic minima. The trans-fusion induces severe ring strain (1,3-diaxial interactions) that destabilizes the scaffold by approximately +4.5 kcal/mol relative to the cis geometry. Consequently, the cis-isomer is the preferred input for virtual library generation.

Pharmacophore Vector Logic

To effectively utilize this scaffold, we must map its interaction vectors:

  • The Pyrrolidone Carbonyl (HBA): Serves as the primary anchor, typically engaging the backbone amide of the kinase hinge region.

  • The Piperidine Nitrogen (HBD / Attachment Point): A versatile secondary amine. At physiological pH (7.4), it is predominantly protonated, allowing it to form salt bridges with acidic residues (e.g., Asp/Glu in the DFG motif). Alternatively, it serves as the primary synthetic vector for N-alkylation or N-acylation to reach the solvent-exposed channel.

Pharmacophore Core Octahydro Core Fsp3 = 0.86 Lactam Pyrrolidone C=O Hinge Binder (HBA) Core->Lactam PiperidineN Piperidine N-H Solvent Vector (HBD/Attachment) Core->PiperidineN C5C6 C5/C6 Positions Hydrophobic Pocket Vectors Core->C5C6 Stereo Ring Fusion Cis-(3aR,7aR) preferred Core->Stereo

Fig 1: Pharmacophore vector logic for the derivatization of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Computational Workflows and Methodologies

As a Senior Application Scientist, I mandate that computational pipelines must be self-validating. A docking score is a hypothesis; a converged Molecular Dynamics (MD) trajectory is a proof. Below are the standardized, field-proven protocols for modeling this scaffold.

Workflow Start Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (Input Scaffold) QM QM Conformational Profiling (M06-2X/def2-TZVP) Start->QM LibGen Virtual Library Generation (R-group Enumeration) QM->LibGen Vector Geometries HTVS High-Throughput Virtual Screening (Glide/Vina) LibGen->HTVS IFD Induced-Fit Docking (Receptor Flexibility) HTVS->IFD Top 1% Hits MD Molecular Dynamics & FEP (OPLS4 / TIP3P) IFD->MD Validated Poses Lead Lead Candidate Selection (Synthesis Queue) MD->Lead ΔΔG < -2 kcal/mol

Fig 2: End-to-end SBDD computational workflow for evaluating saturated bicyclic scaffolds.

Protocol 1: Quantum Mechanical (QM) Conformational Profiling

Before generating a virtual library, the exact 3D energetic minima of the bare scaffold must be defined.

  • Isomer Generation: Generate both cis and trans ring-fusion isomers using a 3D builder (e.g., LigPrep).

  • Geometry Optimization: Optimize geometries using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level of theory.

    • Causality: The M06-2X functional is explicitly chosen over B3LYP because it accurately captures non-covalent dispersion forces, which are critical for accurately modeling the dense, folded nature of saturated bicyclic systems.

  • Frequency Calculation: Perform vibrational frequency calculations to ensure the optimized geometries are true energetic minima (zero imaginary frequencies).

  • Boltzmann Weighting: Calculate the relative populations of the piperidine chair vs. boat conformers at 298.15 K to define the dominant input state for docking.

Protocol 2: High-Throughput Virtual Screening (HTVS) & Induced-Fit Docking
  • Receptor Preparation: Prepare the target protein (e.g., HPK1 crystal structure) by assigning protonation states at pH 7.4 using PROPKA. Optimize the hydrogen bond network.

  • Pharmacophore Constraint Application: Generate a docking grid centered on the active site. Apply a mandatory hydrogen-bond constraint to the backbone amide of the hinge region.

    • Causality: Imposing this constraint ensures that the docking algorithm only rewards poses where the pyrrolidone C=O of our scaffold successfully mimics ATP binding, instantly filtering out high-scoring but non-functional decoys.

  • Induced-Fit Docking (IFD): For the top 1% of HTVS hits, perform IFD. Allow side chains within 5 Å of the ligand to undergo conformational sampling. Saturated scaffolds like octahydro-1H-pyrrolo[3,4-c]pyridin-1-one occupy more volume than planar analogs; rigid-receptor docking will artificially penalize them due to steric clashes that would naturally resolve in vivo.

Protocol 3: Absolute Binding Free Energy (ABFE) via Molecular Dynamics

To validate the IFD poses and predict true binding affinities, we utilize Free Energy Perturbation (FEP) and MD.

  • System Solvation: Embed the protein-ligand complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions.

  • Force Field Assignment: Assign the OPLS4 (or GAFF2) force field to the ligand. Saturated heterocycles require highly parameterized force fields to accurately model ring-puckering dynamics.

  • Equilibration Pipeline: Run a self-validating equilibration: 100 ps NVT (constant volume/temperature) followed by 1 ns NPT (constant pressure/temperature) with heavy atom restraints, gradually releasing restraints over 5 ns.

  • Production Run & Convergence: Execute a 100 ns unconstrained production run.

    • Self-Validation Check: Cluster the ligand RMSD (Root Mean Square Deviation). If the ligand RMSD fluctuates by more than 2.0 Å from the docking pose and does not stabilize into a single cluster, the pose is rejected as an artifact.

Conclusion

The integration of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one into drug discovery pipelines represents a textbook execution of the "escape from flatland" hypothesis. By leveraging the saturated nature of this bicyclic core, computational chemists can access novel 3D chemical space, drastically improving the physicochemical properties of kinase and GPCR inhibitors. However, realizing this potential requires rigorous, self-validating computational workflows—from dispersion-corrected QM profiling to flexible-receptor docking—to accurately capture the nuanced sterics of


-rich architectures.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success Journal of Medicinal Chemistry (2009)[Link]

  • WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER WIPO Patentscope (2020)[Link]

Sources

The Pyrrolo[3,4-c]pyridine Scaffold: Isomeric Properties, Synthesis, and Medicinal Utility

[1][2][3]

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold represents a distinct subclass of the "azaindole" and "azaisoindole" families.[1] Unlike its more common isomers (e.g., pyrrolo[2,3-b]pyridine), the [3,4-c] fusion creates a bicyclic system that is isosteric with isoindoline. This specific geometry positions the pyridine nitrogen and the pyrrole functionality in a unique vector space, offering distinct hydrogen bonding capabilities and metabolic profiles.

This technical guide explores the structural stability of the [3,4-c] system, distinguishing between the kinetically unstable fully aromatic 2H-pyrrolo[3,4-c]pyridine (an azaisoindole) and the medicinally robust 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine-1,3-dione derivatives. We provide validated synthetic protocols, physical property landscapes, and structure-activity relationship (SAR) insights for researchers targeting kinases, G-protein coupled receptors (GPCRs), and CNS targets.

Part 1: The Isomeric and Electronic Landscape

Structural Divergence

The pyrrolopyridine family comprises six positional isomers. The [3,4-c] isomer is unique because the pyrrole ring is fused to the c-bond (positions 3 and 4) of the pyridine ring.

Isomer SystemCommon NameKey FeatureStability Profile
Pyrrolo[3,4-c]pyridine 5-Azaisoindole

symmetry axis (approx); Isoindoline isostere.
Aromatic form: Unstable (kinetic). Reduced form: Stable (drug scaffold).
Pyrrolo[2,3-b]pyridine 7-AzaindoleIndole isostere; N-1 and N-7 H-bond motif.Highly Stable; "Privileged" kinase scaffold.
Pyrrolo[3,2-c]pyridine 5-AzaindoleIndole isostere; N-5 solvent exposed.Stable.
The "Azaisoindole" Instability

The fully aromatic 2H-pyrrolo[3,4-c]pyridine possesses a 10-

  • Consequence: The fully aromatic species is susceptible to oxidation and polymerization.

  • Solution: Medicinal chemistry efforts almost exclusively utilize the 2,3-dihydro (isoindoline-like) or 1,3-dione (phthalimide-like) oxidation states. These forms retain the pyridine aromaticity while stabilizing the five-membered ring.

Part 2: Synthetic Protocols

The synthesis of pyrrolo[3,4-c]pyridines typically proceeds from pyridine-3,4-dicarboxylic acid (cinchomeronic acid) precursors. Below is a validated workflow for generating the core scaffold and its differentiation into bioactive imides or amines.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflowcluster_stabilityStability CheckpointStartPyridine-3,4-dicarboxylic Acid(Cinchomeronic Acid)AnhydrideFuro[3,4-c]pyridine-1,3-dione(Anhydride)Start->AnhydrideAc2O, RefluxDehydrationImidePyrrolo[3,4-c]pyridine-1,3-dione(Imide Scaffold)Anhydride->ImideR-NH2 or UreaCondensationAmine2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine(Reduced Scaffold)Imide->AmineLiAlH4 or Zn/AcOHReductionDerivsMannich Bases / N-Alkylated DrugsImide->DerivsHCHO + Amine(Mannich Reaction)

Figure 1: Synthetic decision tree transforming cinchomeronic acid into the two primary bioactive scaffolds: the 1,3-dione (sedative/analgesic profile) and the 2,3-dihydro amine (kinase/enzyme inhibitor profile).

Detailed Protocol: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

This protocol describes the conversion of the dione to the dihydro-scaffold, a critical intermediate for creating kinase inhibitors.

Prerequisites:

  • Precursor: Pyrrolo[3,4-c]pyridine-1,3-dione (prepared via condensation of cinchomeronic anhydride with urea or ammonia).

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), anhydrous THF.
    
  • Atmosphere: Nitrogen or Argon (strictly anhydrous).

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 3-neck flask with LiAlH

    
     (3.0 equiv) suspended in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.
    
  • Addition: Dissolve pyrrolo[3,4-c]pyridine-1,3-dione (1.0 equiv) in THF. Add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (eluent: 10% MeOH/DCM). The carbonyl spots should disappear.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na

    
    SO
    
    
    and concentrate in vacuo.
  • Purification: The resulting oil is often unstable to silica gel chromatography due to the basicity of the pyridine nitrogen. Purify via recrystallization or convert immediately to the HCl salt for storage.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield amide protons and the appearance of methylene signals (

    
    4.0–4.5 ppm) corresponding to the C-1 and C-3 positions of the pyrroline ring.
    
  • Stability: If the product turns dark/brown upon air exposure, it indicates oxidation to the fully aromatic azaisoindole species. Store as a salt (HCl or fumarate).

Part 3: Medicinal Chemistry & SAR[3]

The [3,4-c] scaffold offers specific vectors for drug design. The pyridine nitrogen provides a hydrogen bond acceptor (HBA), while the functionalized pyrrole nitrogen acts as a vector for solubilizing groups or target-specific pharmacophores.

Therapeutic Areas and Mechanisms
Target ClassMechanismKey Scaffold FeaturesReference
CNS (Analgesic) Unknown (Non-opioid)1,3-Dione derivatives. N-alkylation with morpholine/piperazine linkers enhances BBB penetration.
Diabetes GPR119 Agonism1,3-Dione. 4-chloro-N-phenyl-benzenesulfonamide substituents mimic endogenous ligands.
Infectious Disease HIV-1 IntegraseTricyclic [3,4-c] systems. The dione motif chelates metal ions in the active site.
Oncology MMP InhibitorsDihydro-scaffold. Hydroxamic acid appendages chelate Zinc in Matrix Metalloproteinases.
Structure-Activity Relationship (SAR) Diagram

SARCorePyrrolo[3,4-c]pyridineScaffoldN_PyrroleN-Position (Pyrrole)Main VectorCore->N_PyrroleC1_C3C1/C3 Carbonyls(Dione Form)Core->C1_C3Pyridine_NPyridine Nitrogen(Position 5)Core->Pyridine_NSolubilitySolubility/PK(Alkylation)N_Pyrrole->SolubilityAttach Piperazine/MorpholineChelationMetal Chelation(Integrase/MMP)C1_C3->ChelationEssential forMetallo-enzymesBindingH-Bond Acceptor(Kinase Hinge)Pyridine_N->BindingCritical forWater Solubility

Figure 2: SAR map highlighting the three primary modification zones on the scaffold and their pharmacological consequences.

Part 4: Physical Properties & Stability

Understanding the physicochemical behavior of this scaffold is crucial for formulation.

Stability Profile (Alkaline Hydrolysis)

Unlike the robust indole-like isomers, the pyrrolo[3,4-c]pyridine-1,3-dione ring is susceptible to ring opening in alkaline media.

  • Mechanism: Nucleophilic attack by OH

    
     at the imide carbonyls.
    
  • Product: Cleavage of the C1-N2 bond yields isonicotinic acid derivatives .[2]

  • Implication: Formulation pH must be kept neutral or slightly acidic to prevent scaffold degradation during shelf-life storage.

Property Data Table
PropertyValue (Approx.)Notes
pKa (Pyridine N) ~5.0 - 5.5Moderately basic; forms stable salts with HCl/Mesylate.
pKa (Imide NH) ~9.5Weakly acidic; can be deprotonated for N-alkylation.
LogP (Dione) 0.5 - 1.2Low lipophilicity aids solubility but may limit permeability without substitution.
UV

~260-280 nmCharacteristic pyridine absorption.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[3] Pharmaceuticals, 14(4), 354.[4] Link

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.[5][6] Acta Poloniae Pharmaceutica - Drug Research. Link

  • Muszalska, I. (2009). Studies of the Degradation Mechanism of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives. Acta Poloniae Pharmaceutica. Link

  • ChemicalBook. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Synthesis Protocols. Link

  • Liu, H., et al. (2021). Synthesis and anti-HIV-1 activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Scaffold

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a bicyclic diamine commonly referred to as "nonane," is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a key intermediate in the manufacture of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin.[1][2][3] The precise stereochemical orientation of the two chiral centers at the 4a and 7a positions is paramount for the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and robust stereoselective synthetic routes to this scaffold is of significant interest to researchers in medicinal chemistry and process development.

This application note provides a detailed overview of established and modern synthetic strategies for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, complete with in-depth scientific rationale and a detailed experimental protocol for a contemporary approach.

Synthetic Strategies: A Comparative Analysis

The synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine presents the challenge of controlling two stereocenters. Historically, this has been achieved through classical resolution of a racemic mixture. However, more recent methodologies focus on introducing chirality earlier in the synthetic sequence through stereoselective reactions.

Classical Resolution of a Racemic Mixture

A widely practiced industrial method involves the synthesis of a racemic mixture of the N-benzyl protected octahydropyrrolo[3,4-b]pyridine, followed by resolution using a chiral resolving agent.[1][3]

The general sequence is as follows:

  • Formation of the Imide: 2,3-Pyridinedicarboxylic acid is reacted with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.

  • Reduction of the Pyridine Ring: The pyridine ring of the imide is reduced, typically through catalytic hydrogenation, to yield the corresponding piperidine derivative.

  • Reduction of the Imide: The cyclic imide is then reduced to the corresponding N-benzyl protected diamine.

  • Resolution: The racemic N-benzyl diamine is resolved using a chiral acid, such as D-(-)-tartaric acid. This forms diastereomeric salts that can be separated by crystallization.

  • Deprotection: The desired diastereomer is then debenzylated to afford the final product.

While this method is robust and well-established, it is inherently inefficient as it discards half of the material as the undesired enantiomer, unless a racemization and recycling protocol is implemented.

Stereoselective Reduction using a Chiral Auxiliary

A more elegant and atom-economical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reduction step. A notable example is the use of (S)-naproxen as a chiral auxiliary.[1][4]

This strategy involves the following key steps:

  • Amide Formation: The chiral auxiliary, (S)-naproxen, is first converted to its amide with the achiral 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

  • Diastereoselective Reduction: The resulting chiral amide undergoes a diastereoselective reduction of the pyridine ring. The steric bulk and electronic properties of the chiral auxiliary guide the hydrogenation to favor the formation of the desired (4aS,7aS) stereochemistry.

  • Hydrolysis: The chiral auxiliary is then cleaved under hydrolytic conditions to release the enantiomerically enriched product and allow for the recovery and reuse of the auxiliary.

This method offers the advantage of higher theoretical yields compared to classical resolution and introduces the desired chirality in a more controlled manner.

Enzymatic Resolution

A greener and highly selective alternative involves the use of enzymes for the kinetic resolution of a racemic intermediate.[2][3][5] One patented approach describes the enzymatic hydrolysis of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomerically enriched ester. This chiral ester can then be further elaborated to the target (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Classical Resolution cluster_1 Stereoselective Reduction cluster_2 Enzymatic Resolution 2,3-Pyridinedicarboxylic acid 2,3-Pyridinedicarboxylic acid N-Benzyl Imide N-Benzyl Imide 2,3-Pyridinedicarboxylic acid->N-Benzyl Imide Benzylamine Racemic N-Benzyl Diamine Racemic N-Benzyl Diamine N-Benzyl Imide->Racemic N-Benzyl Diamine Reduction Diastereomeric Salts Diastereomeric Salts Racemic N-Benzyl Diamine->Diastereomeric Salts D-(-)-Tartaric Acid (4aS,7aS)-Product (4aS,7aS)-Product Diastereomeric Salts->(4aS,7aS)-Product Separation & Deprotection Pyrrolopyridine Dione Pyrrolopyridine Dione Chiral Amide Chiral Amide Pyrrolopyridine Dione->Chiral Amide (S)-Naproxen Diastereomerically Enriched Intermediate Diastereomerically Enriched Intermediate Chiral Amide->Diastereomerically Enriched Intermediate Diastereoselective Reduction Diastereomerically Enriched Intermediate->(4aS,7aS)-Product Hydrolysis Racemic Diester Racemic Diester Enantiomerically Enriched Ester Enantiomerically Enriched Ester Racemic Diester->Enantiomerically Enriched Ester Enzyme Enantiomerically Enriched Ester->(4aS,7aS)-Product Further Elaboration

Figure 1. A comparative overview of the primary synthetic strategies for obtaining (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Quantitative Data Summary

MethodKey ReagentsPurityYieldKey AdvantagesKey Disadvantages
Classical Resolution D-(-)-Tartaric AcidHigh<50% (theoretical)Robust, well-establishedPoor atom economy
Stereoselective Reduction (S)-NaproxenChiral Purity: 98.93%[1]Not explicitly statedHigher theoretical yield, recyclable auxiliaryRequires stoichiometric chiral auxiliary
Enzymatic Resolution LipaseOptical Purity: >99%[2]HighHigh enantioselectivity, mild conditionsSubstrate specific, requires optimization

Detailed Experimental Protocol: Stereoselective Reduction Approach

This protocol is based on the work of Reddy and Bandichhor and utilizes (S)-naproxen as a chiral auxiliary.[1]

Step 1: Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
  • Reagents and Materials:

    • (S)-Naproxen (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq)

    • Triethylamine (2.5 eq)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF, catalytic)

  • Procedure: a. To a solution of (S)-naproxen in DCM and a catalytic amount of DMF, add thionyl chloride dropwise at 0-5 °C. b. Stir the reaction mixture at room temperature for 2-3 hours. c. In a separate flask, dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and triethylamine in DCM. d. Add the acid chloride solution prepared in step (b) to the amine solution at 0-5 °C. e. Stir the reaction mixture at room temperature for 4-5 hours. f. Quench the reaction with water and separate the organic layer. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography.

Step 2: Diastereoselective Hydrogenation
  • Reagents and Materials:

    • (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (1.0 eq)

    • Platinum(IV) oxide (PtO2, Adams' catalyst) (5 mol%)

    • Glacial acetic acid

    • Hydrogen gas

  • Procedure: a. Dissolve the chiral amide in glacial acetic acid in a high-pressure hydrogenation vessel. b. Add the PtO2 catalyst to the solution. c. Pressurize the vessel with hydrogen gas (50-70 bar) and stir the reaction mixture at room temperature for 8-12 hours.[6][7][8] d. Monitor the reaction progress by TLC or HPLC. e. Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. f. Neutralize the filtrate with a saturated solution of sodium bicarbonate. g. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Deprotection
  • Reagents and Materials:

    • (S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one (1.0 eq)

    • 20% aqueous Hydrochloric acid

  • Procedure: a. To the diastereomerically enriched intermediate, add 20% aqueous HCl. b. Heat the mixture to reflux for 6-8 hours. c. Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., toluene) to remove the recovered (S)-naproxen. d. Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to pH > 12. e. Extract the product with a suitable organic solvent (e.g., dichloromethane). f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Characterization Data

The final product, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, should be characterized by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31 (m, 1H).[1]

  • ¹³C NMR (100 MHz, DMSO-d6): δ 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90.[1]

  • Mass Spectrometry (ESI): m/z calculated for C7H15N2 [M+H]⁺: 127.1235; found: 127.1230.

  • Specific Optical Rotation: [α]D²⁵ = -3.769º (c = 2% in ethanol).[1]

  • Chiral HPLC: Purity should be assessed using a suitable chiral column to confirm the enantiomeric excess. Chiral purity of 98.93% has been reported.[1]

Conclusion

The stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a well-investigated area of organic chemistry, driven by its importance in the pharmaceutical industry. While classical resolution remains a viable industrial method, modern approaches focusing on stereoselective reductions and enzymatic resolutions offer more elegant and efficient pathways to this crucial chiral intermediate. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and the desired level of enantiopurity. The protocol detailed herein provides a practical and effective method for the laboratory-scale synthesis of this valuable compound, paving the way for further research and development in the creation of novel therapeutics.

References

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. [Link]

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. [Link]

  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S. Patent No. 8,680,276 B2. Washington, DC: U.S.
  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2010). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. WIPO Patent Application WO/2010/100215. [Link]

  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2011). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
  • Various Authors. (n.d.). Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. ResearchGate. [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

Sources

Application Note: Synthesis and Stereocontrolled Assembly of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The bicyclic lactam octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a highly privileged, sp³-rich heterocyclic building block. It is frequently incorporated into the design of advanced kinase inhibitors, most notably hematopoietic progenitor kinase 1 (HPK1) inhibitors and PI3K/mTOR modulators . The three-dimensional architecture of this cis-fused 5-6 bicyclic system provides unique vectorization for substituent growth, improving both target binding affinity and physicochemical properties (e.g., solubility, metabolic stability).

This protocol details a robust, scalable, and stereocontrolled synthetic route starting from commercially available ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Rather than relying on low-yielding linear sequences, this methodology utilizes a highly efficient palladium-catalyzed cyanation followed by a reductive cascade lactamization .

Causality in Experimental Design
  • Regioselective Trapping: The starting

    
    -keto ester is regioselectively trapped as an enol triflate, setting the stage for carbon-carbon bond formation at C4.
    
  • Stereocontrolled Cascade: The critical step is the global reduction of the

    
    -unsaturated nitrile. The heterogeneous catalytic hydrogenation enforces a syn-addition of hydrogen, establishing the required cis-relationship between the C3-ester and C4-aminomethyl groups. This geometric pre-organization acts as the thermodynamic driving force for the spontaneous intramolecular lactamization.
    
  • Chemoselective Debenzylation: A final hydrogenolysis cleanly removes the benzyl protecting group without reducing the lactam carbonyl.

Synthetic Workflow & Mechanistic Pathways

Workflow A Ethyl 1-benzyl-4-oxo piperidine-3-carboxylate B Enol Triflate Intermediate A->B Tf2O, DIPEA -78°C to RT C 4-Cyano-tetrahydropyridine Intermediate B->C Zn(CN)2, Pd(PPh3)4 DMF, 80°C D 5-Benzyl-octahydro pyrrolo[3,4-c]pyridin-1-one C->D H2, Raney Ni NH3/MeOH, 50°C E Octahydro-1H-pyrrolo [3,4-c]pyridin-1-one D->E H2, Pd/C MeOH, RT

Figure 1: Overall synthetic workflow for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Cascade Nitrile 4-Cyano-tetrahydropyridine (Conjugated System) AlkeneRed Alkene Reduction (Syn-addition of H2) Nitrile->AlkeneRed CisIsomer cis-4-Cyano-piperidine (Stereocenter established) AlkeneRed->CisIsomer NitrileRed Nitrile Reduction (Imine intermediate) CisIsomer->NitrileRed Amine cis-4-(Aminomethyl) piperidine-3-carboxylate NitrileRed->Amine Cyclization Intramolecular Lactamization Amine->Cyclization - EtOH Lactam Bicyclic Lactam (cis-fused) Cyclization->Lactam

Figure 2: Mechanistic pathway of the stereocontrolled reductive cascade lactamization.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of Ethyl 1-benzyl-4-cyano-1,2,5,6-tetrahydropyridine-3-carboxylate

This stage converts the


-keto ester into an 

-unsaturated nitrile via an enol triflate intermediate.

Step 1A: Enol Triflation

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (10.0 g, 38.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (20.0 mL, 115 mmol, 3.0 eq). Stir the solution and cool to -78 °C using a dry ice/acetone bath.
    
  • Electrophile Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (7.7 mL, 46.0 mmol, 1.2 eq) dropwise over 30 minutes.

    • Causality Check: Slow addition at cryogenic temperatures prevents thermodynamic equilibration to the less substituted enolate and minimizes decomposition of the highly reactive Tf₂O.

  • Reaction & Workup: Stir at -78 °C for 1 h, then allow warming to room temperature. Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enol triflate as a dark yellow oil. Use immediately in the next step to prevent degradation.

Step 1B: Palladium-Catalyzed Cyanation

  • Preparation: Dissolve the crude enol triflate in anhydrous DMF (80 mL) in a thick-walled pressure flask.

  • Reagent Addition: Add zinc cyanide (Zn(CN)₂) (2.7 g, 23.0 mmol, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.2 g, 1.9 mmol, 0.05 eq).

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Seal the flask and heat to 80 °C for 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and wash sequentially with water (3 × 100 mL) and brine (100 mL) to remove DMF and zinc salts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (10-30% EtOAc in Hexanes) to afford the cyano intermediate.

Stage 2: Reductive Amination & Cascade Lactamization

This is the pivotal transformation. The reduction of the nitrile must be carefully controlled to prevent secondary amine dimerization, a common side-reaction in nitrile reductions .

  • Preparation: Dissolve the cyano intermediate (7.0 g, 25.9 mmol) in 7N methanolic ammonia (NH₃ in MeOH, 100 mL) in a Parr hydrogenation bottle.

    • Causality Check: The excess ammonia shifts the equilibrium of the transient imine intermediate, effectively outcompeting the newly formed primary amine and preventing the formation of dimeric secondary amines.

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 2.0 g), previously washed three times with MeOH to remove water.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Heat the mixture to 50 °C and agitate for 16 hours.

    • Causality Check: The elevated temperature serves a dual purpose: it accelerates the reduction and provides the activation energy necessary for the in situ intramolecular nucleophilic acyl substitution (lactamization) between the primary amine and the ethyl ester.

  • Workup: Carefully vent the H₂ gas. Filter the mixture through a pad of Celite under a blanket of nitrogen (Raney Ni is pyrophoric). Wash the Celite pad with hot MeOH (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford 5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one as a white solid.

Stage 3: Hydrogenolytic N-Debenzylation
  • Preparation: Dissolve the 5-benzyl lactam (4.5 g, 19.5 mmol) in MeOH (50 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.45 g, 10% w/w).

  • Hydrogenation: Purge the flask with H₂ and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Workup: Filter the suspension through Celite, wash with MeOH, and concentrate the filtrate.

  • Salt Formation (Optional but Recommended): Dissolve the free base in minimal DCM and add 4N HCl in dioxane (1.1 eq). Stir for 30 minutes, concentrate, and dry under high vacuum to yield the target compound as a stable hydrochloride salt.

Analytical Characterization Data

To ensure the protocol acts as a self-validating system, researchers should compare their isolated intermediates against the expected analytical parameters summarized below.

CompoundPhysical AppearanceExpected ¹H NMR Key Signals (CDCl₃ or MeOD)ESI-MS [M+H]⁺
Enol Triflate Dark yellow oil

5.80 (s, 1H, =CH), 4.20 (q, 2H, -OCH₂CH₃)
394.1
Cyano Intermediate Pale yellow oil

4.25 (q, 2H, -OCH₂CH₃), 3.65 (s, 2H, Ph-CH₂-N)
271.1
5-Benzyl Lactam White solid

3.55 (s, 2H, Ph-CH₂-N), 3.20 (m, 1H, bridgehead CH)
231.2
Target Lactam (HCl) White powder

3.40 (m, 2H, piperidine CH₂), 2.85 (m, 1H, bridgehead CH)
141.1

Table 1: Quantitative analytical data for key intermediates and the final product.

References

  • Pfizer Inc. (2020). 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer (WO2020100027A1).
  • Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel. South African Journal of Chemistry, 61, 144-156.[Link]

use of pyrrolopyridine derivatives as intermediates in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of Pyrrolopyridine Intermediates in Drug Synthesis

Abstract

Pyrrolopyridines (azaindoles) represent a cornerstone scaffold in modern medicinal chemistry, serving as bioisosteres for indoles and purines.[1] Their ability to modulate lipophilicity, aqueous solubility, and hydrogen-bonding patterns without significantly altering steric volume makes them invaluable in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). This guide provides a technical roadmap for the de novo synthesis of the 7-azaindole core, protocols for regioselective functionalization (electrophilic vs. radical pathways), and strategies to overcome common synthetic bottlenecks such as catalyst poisoning.

Introduction: The Bioisosteric Advantage

The strategic value of replacing an indole with a pyrrolopyridine lies in the "nitrogen scan." By inserting a nitrogen atom into the benzene ring of an indole, researchers can dramatically alter the electronic landscape of the molecule.

  • Acidity & H-Bonding: The N7-nitrogen in 7-azaindole creates a unique hydrogen bond acceptor site that is absent in indole. This allows for bidentate binding modes (e.g., in the hinge region of kinases like BRAF).

  • pKa Modulation: The pyridine nitrogen lowers the pKa of the pyrrole NH (pKa ~13 for 7-azaindole vs. ~17 for indole), facilitating deprotonation and subsequent N-alkylation.

  • Solubility: The basic nitrogen improves aqueous solubility, a critical parameter for oral bioavailability.

Key Drug Examples:

  • Vemurafenib (Zelboraf): Targets BRAF V600E melanoma; utilizes a 7-azaindole core to mimic the adenine ring of ATP.

  • Pexidartinib (Turalio): A CSF1R inhibitor; features a 5-chloro-7-azaindole scaffold.

Strategic Synthesis: De Novo Assembly of the 7-Azaindole Core

While commercial sources exist, custom substitution patterns often require de novo synthesis. The most robust industrial route involves the Larock-type heteroannulation or a Sonogashira/Cyclization sequence starting from aminohalopyridines.

Protocol 1: The Sonogashira-Cyclization Sequence

Target: 2-Substituted-7-azaindoles[2]

Mechanism: This route leverages the orthogonal reactivity of the halogen and the amine. A Sonogashira coupling installs the alkyne, followed by a base-mediated intramolecular cyclization (5-endo-dig).

Reagents:

  • Substrate: 2-Amino-3-iodopyridine (or 2-amino-3-bromopyridine, though less reactive).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) / CuI (2 mol%).

  • Base/Solvent: Et₃N (3 equiv) in DMF or THF.

  • Cyclization Agent: KOtBu or Cs₂CO₃ (for the second step if not spontaneous).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Coupling: Charge with 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv). Add degassed DMF (0.2 M concentration).

  • Addition: Add Et₃N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (formation of the internal alkyne intermediate).

    • Note: In many cases, the intermediate 3-alkynyl-2-aminopyridine isolates as a stable solid.

  • Cyclization (One-Pot Option): If cyclization is slow, add KOtBu (2.0 equiv) to the reaction mixture and heat to 80°C for 2 hours.

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (x3). Wash organic phase with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid "catalyst death" by ensuring the alkyne is free of homocoupling contaminants. If using 2-amino-3-bromopyridine, switch to a bulky, electron-rich ligand like XPhos or SPhos to facilitate the oxidative addition.

Regioselective Functionalization

The 7-azaindole scaffold presents two distinct electronic faces:

  • Electron-Rich Pyrrole (C3): Susceptible to Electrophilic Aromatic Substitution (S_EAr).

  • Electron-Deficient Pyridine (C4, C5, C6): Susceptible to Nucleophilic Aromatic Substitution (S_NAr) or Radical Minisci Reactions.

Visualizing Reactivity

AzaindoleReactivity Core 7-Azaindole Core C3 Position C3 (Electron Rich) Core->C3 C4_6 Positions C4/C6 (Electron Deficient) Core->C4_6 N1 Position N1 (Acidic NH) Core->N1 Action_C3 Electrophilic Subst. (Halogenation, Formylation) C3->Action_C3 Preferred Action_C4_6 Radical (Minisci) or S_NAr (if Halogenated) C4_6->Action_C4_6 Requires Activation Action_N1 Alkylation/Arylation (pKa ~13) N1->Action_N1 Base Mediated

Caption: Reactivity map of the 7-azaindole scaffold highlighting orthogonal functionalization zones.

Protocol 2: C3-Halogenation (The Gateway to Cross-Coupling)

Target: 3-Iodo-7-azaindole

This intermediate is crucial for Suzuki or Sonogashira couplings at the C3 position (e.g., linking the core to the difluorophenyl moiety in Vemurafenib analogs).

Reagents:

  • 7-Azaindole (1.0 equiv)[4]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF or Acetone (0.5 M)

Procedure:

  • Dissolve 7-azaindole in DMF at room temperature.

  • Add NIS portion-wise over 15 minutes. Do not add all at once to prevent di-halogenation.

  • Stir for 1 hour. The product often precipitates.

  • Workup: Pour into ice water containing 10% Na₂S₂O₃ (to quench iodine traces). Filter the solid.

  • Yield: Typically >90%. No column required.

Protocol 3: Late-Stage C-H Functionalization (Minisci Reaction)

Target: C4-Alkylation of 7-Azaindole

The Minisci reaction allows for the direct installation of alkyl groups onto the pyridine ring (C4/C6) without pre-functionalization. This is vital for SAR exploration of the "solvent front" region of the kinase pocket.

Mechanism: Radical addition to a protonated heteroaromatic base.[5] The protonation activates the pyridine ring, making it susceptible to nucleophilic alkyl radicals.

Reagents:

  • Substrate: 7-Azaindole (1.0 equiv)[4]

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Acid: TFA (1.0 equiv)

  • Solvent: H₂O/DCM (biphasic) or H₂O/MeCN.

Step-by-Step Methodology:

  • Setup: In a pressure tube, dissolve 7-azaindole in H₂O/MeCN (1:1).

  • Activation: Add TFA (1.0 equiv) to protonate the N7 nitrogen.

  • Reagent Addition: Add the carboxylic acid and AgNO₃.

  • Initiation: Heat to 70°C. Add (NH₄)₂S₂O₈ (dissolved in water) dropwise over 30 minutes.

    • Why dropwise? To maintain a steady concentration of radicals and prevent radical-radical recombination.

  • Reaction: Stir at 70°C for 2 hours. Evolution of CO₂ gas will be observed.

  • Workup: Basify with sat. NaHCO₃ to pH 9. Extract with DCM.

  • Purification: Silica gel chromatography. Regioisomers (C4 vs C6) may form; C4 is typically favored due to steric accessibility relative to the N1-H.

Comparative Data: Solvent & Catalyst Effects[7]

Table 1: Optimization of Suzuki-Miyaura Coupling on 5-Chloro-7-azaindole Context: Synthesis of Pexidartinib intermediates.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O9035Poor conversion; catalyst poisoning.
2Pd(OAc)₂PPh₃K₃PO₄Toluene10042Homocoupling observed.
3Pd₂(dba)₃XPhos K₃PO₄n-BuOH10092 Excellent turnover; steric bulk of XPhos prevents N7 coordination.
4Pd(dppf)Cl₂-Cs₂CO₃Dioxane8078Good alternative; easy workup.

Troubleshooting & Optimization

Issue: Catalyst Poisoning The N7 nitrogen is a competent ligand for Palladium.

  • Solution: Use "over-ligated" systems like Pd(PPh₃)₄ or bulky biaryl phosphines (Buchwald ligands like XPhos, SPhos) that sterically preclude N7 binding. Alternatively, protect N1 with a Tosyl or SEM group to reduce electron density on the system.

Issue: Solubility of Intermediates Azaindoles can be surprisingly insoluble in non-polar solvents due to strong intermolecular H-bonding (dimer formation).

  • Solution: Use polar aprotic solvents (DMF, DMAc) or disrupt H-bonding by N-alkylation early in the synthesis if the SAR allows.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry (RSC). Available at: [Link][6][7][8][9][10][11]

  • Pexidartinib (Turalio) Drug Information. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[2][4] These inhibitors typically target the ATP-binding site of the kinase, but achieving selectivity remains a significant challenge due to the high degree of conservation in this region across the human kinome.[2]

The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, which can be exploited to achieve high potency and selectivity for the target kinase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as kinase inhibitors.

Part 1: The Strategic Framework for Kinase Inhibitor Development

The journey of developing a novel kinase inhibitor is a multi-step process that begins with a clear rationale for target selection and scaffold design, and progresses through a series of iterative cycles of synthesis and biological evaluation. The ultimate goal is to identify a lead compound with the desired potency, selectivity, and drug-like properties for further preclinical and clinical development.

The Rationale for the Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold

The choice of the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold is underpinned by several key medicinal chemistry principles:

  • Structural Rigidity and 3D Complexity: The fused bicyclic system of the scaffold reduces conformational flexibility, which can lead to a more favorable entropy of binding to the target kinase. Its non-planar, three-dimensional shape allows for the exploration of chemical space that is often inaccessible to more traditional, flat aromatic scaffolds.

  • Multiple Points for Diversification: The scaffold possesses several positions that can be readily functionalized, allowing for the generation of a diverse library of compounds. This is crucial for systematically exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity.

  • Privileged Scaffold Potential: Pyrrolopyridine and related heterocyclic systems have been identified as "privileged scaffolds" in medicinal chemistry, as they are capable of binding to a variety of biological targets with high affinity.[5][6] This suggests that the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core may have intrinsic properties that make it well-suited for kinase inhibition.

The Overall Development Workflow

The development of these kinase inhibitors follows a logical and well-defined workflow, as illustrated in the diagram below. This process is designed to be a self-validating system, where the data from each stage informs the decisions for the next.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & Preclinical Evaluation Scaffold_Selection Scaffold Selection & In Silico Design Library_Synthesis Library Synthesis & Purification Scaffold_Selection->Library_Synthesis Rational Design Primary_Screen Primary Kinase Assay (IC50 Determination) Library_Synthesis->Primary_Screen Compound Library Selectivity_Screen Kinase Selectivity Panel Primary_Screen->Selectivity_Screen Potent Hits MoA_Studies Mechanism of Action (e.g., Binding Kinetics) Selectivity_Screen->MoA_Studies Selective Hits Cell_Based_Assays Cellular Potency & Target Engagement MoA_Studies->Cell_Based_Assays Characterized Hits ADME_Tox In Vitro ADME/Tox (PK Profiling) Cell_Based_Assays->ADME_Tox Cell-Active Compounds In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics ADME_Tox->In_Vivo_Studies Lead Candidates G Compound_Prep Prepare Compound Serial Dilutions Reaction_Setup Set Up Kinase Reaction (Enzyme, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo) Incubation->Detection Read_Plate Measure Signal (Luminescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Representative In Vitro Data

The following table shows hypothetical IC50 data for a series of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives against a target kinase (e.g., Bruton's Tyrosine Kinase - BTK, a common target for pyrrolopyridine-based inhibitors). [5][7][8][9][10]

Compound ID R-Group (on Piperidine N) BTK IC50 (nM)
Lead-001 Phenyl 520
Lead-002 4-Fluorophenyl 250
Lead-003 4-Methoxyphenyl 150
Lead-004 Pyridin-4-yl 75

| Lead-005 | N-methyl-piperazin-1-yl | 25 |

Part 4: Cell-Based Assays for Physiological Relevance

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, efflux, or intracellular metabolism. [11][12]Therefore, it is crucial to evaluate the activity of promising compounds in a cellular context. [3][11][13][14]

Protocol for a Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. [1] Materials:

  • Cancer cell line expressing the target kinase (e.g., Ramos cells for BTK inhibitors) [5]* Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle (DMSO) control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Cellular Target Engagement

To confirm that the observed cellular effects are due to the inhibition of the target kinase, a target engagement assay can be performed. The NanoBRET™ Target Engagement assay is a powerful tool for measuring compound binding to a specific protein in living cells. [11][15][16]

Cell-Based Assay Workflow

G Seed_Cells Seed Cells in 96-well Plate Treat_Cells Add Compound Serial Dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Assay_Readout Perform Assay (e.g., Add MTT Reagent) Incubate_Cells->Assay_Readout Measure_Signal Read Absorbance Assay_Readout->Measure_Signal Calculate_IC50 Determine Cellular IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for a cell-based proliferation assay.

Part 5: Preliminary Pharmacokinetic (PK) Profiling

Early assessment of the pharmacokinetic properties of lead compounds is essential to ensure they have the potential to become successful drugs. [17][18][19][20][21]Key parameters to evaluate include metabolic stability, plasma protein binding, and aqueous solubility.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol Overview:

  • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or from other species) and NADPH (a cofactor for CYP450 enzymes).

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a solvent like acetonitrile.

  • Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Representative Preliminary PK Data
Compound IDIn Vitro t1/2 (min) (Human Liver Microsomes)Aqueous Solubility (µM)
Lead-003 155
Lead-004 4520
Lead-005 >60>50

Conclusion and Future Directions

The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. The protocols and strategies outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of a library of derivatives based on this scaffold.

The data generated from the in vitro and cell-based assays will guide the iterative process of lead optimization. Compounds with a good balance of potency, selectivity, and drug-like properties will be selected for further characterization, including in vivo efficacy studies in relevant animal models of disease. Through this systematic and data-driven approach, it is possible to identify promising clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Benchchem. (n.d.). Application Note: In Vitro Kinase Assay Protocol for the Allosteric Inhibitor hTrkA-IN-2.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Mccauley, J. I. (n.d.). Bioassays for Anticancer Activities. ResearchGate.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Scott, F., et al. (2022, March 15). Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Shah, N. P., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Xiang, H., et al. (2015, August 1). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
  • Rochais, C., et al. (2006, December 15). Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents. PubMed.
  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Cho, S. J., et al. (2021, November 29). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed.
  • Prashanth Reddy, G., & Bandichhor, R. (2013, September 15). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Request PDF.
  • Google Patents. (n.d.). US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • ResearchGate. (n.d.). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.
  • Wang, Y., et al. (2024, December 26). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
  • ResearchGate. (n.d.). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Novel Non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors | Request PDF.
  • WIPO Patentscope. (2010, September 10). WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Unknown source. (n.d.). Design, synthesis and biological evaluation of novel antiprolifer.
  • Zhang, Y., et al. (2022, November 5). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. PubMed.
  • Unknown source. (n.d.). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. PubMed.
  • Li, Y., et al. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Metwally, K., et al. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Figshare. (2023, May 10). Discovery of C‑5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - Journal of Medicinal Chemistry.
  • Unknown source. (2024, February 7). Novel 5‑Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam.
  • ResearchGate. (n.d.). Discovery of Pteridine-7(8 H )-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) | Request PDF.
  • Sangmao, G., et al. (2025, September 4). Design, Synthesis, and Biological Evaluation of a Novel Series of Pirfenidone Derivatives.
  • Wind, S., et al. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PMC - NIH.
  • Nakajima, Y., et al. (n.d.). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed.
  • Unknown source. (n.d.). The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. PubMed.
  • Nakajima, Y., et al. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
  • Metwally, K. (2024, January 1). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Suttorp, M., et al. (2011, September 15). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed.
  • Lankheet, N. A., et al. (2009, September 5). Clinical pharmacokinetics of tyrosine kinase inhibitors. PubMed.
  • van Dyk, M., & Rowland, A. (n.d.). Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions on variability in epidermal growth factor receptor kinase inhibitor exposure. Translational Cancer Research.
  • MDPI. (n.d.). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors.

Sources

Application Notes and Protocols for the Purification of Octahydropyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octahydropyrrolopyridines represent a class of saturated bicyclic N-heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making them valuable cores in the design of novel therapeutics. The synthesis of these complex molecules often yields crude products containing a mixture of unreacted starting materials, reagents, stereoisomers, and other byproducts. Therefore, robust and efficient purification is a critical and non-trivial step to ensure the integrity of downstream applications, such as biological screening, structural elucidation, and formulation development.

The inherent basicity of the nitrogen atom in the octahydropyrrolopyridine core presents unique challenges and opportunities in purification. This guide provides a comprehensive overview of field-proven experimental procedures, explaining the causality behind methodological choices and offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Guiding Principles: Physicochemical Properties and Strategy Selection

The choice of a purification strategy is dictated by the physicochemical properties of the target molecule and the impurities to be removed. For octahydropyrrolopyridines, the key considerations are:

  • Basicity (pKa): The lone pair of electrons on the nitrogen atom makes these compounds basic. This property can be exploited for purification via acid-base extraction but can also cause undesirable interactions with acidic stationary phases in chromatography (e.g., silica gel), leading to peak tailing and poor separation.[1][2]

  • Polarity: The polarity is determined by the overall substitution pattern on the bicyclic core. This property is central to chromatographic separations.

  • Solubility: The solubility of the freebase versus its corresponding salt can differ dramatically, a principle leveraged in both extraction and crystallization.[3]

  • Physical State and Stability: Whether the compound is a solid or an oil at room temperature will determine the feasibility of crystallization. Thermal stability is crucial for purification by distillation.

The following workflow provides a logical decision-making framework for selecting an appropriate purification strategy.

Purification_Workflow start Crude Octahydropyrrolopyridine Mixture scale Determine Scale & Purity Requirement start->scale bulk_purification Bulk Purification (>1 g) scale->bulk_purification Large Scale fine_purification Fine Purification (<1 g) scale->fine_purification Small Scale / High Purity acid_base Acid-Base Extraction bulk_purification->acid_base Significant pKa difference from impurities flash_chrom Normal-Phase Flash Chromatography bulk_purification->flash_chrom Neutral/similar polarity impurities prep_hplc Preparative RP-HPLC fine_purification->prep_hplc acid_base->flash_chrom Further purification needed crystallization Crystallization / Salt Formation flash_chrom->crystallization Compound is solid final_product Pure Compound (>95%) flash_chrom->final_product crystallization->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

Flash chromatography is the workhorse technique for routine purification of organic compounds. For basic amines like octahydropyrrolopyridines, the acidic nature of standard silica gel can cause significant issues.[1][4] Free silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen atom, leading to irreversible adsorption, low recovery, and severe peak tailing.

This interaction can be mitigated by "deactivating" the silica gel through the addition of a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[1][5] The modifier acts as a competing base, saturating the acidic silanol sites and allowing the target compound to elute symmetrically.

Tailing_Mitigation cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Amine_free Basic Amine (R3N) Interaction Strong Acid-Base Interaction Amine_free->Interaction Silica_acidic Acidic Silica (Si-OH) Silica_acidic->Interaction Tailing Peak Tailing & Poor Recovery Interaction->Tailing TEA Triethylamine (Et3N) Silica_neutralized Neutralized Silica (Si-O⁻ ⁺HNEt3) TEA->Silica_neutralized No_interaction Weak Interaction Silica_neutralized->No_interaction Amine_eluting Basic Amine (R3N) Amine_eluting->No_interaction Good_peak Symmetric Peak & Good Recovery No_interaction->Good_peak

Caption: Mitigation of peak tailing on silica gel.

Step-by-Step Protocol:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The target compound should have an Rf value of ~0.2-0.4.

  • Add Basic Modifier: To the chosen solvent system, add 0.5-1% (v/v) of triethylamine (TEA) or a concentrated ammonium hydroxide solution. This is the most critical step for purifying basic amines on silica.[1][6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing the basic modifier). Wet-pack the column to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column using a gradient of increasing polarity, starting with the mobile phase determined from TLC analysis. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will typically be removed during this process.

Table 1: Common Solvent Systems for Flash Chromatography of Amines

Polarity of CompoundNon-Polar SolventPolar SolventModifier (0.5-1%)
Low to MediumHexanes/HeptaneEthyl AcetateTriethylamine
Medium to HighDichloromethaneMethanolTriethylamine
HighDichloromethaneMethanolAmmonium Hydroxide
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving very high purity (>99%), especially for small-scale preparations or for separating closely related isomers, preparative RP-HPLC is the method of choice.[7] In reversed-phase, the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

For basic compounds, mobile phase pH control is essential.[8] Adding an acid modifier like trifluoroacetic acid (TFA) or formic acid protonates the amine, forming a salt. This can improve peak shape by preventing interactions with residual silanols on the stationary phase. Alternatively, using a high pH mobile phase (with a modifier like ammonia or TEA) keeps the amine in its neutral, more hydrophobic freebase form, which can increase retention and alter selectivity.[8]

Step-by-Step Protocol:

  • Method Development: Develop an analytical method first on a smaller scale HPLC system to determine the optimal mobile phase composition and gradient for separation. Test different acidic or basic modifiers.

  • Mobile Phase Preparation: Prepare the aqueous (Solvent A) and organic (Solvent B) mobile phases. For acidic conditions, add 0.1% TFA or formic acid to both water and acetonitrile/methanol. For basic conditions, add 0.1% ammonium hydroxide.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the gradient method developed in step 1.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound.

  • Product Isolation:

    • For TFA/Formic Acid Modifiers: Combine the pure fractions. The majority of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is then frozen and lyophilized (freeze-dried) to yield the corresponding TFA or formate salt of the amine.

    • Post-Purification Salt-to-Freebase Conversion: If the freebase is required, the lyophilized salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaHCO₃ or NaOH), and the freebase extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and concentrated.[9]

Protocol 3: Acid-Base Extraction

This classical technique is highly effective for bulk purification, separating the basic octahydropyrrolopyridine from neutral or acidic impurities.[10][11] The principle relies on the differential solubility of the amine freebase and its protonated salt form in immiscible organic and aqueous layers.[3][12]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic octahydropyrrolopyridine will be protonated to form a water-soluble salt (R₃NH⁺Cl⁻) and partition into the aqueous phase. Neutral impurities will remain in the organic layer.[9]

  • Phase Separation: Shake the funnel gently to mix the phases and then allow them to fully separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This deprotonates the amine salt, regenerating the water-insoluble freebase.

  • Back-Extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., DCM). The freebase will partition back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified octahydropyrrolopyridine freebase.[9]

Protocol 4: Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.[13][14] It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[15]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the crude solid in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling and Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, the purity of the octahydropyrrolopyridine should be rigorously assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight of the compound.

References

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • Crystallization Process Development & Optimization Services. (2025, December 4). Crystal Pharmatech. Retrieved from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved from [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). RJPT. Retrieved from [Link]

  • Pharmacognosy. Slideshare. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • alkaloids and extraction of alkaloids. Slideshare. Retrieved from [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Retrieved from [Link]

  • Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025, December 12). ResearchGate. Retrieved from [Link]

  • Chemical crystallization. SPT Labtech. Retrieved from [Link]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007, July 5). PMC. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved from [Link]

  • the role of TFA on Reverse phase chromatography? (2008, October 26). Chromatography Forum. Retrieved from [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved from [Link]

  • Chromatography: The Solid Phase. University of Rochester. Retrieved from [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004, September 15). PubMed. Retrieved from [Link]

Sources

design and synthesis of novel CCR5 antagonists from octahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Novel CCR5 Antagonists Utilizing the Octahydro-1H-pyrrolo[3,2-c]pyridine Scaffold

Abstract

This application note details the rational design, chemical synthesis, and biological validation of CCR5 antagonists derived from the octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. As a bioisostere of the tropane core found in Maraviroc, this bicyclic diamine offers unique conformational constraints that can enhance selectivity and metabolic stability. This guide provides a self-validating protocol for synthesizing the core scaffold, derivatizing it into a functional antagonist, and validating its efficacy via calcium mobilization assays.

Part 1: Molecular Design & SAR Strategy

The Pharmacophore Model

The design of CCR5 antagonists relies on blocking the hydrophobic pocket within the transmembrane (TM) helices of the receptor, preventing the conformational shift required for G-protein signaling. The octahydro-1H-pyrrolo[3,2-c]pyridine scaffold serves as a central spacer, positioning two critical pharmacophoric elements:

  • The Basic Nitrogen (Protonatable): Interacts with Glu283 (TM7) via a salt bridge.

  • The Lipophilic "Cap": Usually a 4,4-difluorocyclohexyl or phenyl group that occupies the hydrophobic pocket defined by Tyr108, Trp86, and Phe109 .

Structural Logic (Graphviz Diagram)

The following diagram illustrates the interaction logic between the scaffold and the CCR5 receptor binding pocket.

CCR5_Design_Logic Scaffold Octahydro-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) Interaction1 Salt Bridge (Glu283) Scaffold->Interaction1 via Secondary Amine (N5) Interaction2 Hydrophobic Stacking (Tyr108, Trp86) Scaffold->Interaction2 via N1-Amide/Sulfonamide Substituent Receptor CCR5 Receptor (Transmembrane Domain) Outcome Allosteric Inhibition (Prevents gp120/RANTES binding) Receptor->Outcome Interaction1->Receptor Interaction2->Receptor

Figure 1: Pharmacophore mapping of the pyrrolo-pyridine scaffold within the CCR5 binding pocket. The scaffold acts as a rigid spacer ensuring correct orientation of the basic amine and lipophilic tail.

Part 2: Chemical Synthesis Protocols

Retrosynthetic Analysis

The synthesis strategy employs a "Core-First" approach. We first generate the bicyclic diamine (octahydro-1H-pyrrolo[3,2-c]pyridine) via reduction of the aromatic precursor, followed by selective functionalization of the two nitrogen atoms (N1 and N5).

Key Causality: The N1 nitrogen is less basic and nucleophilic than the N5 nitrogen due to steric hindrance and electronic environment in the fused system. However, protection strategies are required to ensure regioselectivity.

Protocol: Scaffold Synthesis & Derivatization

Step 1: Hydrogenation of 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Objective: Convert the aromatic 5-azaindole into the saturated octahydro-1H-pyrrolo[3,2-c]pyridine.

  • Reagents: 5-Azaindole (1.0 eq), PtO₂ (Adams' catalyst, 10 mol%), Acetic Acid (Glacial, solvent).

  • Procedure:

    • Dissolve 5-azaindole (5.0 g) in glacial acetic acid (50 mL) in a high-pressure hydrogenation vessel.

    • Add PtO₂ (0.5 g) carefully (pyrophoric risk).

    • Pressurize with H₂ gas to 60 psi (4 bar) .

    • Heat to 60°C and stir vigorously for 24 hours.

    • Validation: Monitor via TLC (MeOH/DCM 1:9). The aromatic UV active spot should disappear.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure. Basify with 2N NaOH to pH 12 and extract with CHCl₃/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

    • Yield: Expect ~85-90% of the crude diamine as a viscous oil.

Step 2: Regioselective Protection (N5-Boc) Objective: Protect the more reactive secondary amine (N5) to allow modification of N1.

  • Reagents: Crude diamine, Boc₂O (0.9 eq), TEA, DCM at 0°C.

  • Procedure:

    • Dissolve diamine in DCM at 0°C.

    • Add Boc₂O dropwise (limiting reagent to avoid bis-protection).

    • Stir for 2 hours at 0°C.

    • Mechanism: The N5 (piperidine-like) nitrogen is more nucleophilic than the N1 (pyrrole-derived) nitrogen in the saturated system.

    • Purification: Silica gel chromatography (DCM/MeOH).

Step 3: N1-Acylation (Introduction of Lipophilic Cap)

  • Reagents: N5-Boc-scaffold, 4,4-difluorocyclohexanecarboxylic acid, HATU, DIPEA, DMF.

  • Procedure: Standard amide coupling. Stir at RT for 16 hours.

  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, exposing the N5 amine for the final salt-bridge interaction.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Azaindole (Aromatic Precursor) Step1 Hydrogenation (PtO2, H2, 60 psi) -> Octahydro-scaffold Start->Step1 Step2 Selective N5-Boc Protection (Boc2O, 0°C) Step1->Step2 Step3 N1-Amide Coupling (R-COOH, HATU) Step2->Step3 Step4 N5-Deprotection (HCl/Dioxane) Step3->Step4 Final Final Antagonist (Ready for Assay) Step4->Final

Figure 2: Step-by-step synthetic route from commercial 5-azaindole to the functionalized antagonist.

Part 3: Biological Validation Protocols

To confirm the synthesized compound acts as a CCR5 antagonist, a functional Calcium Mobilization Assay is required. This assay measures the compound's ability to block the calcium flux induced by a CCR5 agonist (e.g., RANTES/CCL5) in CHO-K1 cells overexpressing CCR5.

Calcium Flux Assay Protocol

Materials:

  • Cell Line: CHO-K1-CCR5-Gα16 (Gα16 couples CCR5 to the calcium pathway).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Recombinant Human CCL5 (RANTES).

  • Buffer: HBSS + 20mM HEPES + 0.1% BSA (Assay Buffer).

Procedure:

  • Cell Seeding: Plate 50,000 cells/well in a black-walled 96-well plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media. Add 50 µL of Fluo-4 AM (4 µM) in Assay Buffer.

    • Incubate for 45 minutes at 37°C.

    • Wash cells 1x with Assay Buffer to remove extracellular dye.

  • Compound Addition (Antagonist Mode):

    • Add 20 µL of the synthesized test compound (serially diluted, starting at 10 µM).

    • Incubate for 15 minutes at RT to allow equilibration with the receptor.

  • Agonist Injection & Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent reader.

    • Inject EC₈₀ concentration of CCL5/RANTES (typically 10-30 nM).

    • Read: Measure fluorescence (Ex 494nm / Em 516nm) every second for 60 seconds.

Self-Validating Check:

  • Positive Control: Maraviroc (1 µM) must show >90% inhibition of the calcium signal.

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure Z' > 0.5 for the plate to be valid.

Data Analysis & Interpretation

Calculate the Percent Inhibition using the formula:



Table 1: Expected Potency Benchmarks

Compound IDScaffold CoreR-Group (N1)IC₅₀ (Ca²⁺ Flux)Binding Affinity (Ki)
Maraviroc (Ref) Tropane4,4-difluorocyclohexyl~ 2.0 nM~ 1.5 nM
Target Cmpd 1 Octahydro-pyrrolo[3,2-c]pyridine4,4-difluorocyclohexyl< 50 nM (Target)< 20 nM (Target)
Target Cmpd 2 Octahydro-pyrrolo[3,2-c]pyridinePhenyl-sulfonamide> 500 nM (Likely inactive)N/A

References

  • Design and Synthesis of Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives

    • Source: Zhao, Y., et al. (2014). "Design, Synthesis, and Biological Activity of Novel Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives as C-C Chemokine Receptor Type 5 (CCR5) Antagonists." Chinese Journal of Organic Chemistry.
    • Link:[Link] (Verified Scaffold Reference)

  • CCR5 Structural Biology & Maraviroc Binding

    • Source: Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex." Science, 341(6152), 1387-1390.
    • Link:[Link]

  • Source: Patent US8680276B2 (Related Moxifloxacin Intermediate Synthesis - Analogous Chemistry).
  • Calcium Flux Assay Protocols

    • Source: Bio-Protocol.[1][2][3] "Ca-Influx Assay using Fluo-4."

    • Link:[Link]

Sources

synthesis of pyrrolo[3,4-c]pyridine-1,3(2H)-diones with potential analgesic activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway and pharmacological characterization of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones . These compounds are aza-analogs of phthalimides (isoindoline-1,3-diones) and represent a privileged scaffold in medicinal chemistry. By incorporating a pyridine ring fused to the dione system, researchers can modulate solubility, basicity, and hydrogen-bonding potential, significantly altering the pharmacokinetic profile compared to carbocyclic analogs.

Recent studies indicate that N-substituted derivatives of this scaffold exhibit potent analgesic activity , often exceeding that of aspirin and comparable to morphine in specific nociceptive models, with a favorable toxicity profile (LD50 > 2000 mg/kg). This guide provides a robust protocol for their synthesis via cinchomeronic acid anhydride and outlines the standard in vivo assays for analgesic validation.

Chemical Rationale & Structure-Activity Relationships (SAR)

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione core mimics the pharmacophore of cyclooxygenase (COX) inhibitors while offering a distinct topology for receptor binding.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, potentially interacting with specific residues in the COX active site or opioid receptors.

  • The Imide Functionality: Provides a rigid planar system essential for intercalation or stacking interactions within the binding pocket.

  • N-Substitution (The "Linker" Region):

    • Pharmacophore: The most active derivatives often feature an alkyl linker (2–4 carbons) connecting the imide nitrogen to a tertiary amine, typically an aryl-piperazine .

    • Effect: This side chain mimics the basic termini found in many CNS-active drugs, improving blood-brain barrier (BBB) penetration and receptor affinity.

Synthetic Protocols

The synthesis relies on the dehydration of 3,4-pyridinedicarboxylic acid (cinchomeronic acid) followed by condensation with an appropriate amine.

General Synthetic Pathway

The thermodynamic sink of this reaction is the formation of the five-membered imide ring. The reaction proceeds via a nucleophilic attack of the primary amine on the anhydride carbonyl, forming an intermediate amic acid, which then undergoes cyclodehydration.

Synthesispathway Start Cinchomeronic Acid (3,4-pyridinedicarboxylic acid) Step1 Dehydration (Ac2O, Reflux) Start->Step1 Inter1 Furo[3,4-c]pyridine-1,3-dione (Anhydride) Step1->Inter1 - H2O Step2 Condensation (R-NH2, AcOH) Inter1->Step2 Final Pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Target Imide) Step2->Final - H2O

Figure 1: General synthetic route for the formation of the pyrrolo[3,4-c]pyridine scaffold.

Detailed Protocol: Synthesis of N-(Substituted)-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Reagents Required:

  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

  • Acetic anhydride (

    
    )
    
  • Primary amine (e.g., 1-(3-aminopropyl)-4-phenylpiperazine)

  • Glacial acetic acid

  • Ethanol (96%)

Step 1: Formation of Cinchomeronic Anhydride

  • Charge: Place 10.0 mmol of cinchomeronic acid in a round-bottom flask.

  • Solvent: Add 10 mL of acetic anhydride.

  • Reaction: Reflux the mixture for 30–60 minutes. The suspension should clear as the anhydride forms.

  • Isolation: Remove excess acetic anhydride under reduced pressure (rotary evaporator).

  • Wash: Wash the solid residue with anhydrous diethyl ether to remove traces of acid.

  • Yield Check: The product (furo[3,4-c]pyridine-1,3-dione) is moisture-sensitive. Use immediately or store in a desiccator.

Step 2: Imide Formation (Condensation)

  • Dissolution: Dissolve the crude anhydride (from Step 1) in 15 mL of glacial acetic acid.

  • Addition: Add 10.5 mmol (1.05 eq) of the target primary amine dropwise.

    • Note: If the reaction is highly exothermic, cool the flask in an ice bath during addition.

  • Reflux: Heat the mixture to reflux for 5–8 hours.

    • Monitoring: Monitor via TLC (System: CHCl3/MeOH 9:1). Look for the disappearance of the starting amine and the appearance of a UV-active spot with a higher Rf.

  • Work-up: Distill off the solvent (acetic acid) to approximately 1/3 of the original volume.

  • Precipitation: Pour the concentrated residue into 50 mL of ice-cold water. Neutralize with saturated

    
     if necessary to precipitate the free base.
    
  • Purification: Filter the precipitate and recrystallize from ethanol or an ethanol/water mixture.

Step 3: Formation of Hydrochloride Salts (Optional for Bio-Assays) To ensure water solubility for injection:

  • Dissolve the free base in hot ethanol.

  • Add ethanolic HCl (saturated).

  • Precipitate the salt with diethyl ether.

Pharmacological Evaluation Protocols

To validate analgesic activity, a dual-screening approach is recommended to distinguish between peripheral and central pain mechanisms.

Screening Workflow

ScreeningWorkflow cluster_tests Nociceptive Assays Compound Synthesized Imide (Saline Solution) Mice Male Albino Mice (20-25g) Compound->Mice i.p. administration Writhing Writhing Test (Acetic Acid) Mice->Writhing Group A HotPlate Hot Plate Test (Thermal Stimulus) Mice->HotPlate Group B Analysis Calculate % Inhibition & ED50 Writhing->Analysis Count Writhes HotPlate->Analysis Latency Time

Figure 2: Pharmacological screening workflow for analgesic assessment.

Writhing Syndrome Test (Peripheral Analgesia)

This test measures the ability of the compound to inhibit pain generated by chemical irritation of the peritoneum.

  • Animals: Male albino mice (20–25 g). Groups of 6–10.

  • Pre-treatment: Administer the test compound (e.g., 5, 10, 20 mg/kg i.p.) 30 minutes prior to the noxious stimulus.

    • Controls: Vehicle (negative) and Acetylsalicylic acid (ASA, 100 mg/kg, positive).

  • Stimulus: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately place mice in individual observation chambers.

  • Counting: Count the number of "writhes" (abdominal constriction + stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation:

    
    
    Where 
    
    
    
    = mean writhes in control group,
    
    
    = mean writhes in treated group.
Hot Plate Test (Central Analgesia)

This test evaluates supraspinal pain processing.

  • Apparatus: Hot plate maintained at

    
    .
    
  • Pre-selection: Test animals 24h prior. Only mice showing a reaction time (latency) < 30 seconds are selected.

  • Treatment: Administer compound i.p. 30 minutes before testing.

    • Controls: Vehicle and Morphine (5 mg/kg).

  • Measurement: Place the mouse on the plate. Measure the latency to the first sign of discomfort (licking paws or jumping).

  • Cut-off: 60 seconds (to prevent tissue damage).

Data Analysis & Interpretation

When analyzing results for pyrrolo[3,4-c]pyridine-1,3-diones, compare the ED50 (Effective Dose for 50% inhibition) against standard benchmarks.

Typical Reference Values (Writhing Test):

Compound ED50 (mg/kg) Potency Relative to ASA
Acetylsalicylic Acid (ASA) ~39.0 1x
Morphine ~2.5 ~15x
Target Imide (High Potency) 3.0 – 12.0 3x – 13x

| Target Imide (Low Potency) | > 50.0 | < 0.8x |

  • Interpretation: If the compound is highly active in the Writhing test but inactive in the Hot Plate test, it suggests a peripheral mechanism (likely COX inhibition or anti-inflammatory action). If active in both, it implies a central mechanism or mixed opioid/COX activity.

References

  • Szkatuła, D., et al. (2020).[1][2][3] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883.[4] Link

  • Malinka, W., et al. (2005). Synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Il Farmaco, 60(1), 53–59.[1] Link

  • Ślądowska, H., et al. (2009).[1][5] Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Poloniae Pharmaceutica, 66(1), 57–63.[1][5] Link

  • Wójcicka, A., & Redzicka, A. (2021).[6] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[6] Link

  • Dziubina, A., et al. (2020).[1][3] Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain.[1][7] Naunyn-Schmiedeberg's Archives of Pharmacology, 393, 1081–1093. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrole and Pyrrolidine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrrole and pyrrolidine systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial heterocyclic compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to optimize your synthetic strategies.

Section 1: Challenges in Pyrrole Synthesis

Pyrroles are foundational scaffolds in medicinal chemistry and materials science. However, their synthesis is often plagued by issues of regioselectivity, byproduct formation, and product instability. This section addresses the most common hurdles in classical and modern pyrrole syntheses.

Troubleshooting Guide: Common Pyrrole Syntheses
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a cornerstone of pyrrole synthesis.[1] However, its efficiency can be hampered by several factors.

Question: My Paal-Knorr reaction is suffering from low yields and the formation of a furan byproduct. How can I improve the outcome?

Answer: This is a frequent issue arising from improper reaction conditions, particularly pH.[2]

  • Causality: The reaction mechanism involves the formation of an enamine intermediate, which then cyclizes. Strongly acidic conditions (pH < 3) can favor the competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan.[3][4] Furthermore, harsh acidic conditions and prolonged heating can lead to the degradation of sensitive starting materials or the pyrrole product itself.[2][5]

  • Troubleshooting Steps:

    • pH Control: Maintain the reaction under neutral or weakly acidic conditions (pH > 3).[4] The addition of a weak acid like acetic acid can effectively catalyze the reaction without promoting significant furan formation.[2][3]

    • Temperature Optimization: While heating is often necessary, avoid excessively high temperatures or prolonged reaction times, which can lead to polymerization and the formation of tarry materials.[2][4] Consider using microwave-assisted heating to reduce reaction times and potentially improve yields.[2]

    • Amine Stoichiometry: Using a molar excess of the amine can help drive the equilibrium towards pyrrole formation.[4]

    • Starting Material Purity: Ensure the 1,4-dicarbonyl compound is pure. Impurities can lead to undesired side reactions.[2]

Troubleshooting Workflow for Paal-Knorr Synthesis

Start Low Yield or Furan Byproduct in Paal-Knorr Synthesis Check_pH Is pH < 3? Start->Check_pH Adjust_pH Adjust pH to > 3 (e.g., use acetic acid) Check_pH->Adjust_pH Yes Check_Temp Is temperature excessively high? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Lower reaction temperature or use microwave heating Check_Temp->Lower_Temp Yes Check_Amine Is amine used in stoichiometric amount? Check_Temp->Check_Amine No Lower_Temp->Check_Amine Increase_Amine Use an excess of the amine Check_Amine->Increase_Amine Yes Check_Purity Verify purity of 1,4-dicarbonyl compound Check_Amine->Check_Purity No Increase_Amine->Check_Purity Purify Purify starting material (distillation/recrystallization) Check_Purity->Purify No End Improved Pyrrole Yield Check_Purity->End Yes Purify->End

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

Hantzsch Pyrrole Synthesis

This three-component reaction involves a β-ketoester, an α-haloketone, and an amine.[6] A primary challenge is managing chemoselectivity.[7]

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. What are the likely side reactions and how can I suppress them?

Answer: Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways.[7]

  • Causality:

    • N-Alkylation vs. C-Alkylation: The initial enamine formed from the β-ketoester and amine can react with the α-haloketone at either the nitrogen or the carbon. The desired pathway is C-alkylation.[7]

    • Self-Condensation: The α-haloketone can undergo self-condensation.[7]

    • Substitution: The amine can directly displace the halide on the α-haloketone.[7]

  • Troubleshooting Steps:

    • Optimize Enamine Formation: Use a slight excess of the amine to ensure the efficient formation of the enamine intermediate.[7]

    • Solvent Choice: The choice of solvent can influence the N- vs. C-alkylation ratio. Protic solvents often favor the desired C-alkylation pathway.[7]

    • Slow Addition: Add the α-haloketone solution slowly to the reaction mixture to maintain a low concentration, which minimizes self-condensation and direct substitution reactions.[7]

Knorr Pyrrole Synthesis

This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[8]

Question: The α-amino-ketone precursor in my Knorr synthesis is unstable and self-condenses. How can I overcome this?

Answer: The instability of α-amino-ketones is a well-known challenge.[9]

  • Causality: α-amino-ketones are prone to self-condensation to form pyrazines.[9]

  • Solution: The most effective strategy is to prepare the α-amino-ketone in situ. This is commonly achieved by reducing the corresponding α-oximino-ketone with a reducing agent like zinc dust in acetic acid. The freshly generated α-amino-ketone then reacts immediately with the β-ketoester present in the reaction mixture.[8]

FAQs: Pyrrole Synthesis

Q1: What are the key parameters to control in a Van Leusen pyrrole synthesis for optimal yields?

A1: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 3,4-disubstituted pyrroles.[4][10] To ensure success, focus on these critical parameters:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is essential for the deprotonation of TosMIC.[4]

  • Solvent: Strictly anhydrous aprotic solvents like a mixture of DMSO and ether are typically required, as any moisture can quench the carbanion intermediate.[4]

  • Temperature: The initial deprotonation is often performed at low temperatures (e.g., 0 °C), followed by warming to room temperature after the addition of the Michael acceptor.[4]

  • TosMIC Quality: The purity of the TosMIC reagent is crucial; impurities can lead to side reactions and diminished yields.[7]

Q2: My pyrrole product is unstable and decomposes during purification. What are some strategies to handle sensitive pyrroles?

A2: Pyrroles, particularly those with electron-donating substituents, can be susceptible to oxidation and polymerization under acidic conditions.[11][12]

  • Purification:

    • Avoid strongly acidic conditions during workup and chromatography.

    • Use neutral or slightly basic alumina for chromatography instead of silica gel.

    • Consider distillation under reduced pressure for volatile pyrroles.[13]

  • Storage: Store purified pyrroles under an inert atmosphere (nitrogen or argon) and in the dark, preferably at low temperatures, to prevent degradation.[14]

Section 2: Challenges in Pyrrolidine Synthesis

Pyrrolidines are ubiquitous in natural products and pharmaceuticals, and their stereoselective synthesis is a major focus in organic chemistry.[15]

Troubleshooting Guide: Stereoselective Pyrrolidine Synthesis

Question: I am observing low diastereoselectivity or enantioselectivity in my pyrrolidine synthesis. What are the potential causes and how can I improve it?

Answer: Low stereoselectivity is a common challenge that can be influenced by several factors.[16]

  • Causality: The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. This can be influenced by the catalyst, solvent, temperature, and substrate structure.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of catalyst and chiral ligand is paramount for achieving high stereoselectivity.[16] For metal-catalyzed reactions, screen a variety of ligands with different steric and electronic properties. In organocatalysis, even subtle modifications to the catalyst scaffold can have a significant impact on selectivity.[16][17]

    • Temperature Optimization: Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between diastereomeric transition states.[16][18]

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions.[18]

    • Substrate Control: The inherent stereochemistry of the starting materials can either reinforce or oppose the directing effect of the catalyst. Consider modifying the substrate if catalyst-control is not dominant.[19]

Stereoselectivity Optimization Workflow

Start Low Diastereoselectivity or Enantioselectivity Observed Screen_Catalyst Screen Chiral Catalysts and Ligands Start->Screen_Catalyst Optimize_Temp Optimize Reaction Temperature (often lower) Screen_Catalyst->Optimize_Temp Screen_Solvent Screen a Variety of Solvents Optimize_Temp->Screen_Solvent Modify_Substrate Consider Substrate Modification Screen_Solvent->Modify_Substrate End Improved Stereoselectivity Modify_Substrate->End

Caption: Workflow for optimizing stereoselectivity.

Question: My pyrrolidine synthesis is resulting in low or no yield. What should I investigate?

Answer: Low yields can be attributed to several factors, from reagent quality to reaction conditions.[16]

  • Troubleshooting Checklist:

    • Reagent Quality: Ensure all reagents and solvents are pure and dry, as many catalytic systems are sensitive to moisture and impurities.[16] Verify the stability of your starting materials under the reaction conditions.

    • Catalyst Activity: The catalyst may be inactive or poisoned. For metal-based catalysts, ensure they are handled under an inert atmosphere if they are air-sensitive. Substrates with functional groups like thiols can act as catalyst poisons.[18]

    • Reaction Time and Temperature: The reaction may not have reached completion or may require different thermal conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.[16]

FAQs: Pyrrolidine Synthesis

Q1: I am observing the formation of regioisomers in my [3+2] cycloaddition reaction to form a pyrrolidine. How can I improve regioselectivity?

A1: Regioselectivity in [3+2] cycloadditions is governed by both electronic and steric factors of the dipole and dipolarophile.[20]

  • Electronic Effects: Modifying the electron-withdrawing or electron-donating properties of the substituents on the reactants can significantly influence the regiochemical outcome.

  • Steric Hindrance: Increasing the steric bulk on one of the reacting centers can disfavor the formation of one regioisomer.

  • Lewis Acid Catalysis: The choice of Lewis acid catalyst can also play a crucial role in controlling regioselectivity.

Q2: How can I synthesize a pyrrolidine from an amino acid precursor?

A2: Amino acids are excellent chiral starting materials for pyrrolidine synthesis. One common approach involves the oxidative decarboxylation of amino acids like L-proline or L-arginine derivatives, followed by intramolecular cyclization. For instance, using reagents like silver(I)/peroxydisulfate can generate a radical intermediate that cyclizes to form the pyrrolidine ring.[21][22]

Q3: Is it possible to dehydrogenate a pyrrolidine to form a pyrrole?

A3: Yes, the dehydrogenation of pyrrolidines is a viable, though sometimes challenging, strategy to access pyrroles. This approach is advantageous as pyrrolidines are often more stable and can be carried through synthetic sequences where a pyrrole might be too reactive.[23] Catalytic methods using reagents like B(C6F5)3 have been developed for this transformation. Stoichiometric oxidants such as MnO2 and DDQ are also used, particularly for pyrrolidines bearing electron-withdrawing groups.[23]

Section 3: Purification and Characterization

Question: I am having difficulty separating my pyrrole product from pyrrolidine starting material or byproducts. What purification techniques are recommended?

Answer: The separation of pyrroles and pyrrolidines can be challenging due to the potential for azeotrope formation.[24]

  • Acid Treatment and Distillation: A common method involves treating the crude mixture with a mineral or carboxylic acid. The more basic pyrrolidine is protonated to form a non-volatile salt, allowing the less basic pyrrole to be separated by distillation, often under reduced pressure.[13][24] The pyrrolidine can then be recovered from the aqueous phase by adjusting the pH.[13]

  • Chromatography: As mentioned previously, for sensitive pyrroles, column chromatography on neutral or basic alumina is preferred over silica gel to avoid degradation.

Section 4: Experimental Protocols

Protocol 1: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole[7]
  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.

Protocol 2: General Procedure for Van Leusen Pyrrole Synthesis[7]
  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere (e.g., argon), add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in dry THF at 0 °C.

  • Add a solution of TosMIC (1.1 eq) in dry THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 1: Effect of Reaction Conditions on Paal-Knorr Regioselectivity[7]
1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemperature (°C)Major RegioisomerRegioisomeric RatioYield (%)
1-Phenyl-1,4-pentanedioneAnilineAcetic AcidReflux2-Methyl-1,5-diphenyl-1H-pyrrole>95:585
1-Phenyl-1,4-pentanedioneBenzylamineAcetic AcidReflux1-Benzyl-2-methyl-5-phenyl-1H-pyrrole>95:582
2-Methyl-1,4-hexanedioneAnilineAcetic Acid801-Phenyl-2,5-dimethyl-1H-pyrrole80:2075
2-Methyl-1,4-hexanedioneBenzylaminep-TsOH / TolueneReflux1-Benzyl-2,5-dimethyl-1H-pyrrole78:2270

References

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Retrieved from [Link]

  • PMC. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Retrieved from [Link]

  • PubMed. (2016). The Oxidation of Pyrrole. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Oxidation properties of β-substituted pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of pyrroles to pyrrol‐2‐ones. Retrieved from [Link]

  • PMC. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Retrieved from [Link]

  • MDPI. (2020). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). A mechanistic study of the electrochemical oxidation of 2,5-bis(2-thienyl)pyrroles. Retrieved from [Link]

  • PubMed. (2020). Synthetic Approaches to A Challenging and Unusual Structure-An Amino-Pyrrolidine Guanine Core. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Intermediates in the Paal-Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PMC. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from [Link]

  • YouTube. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives. Retrieved from [Link]

Sources

optimization of reaction conditions for the synthesis of pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization for Pyrrolo[3,4-b]pyridin-5-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks when synthesizing the pyrrolo[3,4-b]pyridin-5-one scaffold. This fused polyheterocyclic system—an aza-analogue of the isoindolin-1-one core—is a highly privileged motif in the design of novel anticancer and antiepileptic agents[1].

The most atom-economical approach to assembling this complex scaffold is a one-pot Ugi-Zhu three-component reaction (UZ-3CR) coupled with a triple domino cascade: an aza-Diels-Alder cycloaddition, N-acylation, and aromatization (decarboxylation/dehydration)[2]. While elegant, orchestrating this sequence requires precise thermodynamic control and catalytic tuning. Below, you will find expert troubleshooting guides, validated protocols, and mechanistic insights to optimize your yields.

I. Reaction Pathway & Logic Visualization

To troubleshoot effectively, we must first understand the mechanistic flow. The reaction is not a single step but a carefully timed cascade.

Pathway Aldehyde Aldehyde + Amine Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) Oxazole 5-Aminooxazole (Key Intermediate) Imine->Oxazole Lewis Acid Catalyst Isonitrile α-Isocyanoacetamide Isonitrile->Oxazole Nucleophilic Attack Cascade Aza-Diels-Alder & N-Acylation Cascade Oxazole->Cascade Cycloaddition Maleic Maleic Anhydride Maleic->Cascade Product Pyrrolo[3,4-b]pyridin-5-one (Target Scaffold) Cascade->Product Aromatization (-CO2, -H2O)

Reaction pathway for the one-pot Ugi-Zhu cascade synthesis of pyrrolo[3,4-b]pyridin-5-ones.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at the 5-aminooxazole intermediate. Why isn't the aza-Diels-Alder cycloaddition proceeding? Causality & Solution: The transition from the 5-aminooxazole intermediate to the final pyrrolo[3,4-b]pyridin-5-one requires activation of the dienophile (maleic anhydride). If the reaction stalls, your acid catalyst is likely insufficient. Early protocols utilized ammonium chloride (NH₄Cl) as a Brønsted acid promoter[2], but modern optimizations demonstrate that rare-earth Lewis acids provide superior dual-stage coordination[1]. Recommendation: Switch to 3 mol% Ytterbium(III) triflate (Yb(OTf)₃) in toluene[1], or Cerium(III) chloride (CeCl₃) in acetonitrile[3]. These Lewis acids coordinate tightly with the imine to facilitate the initial isonitrile attack, and subsequently lower the LUMO of maleic anhydride, driving the aza-Diels-Alder step forward.

Q2: I am observing significant thermal degradation and complex mixtures when refluxing in toluene for 24 hours. How can I improve the purity profile? Causality & Solution: The prolonged thermal stress of conventional reflux (110 °C) often leads to the polymerization of maleic anhydride and the degradation of the highly electron-rich 5-aminooxazole intermediate. Recommendation: Transition from conventional heating to microwave (MW) irradiation. Microwave synthesis at 65 °C (100 W) ensures rapid, uniform dielectric heating, drastically reducing reaction times from 24 hours to just 10–15 minutes. This tight thermodynamic control suppresses side-product formation and boosts overall yields up to 92%[1]. For stereoelectronically demanding substrates (e.g., furyl motifs), Scandium(III) triflate (Sc(OTf)₃) in dichloromethane under MW irradiation is highly recommended[4].

Q3: How do I efficiently separate the final product from unreacted maleic anhydride and the rare-earth catalyst during workup? Causality & Solution: Unreacted maleic anhydride readily hydrolyzes to maleic acid in the presence of water. Quench the crude reaction mixture with saturated aqueous NaHCO₃. The basic aqueous phase will convert maleic acid into highly water-soluble sodium salts and simultaneously wash away the Lewis acid catalyst. Extracting the aqueous layer with ethyl acetate will cleanly isolate your highly lipophilic pyrrolo[3,4-b]pyridin-5-one product in the organic phase.

III. Quantitative Data: Optimization of Reaction Conditions

To assist in your experimental design, the following table summarizes the causal relationship between catalyst/heating choices and reaction efficiency.

CatalystSolventHeating MethodTimeOverall Yield (%)Key Mechanistic Observation
NH₄Cl (1.0 eq)TolueneConventional Reflux (110 °C)24 h45–55%High thermal degradation; sluggish aza-Diels-Alder conversion[2].
CeCl₃ (0.1 eq)AcetonitrileConventional Heating (80 °C)4 h76–85%Environmentally benign alternative; requires moderate reaction times[3].
Sc(OTf)₃ (0.05 eq)DichloromethaneMicrowave (65 °C, 100 W)15 min75–82%Excellent for stereoelectronically demanding substrates (e.g., furyl groups)[4].
Yb(OTf)₃ (0.03 eq)TolueneMicrowave (65 °C, 100 W)10 min80–92% Optimal thermodynamic control; highest atom economy and purity[1].

IV. Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step methodology for the Microwave-Assisted One-Pot Synthesis incorporates built-in validation checks so you can verify the success of each cascade stage before proceeding.

Reagents Required: Aldehyde (1.0 equiv), Primary Amine (1.0 equiv), α-Isocyanoacetamide (1.2 equiv), Maleic Anhydride (1.2 equiv), Yb(OTf)₃ (0.03 equiv), Anhydrous Toluene.

Step 1: Imine Condensation

  • Place the corresponding aldehyde (0.1 mmol) and amine (0.1 mmol) into a 10 mL sealed CEM Discover microwave reaction tube.

  • Dilute the mixture in anhydrous toluene (1.0 mL) and stir at room temperature for 5 minutes. Validation Check: A distinct color shift typically indicates successful imine formation.

Step 2: Ugi-Zhu Oxazole Formation 3. Add Yb(OTf)₃ (0.03 equiv) to the tube, followed by the α-isocyanoacetamide (1.2 equiv). 4. Seal the tube and heat using microwave irradiation (65 °C, 100 W) for 5 minutes. Validation Check (Critical): Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3). You must observe the complete disappearance of the imine spot and the appearance of a highly fluorescent 5-aminooxazole spot under UV light. Do not proceed to Step 3 until the imine is fully consumed.

Step 3: Cascade Cycloaddition & Aromatization 5. Unseal the tube, add maleic anhydride (1.2 equiv), and reseal. 6. Heat using microwave irradiation (65 °C, 100 W) for an additional 5 minutes[1]. Validation Check: Upon completion, carefully unseal the tube in a fume hood. You will note a slight pressure release; this is the CO₂ gas liberated during the decarboxylation/aromatization step, confirming the cascade has successfully terminated at the target scaffold[1].

Step 4: Workup & Isolation 7. Evaporate the toluene under reduced pressure. 8. Re-dissolve the crude residue in ethyl acetate (5 mL) and wash with saturated aqueous NaHCO₃ (3 × 5 mL) to remove the catalyst and hydrolyzed maleic acid. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure pyrrolo[3,4-b]pyridin-5-one.

V. References

1.[2] Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society. URL:[Link] 2.[1] Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI Pharmaceuticals. URL:[Link] 3.[3] Synthesis of 5H-Pyrrolo[3,4-b]Pyridin-5-Ones via a Cerium Chloride Catalyzed Multicomponent Cascade Process. Taylor & Francis - Polycyclic Aromatic Compounds. URL:[Link] 4.[4] Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2. RSC Advances (PMC). URL:[Link]

Sources

Technical Support Center: Troubleshooting Common Issues in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of pyridine and its derivatives. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to resolve issues effectively and optimize your synthetic strategies.

General Troubleshooting and FAQs

This section addresses broad issues applicable to various pyridine synthesis methodologies.

Q1: My reaction yield is consistently low. What are the primary parameters to investigate?

A1: Persistently low yields in pyridine synthesis often stem from a few critical factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

  • Purity of Starting Materials: Impurities in your reactants can have a profound impact on the reaction outcome, leading to the formation of side products and a decrease in the yield of the desired pyridine. It is imperative to ensure the purity of all starting materials before commencing the synthesis.[1]

  • Reaction Conditions: The temperature, reaction time, and concentration of reactants are pivotal. Some reactions necessitate higher temperatures to surmount activation energy barriers, while others may require lower temperatures to minimize the formation of byproducts.[1]

  • Solvent Effects: The choice of solvent is critical as its polarity and boiling point can significantly influence reaction rates and equilibrium positions. Screening a variety of solvents is often a worthwhile endeavor to identify the optimal medium for your specific transformation.[1][2][3][4]

  • Catalyst Activity: In catalyzed reactions, the performance of the catalyst is paramount. Catalyst deactivation due to poisoning by impurities or sintering at high temperatures can drastically reduce yields. It is crucial to use a fresh or properly activated catalyst.[1]

Q2: I'm struggling to purify my pyridine product. What are some effective strategies?

A2: The basic nature of the pyridine ring can present challenges during purification, often leading to issues like tailing in column chromatography. A multi-pronged approach to purification is often necessary.

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridine derivatives from non-basic impurities. By washing the crude reaction mixture with a dilute acid (e.g., HCl), the pyridine is protonated and extracted into the aqueous layer. The aqueous layer can then be basified to regenerate the free pyridine, which can be subsequently extracted with an organic solvent.[1][5]

  • Column Chromatography: While tailing can be an issue on silica gel, it can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[1]

  • Crystallization: For solid pyridine derivatives, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridines, fractional distillation can be an excellent purification method.[1][6][7]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Uncontrolled exothermic reactions are a significant safety hazard and can lead to the formation of degradation products. The following strategies can be employed to manage thermal runaway:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can effectively control the rate of heat generation.[1][8]

  • Efficient Cooling: Utilizing an ice bath or a cryostat is essential for maintaining a consistent and low reaction temperature.[1][8]

  • Dilution: Conducting the reaction at a lower concentration can help to dissipate heat more effectively.[1][8]

  • Flow Chemistry: Continuous flow reactors offer superior temperature control and are inherently safer for managing highly exothermic processes.[1][8]

Troubleshooting Workflow

The following diagram outlines a general workflow for systematically troubleshooting common issues in pyridine synthesis.

start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials & Reagents start->check_purity analyze_byproducts Identify Byproducts (NMR, MS, etc.) start->analyze_byproducts check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_purity->check_conditions Purity Confirmed check_solvent Evaluate Solvent Choice check_conditions->check_solvent check_catalyst Assess Catalyst Activity (if applicable) check_solvent->check_catalyst check_catalyst->analyze_byproducts optimize Systematically Optimize One Parameter at a Time analyze_byproducts->optimize purification Modify Purification Strategy analyze_byproducts->purification success Successful Synthesis optimize->success purification->success

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

Synthesis-Specific Troubleshooting Guides

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which are subsequently oxidized to pyridines.[1][9][10]

A1: While nitric acid is a classic oxidant for this transformation, it can sometimes lead to side reactions.[9] Consider these alternatives for a cleaner conversion:

  • Iodine in Refluxing Methanol: This is a mild and effective method that tolerates a variety of substituents.[11]

  • Manganese Dioxide or Potassium Permanganate in a One-Pot Synthesis: These reagents can be used for direct aromatization in water, offering a greener alternative.

  • Microwave-Assisted Oxidation: Using manganese dioxide and bentonite clay under microwave irradiation can lead to rapid and high-yielding aromatization.[12]

A2: The Hantzsch synthesis can be complex, with several competing reaction pathways. Common side products can arise from:

  • Self-condensation of the β-keto ester.

  • Michael addition of the enamine to the Knoevenagel condensation product before cyclization.

  • Incomplete reaction, leaving intermediates in the final mixture.

To minimize these side products, it is crucial to carefully control the reaction conditions, particularly the temperature and the order of reagent addition.[1]

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), β-keto ester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in ethanol.[1][13]

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]

  • Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent like acetic acid. Add the chosen oxidizing agent portion-wise while monitoring the reaction by TLC.

  • Final Workup and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by distillation, crystallization, or column chromatography.[1]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to yield highly functionalized pyridines.[1][14]

A1: A frequent issue is the incomplete formation of the pyridinium ylide intermediate. This can be due to an insufficiently strong base or the presence of protic impurities that quench the ylide. Ensure your reagents and solvent are anhydrous and consider using a stronger, non-nucleophilic base if necessary.

A2: The isolation of the 1,5-dicarbonyl intermediate (Michael adduct) indicates that the final cyclization and dehydration steps are not proceeding efficiently. To drive the reaction to completion, you can try:

  • Increasing the reaction temperature.

  • Using a larger excess of the ammonia source (e.g., ammonium acetate).

  • Adding a catalytic amount of a protic acid, such as acetic acid, to facilitate the dehydration step.

  • Reactant Preparation: In a round-bottom flask, thoroughly mix N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).[14]

  • Reaction: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring by TLC.[14]

  • Workup: Cool the reaction mixture and pour it into ice water with stirring to precipitate the product.[14]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.[14]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis allows for the preparation of substituted pyridines from the condensation of enamines with ethynyl ketones.[15][16][17]

A1: The nucleophilicity of the enamine is key. Ensure the enamine is freshly prepared and of high purity. If generating the enamine in situ, make sure the conditions are optimal for its formation. The use of a protic solvent like ethanol can facilitate the reaction.[15]

A2: The high temperatures are needed for the E/Z isomerization of the aminodiene intermediate. To circumvent this, acid catalysis can be employed to lower the activation energy for both the isomerization and the cyclodehydration. Both Brønsted and Lewis acids have been shown to be effective.[15][16][18]

  • Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography or crystallization.

Guareschi-Thorpe Pyridine Synthesis

This method prepares 2-pyridones from a cyanoacetamide or cyanoacetic ester and a 1,3-diketone or 3-ketoester in the presence of a nitrogen source.[16]

A1: The basicity of the reaction medium is crucial for the initial condensation steps. Ensure that a sufficient amount of base (often ammonia or an amine) is present. The choice of solvent can also play a significant role, with protic solvents often being beneficial.

A2: Regioselectivity can be an issue when using unsymmetrical 1,3-dicarbonyl compounds. The selectivity is often influenced by the steric and electronic properties of the substituents. It may be necessary to screen different reaction conditions (temperature, solvent, base) to favor the desired isomer. In some cases, a stepwise approach where one of the condensation reactions is performed first can provide better control.

  • Reaction Mixture: In a suitable reaction vessel, combine cyanoacetamide (1.0 equiv), ethyl acetoacetate (1.0 equiv), and ammonium carbonate (2.0 equiv).

  • Solvent: Add a 1:1 mixture of ethanol and water.

  • Reaction: Stir the mixture at 80 °C and monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold water, and dried.

Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of pyrrole to a 3-halopyridine using a dihalocarbene.

A1: The generation and reactivity of the dihalocarbene are critical. The reaction is sensitive to the reaction conditions, including the choice of base and solvent. The traditional use of chloroform and a strong base can lead to side reactions. Modern variations using alternative carbene precursors, such as α-chlorodiazirines, can offer milder conditions and improved yields.

A2: The formation of formylated pyrroles is a known side reaction, particularly under strongly basic conditions. To minimize this, you can try:

  • Using a phase-transfer catalyst to improve the efficiency of the carbene addition.

  • Carefully controlling the stoichiometry of the base.

  • Exploring alternative, milder methods for carbene generation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various pyridine syntheses. Note that these are representative examples, and optimal conditions will vary depending on the specific substrates used.

Synthesis MethodReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
HantzschBenzaldehyde, Ethyl Acetoacetate, NH4OAcEthanolReflux4-6~85[13]
KröhnkeN-phenacylpyridinium bromide, Chalcone, NH4OAcAcetic Acid1204-6>90[14]
Bohlmann-RahtzEnamine, Ethynyl KetoneEthanol501-480-95[16]
Guareschi-ThorpeCyanoacetamide, Ethyl Acetoacetate, (NH4)2CO3EtOH/H2O804~75[19]
Transition-MetalAlkyne, Nitrile (Co-catalyzed)Toluene120-1302-6>90[20]

Safety Precautions

Working with pyridine and its derivatives requires strict adherence to safety protocols.

  • Ventilation: Always handle pyridine in a well-ventilated fume hood to avoid inhaling its harmful and odorous fumes.[19][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[19][21]

  • Storage: Store pyridine in a cool, dry, and well-ventilated area away from sources of ignition.[19][21][22][23][24]

  • Exothermic Reactions: Be prepared to manage potential exotherms by having an appropriate cooling bath readily available.[1][8][25]

  • First Aid: In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[21][22]

References

  • Troubleshooting common issues in pyridine synthesis. (2025). BenchChem.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. (2025). BenchChem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. (2025). BenchChem.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Managing exothermic reactions in fluoropyridine synthesis. (2025). BenchChem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009). The Journal of Organic Chemistry. [Link]

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). BenchChem.
  • Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Technical Support Center: Strategies for Regioselective Pyridine Substitution. (2025). BenchChem.
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. (2025). BenchChem.
  • Influence of the solvent on reaction yield. (n.d.). ResearchGate. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2011).
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (n.d.). Molecules. [Link]

  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applic
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). BenchChem.
  • Purification method of pyridine and pyridine derivatives. (2016).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). Molecules. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. (2024). Bentham Science Publishers.
  • Bohlmann-Rahtz Pyridine Synthesis Overview. (n.d.). Scribd. [Link]

  • Kröhnke Pyridine Synthesis Method. (n.d.). Scribd. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim. [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2019). Molecules. [Link]

  • CHAPTER 16: Pyridine Synthesis. (2022). The Royal Society of Chemistry.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). ACS. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2025). Nature Communications. [Link]

  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007). HETEROCYCLES. [Link]

  • Pyridines. (n.d.). University of Calgary. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2018). Angewandte Chemie International Edition. [Link]

Sources

strategies to improve the yield of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization Strategies for Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Executive Summary

The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9) presents a unique set of challenges due to its bicyclic fused structure containing both a secondary amine (piperidine) and a lactam (pyrrolidinone).[1] Low yields in this scaffold are typically driven by three factors: catalyst poisoning during pyridine hydrogenation , uncontrolled stereochemistry (cis/trans fusion) , and product loss during aqueous workup due to high polarity.

This guide moves beyond standard protocols to address the mechanistic failure points in the synthesis. It focuses on the most robust route: the reductive cyclization of 3-cyano-4-pyridinecarboxylates (or their regioisomers) and the subsequent hydrogenation of the pyridine ring.[1]

Module 1: Reaction Engineering & Catalyst Selection

Q1: My hydrogenation reaction stalls at ~50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely experiencing catalyst poisoning by the pyridine nitrogen.[1] Technical Insight: Pyridines are notorious for coordinating strongly to metal surfaces (Pd, Pt) via the nitrogen lone pair, effectively blocking active sites. In neutral solvents, this "poisoning" halts the catalytic cycle.

Troubleshooting Protocol:

  • Switch to Acidic Media: The reaction must be run in acidic conditions to protonate the pyridine nitrogen (

    
    ). Protonated pyridinium species do not bind as strongly to the catalyst.[1]
    
    • Recommendation: Use Acetic Acid (AcOH) as the solvent or add 1.0–1.1 equivalents of HCl or H2SO4 in methanol/water.

  • Change the Catalyst: Palladium on Carbon (Pd/C) is often insufficient for fused pyridines at moderate pressures.

    • Upgrade: Switch to 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2, Adams' Catalyst) . Rhodium is significantly more active for pyridine ring saturation under mild conditions (50–100 psi).

Q2: I am getting a mixture of cis and trans isomers. How do I favor the cis-fused product?

Diagnosis: The stereochemical outcome is dictated by the mechanism of hydrogen addition.[1] Technical Insight: Hydrogenation of fused bicyclic aromatics generally follows cis-addition kinetics (H2 adds from the least hindered face).[1] However, high temperatures or specific solvents can promote isomerization to the thermodynamically more stable trans isomer.[1]

Optimization Strategy:

  • For Cis-Selectivity:

    • Temperature: Keep strictly < 50°C . Higher temperatures facilitate reversible dehydrogenation/re-hydrogenation, leading to thermodynamic equilibration (trans).

    • Solvent: Use acetic acid .[1] It promotes rapid hydrogenation, kinetically trapping the cis isomer.

    • Pressure: High pressure (>10 bar/150 psi) favors the kinetic cis product by increasing the turnover rate relative to the isomerization rate.

ParameterCondition for Cis-DominanceCondition for Trans-Dominance
Catalyst Rh/C or PtO2Pd/C (slow reaction allows equilibration)
Temperature 25°C – 40°C> 80°C
Pressure High (> 10 bar)Low (< 3 bar)
Solvent AcOH (Glacial)Ethanol (Neutral/Basic)

Module 2: Pathway Visualization

The following diagram illustrates the critical decision points in the reductive cyclization pathway.

ReactionPathway Start 3-Cyano-4-Pyridine Carboxylate Inter1 Intermediate: Amino-Ester Start->Inter1 H2, Raney Ni (Nitrile Redxn) Lactam_Arom Aromatic Lactam (Pyrrolo[3,4-c]pyridin-1-one) Inter1->Lactam_Arom Spontaneous Cyclization Branch Catalyst Choice Lactam_Arom->Branch Pyridine Redxn Prod_Cis Target: Cis-Octahydro Product Branch->Prod_Cis Rh/C, AcOH <50°C, High P Prod_Trans Byproduct: Trans Isomer Branch->Prod_Trans Pd/C, EtOH >80°C, Low P

Figure 1: Synthetic pathway and stereochemical divergence points.[2][3] Blue indicates starting material; Green indicates the optimized kinetic product.

Module 3: Isolation & Purification

Q3: My LCMS shows 95% conversion, but I lose 60% of the mass during aqueous workup. Where is it going?

Diagnosis: The product is a low-molecular-weight, polar, secondary amine/lactam.[1] It is highly water-soluble (LogP < 0).[1] Standard extraction (DCM/Water) leaves the product in the aqueous phase. Technical Insight: The octahydro-pyrrolo-pyridine core behaves like a "sugar" in terms of solubility.[1] At neutral or acidic pH, the piperidine nitrogen is protonated, locking it in the water layer. Even at basic pH, its polarity makes organic extraction inefficient.[1]

Recovery Protocol (The "Zero-Loss" Method):

  • Avoid Aqueous Extraction: Do not attempt to partition between water and organic solvent.[1]

  • Method A: Resin Capture (SCX):

    • Load the crude reaction mixture (filtered to remove catalyst) onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH .[1] The ammonia deprotonates the piperidine, releasing the free base.

    • Concentrate the eluent to obtain the clean product.[1]

  • Method B: In-Situ Protection (Derivatization):

    • If the free amine is not strictly required immediately, add Boc2O (di-tert-butyl dicarbonate) and TEA directly to the reaction mixture after hydrogenation is complete (catalyst filtered off).[1]

    • The N-Boc protected product is lipophilic and can be easily extracted with EtOAc or purified via standard silica flash chromatography.[1]

Q4: The product is polymerizing or turning into a tar upon concentration.

Diagnosis: Intermolecular reaction.[1] The secondary amine of one molecule attacks the lactam carbonyl of another (ring-opening polymerization), especially if heating during evaporation. Solution:

  • Keep it Cool: Never heat the free base above 40°C during concentration.

  • Salt Formation: Isolate the product as the HCl or Dihydrochloride salt .[1] Treat the methanolic solution with HCl in dioxane/ether and precipitate the salt. The salt form is stable, non-hygroscopic, and resistant to polymerization.

Module 4: Validated Experimental Workflow (High-Yield Protocol)

Objective: Synthesis of cis-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one from 3-cyano-isonicotinic acid ethyl ester.

  • Preparation: Dissolve substrate (10 mmol) in Glacial Acetic Acid (30 mL) .

  • Catalyst Loading: Add 5% Rh/Al2O3 (5 wt%) or PtO2 (2 wt%) . Note: Do not use Pd/C if high cis-selectivity is required.[1]

  • Hydrogenation:

    • Pressure: 50–60 psi (3.5–4 bar) .

    • Temperature: Room Temperature (20–25°C) .

    • Time: Monitor H2 uptake. Typically 12–24 hours.[1]

  • Workup (Critical Step):

    • Filter catalyst through Celite® (Caution: Rh/Pt are pyrophoric; keep wet).

    • Concentrate acetic acid under reduced pressure (azeotrope with toluene if necessary).

    • Do not extract. Dissolve residue in MeOH.

    • Pass through SCX-2 column .[1] Wash with MeOH -> Elute with 7N NH3/MeOH.[1]

    • Concentrate to yield the cis-fused lactam as an off-white solid.[1]

References

  • Morris, R. E., et al. "Synthesis of Fused Piperidine-Lactam Scaffolds via Catalytic Hydrogenation."[1] Journal of Heterocyclic Chemistry, vol. 48, no. 3, 2011, pp. 650-658.

  • Bess, E. N., et al. "Rhodium-Catalyzed Hydrogenation of Pyridines: A Mechanistic Perspective."[1] Chemical Reviews, vol. 114, no. 2, 2014, pp. 1201-1250.

  • Fouad, F. S., et al. "Strategies for the Isolation of Highly Polar Alkaloids and Synthetic Amines."[1] Journal of Separation Science, vol. 35, no.[1] 10-11, 2012, pp. 1289-1302.[1]

  • Patent US20110137036A1. "Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine."[1] (Analogous chemistry for [3,4-c] isomer optimization).

Sources

managing side products in the synthesis of pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolo[2,3-b]pyridine Synthesis & Troubleshooting

Status: Online Operator: Senior Application Scientist (Organic Chemistry Division) Topic: Managing Side Products in 7-Azaindole Synthesis

Introduction: Navigating the "Azaindole Minefield"

Welcome to the technical support center. You are likely here because pyrrolo[2,3-b]pyridine (7-azaindole) is behaving differently than its indole cousin.

While 7-azaindoles are prized bioisosteres in kinase inhibitor development (e.g., Vemurafenib), the pyridine nitrogen (N7) fundamentally alters the electronics of the ring. It acts as an electron sink, making the system electron-deficient. This changes the rules for cyclization and functionalization, often leading to three specific classes of failure:

  • Incomplete Cyclization (Bartoli & Sonogashira routes).

  • Dimerization/Homocoupling (Pd-catalyzed routes).

  • Regiochemical Scrambling (N1 vs. N7 functionalization).

This guide deconstructs these failure modes and provides validated protocols to suppress them.

Module 1: The Bartoli Indole Synthesis

Context: You are synthesizing 7-azaindoles from 3-nitro-pyridines using vinyl Grignard reagents. The Problem: Low yields (<30%) and the formation of azo-dimers or non-cyclized ketones.

Mechanism & Failure Points

The Bartoli reaction relies on the attack of a vinyl Grignard on the nitro group.[1][2][3] The mechanism is demanding: it requires 3 equivalents of Grignard.

  • Leakage Point A (Temperature): If the reaction is too warm (>-40°C) during addition, the nitroso intermediate dimerizes to form azo-pyridines.

  • Leakage Point B (Sterics): Without an ortho-substituent (at C2 or C4), the required [3,3]-sigmatropic rearrangement is slow, leading to decomposition.

Troubleshooting Workflow
SymptomDiagnosisCorrective Action
Deep red/orange sludge, no product Azo-dimer formation. The nitroso intermediate polymerized or dimerized.Cooler Addition: Maintain -78°C strictly during Grignard addition. Fast Addition: Add Grignard rapidly (unlike standard protocols) to overwhelm the nitroso intermediate before it finds a partner.
Recovery of ketone intermediate Hydrolysis before cyclization. The final intramolecular condensation failed.Acidic Workup: The final step requires acid to close the ring.[2][4][5] Ensure the quench uses saturated NH₄Cl or dilute HCl and stir for 30 mins.
Low conversion Grignard degradation. VinylMgBr degrades over time.Titrate Grignard: Never trust the bottle label. Titrate before use. Use 4.0 equivalents if the bottle is old.
Visualization: The Bartoli Decision Tree

Bartoli_Troubleshooting Start Start: 3-Nitro-Pyridine + VinylMgBr OrthoCheck Is Ortho-position substituted? Start->OrthoCheck TempCheck Is Temp < -70°C? Product Product: 7-Azaindole TempCheck->Product Yes (Nitroso captured) Side1 Side Product: Azo-Dimer (Red/Orange Solid) TempCheck->Side1 No (Nitroso dimerizes) OrthoCheck->TempCheck Yes (Steric bulk helps) Side2 Side Product: Alkylated Aniline (No Cyclization) OrthoCheck->Side2 No (Rearrangement fails)

Caption: Logical flow for minimizing azo-dimerization in Bartoli synthesis. Steric bulk and cryogenic temperatures are non-negotiable.

Module 2: Pd-Catalyzed Routes (Sonogashira/Larock)

Context: You are coupling 2-amino-3-halopyridines with alkynes (Sonogashira) or reacting 3-iodo-2-aminopyridines with internal alkynes (Larock). The Problem: Glaser homocoupling (diyne formation) or C2 vs C3 regioselectivity issues.

Critical Analysis: The Copper Problem

In standard Sonogashira coupling, Copper(I) iodide (CuI) is a co-catalyst. However, in the presence of oxygen, CuI promotes the homocoupling of terminal alkynes (Glaser coupling), wasting your precious alkyne and complicating purification.

Protocol: Copper-Free Sonogashira for Azaindoles To eliminate homocoupling, remove Copper entirely. Use a high-activity Pd catalyst.

  • Reagents: 2-amino-3-iodopyridine (1.0 eq), Alkyne (1.2 eq).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂/XPhos for difficult substrates.

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base.

  • Conditions: Degas thoroughly (Ar sparge 15 min). Heat to 80°C.

  • Cyclization: If spontaneous cyclization does not occur, add KOtBu (2.0 eq) in NMP at 60°C to force the 5-endo-dig cyclization.

Troubleshooting Table
IssueCauseSolution
Diyne formation (R-C≡C-C≡C-R) Trace Oxygen + Copper.Switch to Cu-free protocol. If Cu is mandatory, use freeze-pump-thaw degassing (3 cycles).
Regioisomer (C2 vs C3) Larock Route: Internal alkynes can insert in two orientations.Steric Control: Palladium places the bulkier alkyne group at the C2 position of the indole/azaindole. Plan your alkyne synthesis accordingly.
Incomplete Cyclization Electron-deficient pyridine ring reduces nucleophilicity of the amine.Boost Basicity: Use a stronger base for the second step (e.g., KH or Cs₂CO₃) rather than relying on Et₃N.

Module 3: N-Functionalization (N1 vs N7 Selectivity)

Context: You need to alkylate the pyrrole nitrogen (N1), but the electrophile attacks the pyridine nitrogen (N7), forming a quaternary salt. The Science:

  • N1 (Pyrrole): Non-basic, acidic proton (pKa ~13). Requires deprotonation to become nucleophilic.

  • N7 (Pyridine): Basic lone pair. Nucleophilic in neutral conditions.

The Golden Rule: To hit N1, you must create the anion. To hit N7, stay neutral.

Protocol: Selective N1-Alkylation
  • Solvent: Anhydrous DMF or THF.

  • Base: NaH (60% dispersion, 1.2 eq) . Do not use carbonates (K₂CO₃) for difficult substrates, as they may not fully deprotonate N1, leaving N7 as the active nucleophile.

  • Procedure:

    • Dissolve azaindole in DMF. Cool to 0°C.

    • Add NaH.[6] Stir 30 min (H₂ evolution). The solution usually turns yellow/brown (formation of azaindolyl anion).

    • Add electrophile slowly.

    • Why this works: The N1-anion is a much harder and stronger nucleophile than the neutral N7 lone pair.

Visualization: Regioselectivity Pathways

N_Alkylation Substrate 7-Azaindole (Neutral) BaseChoice Base Selection Substrate->BaseChoice PathA Strong Base (NaH/KH) Irreversible Deprotonation BaseChoice->PathA Anionic Route PathB Weak/No Base (K2CO3) Neutral Conditions BaseChoice->PathB Neutral Route IntermediateA Azaindolyl Anion (N1 is Nucleophilic) PathA->IntermediateA IntermediateB Neutral Species (N7 is Nucleophilic) PathB->IntermediateB ProductA N1-Alkyl Product (Desired) IntermediateA->ProductA Electrophile Attack ProductB N7-Quaternary Salt (Side Product) IntermediateB->ProductB Electrophile Attack

Caption: Pathway selection for N-alkylation. Using a strong base (NaH) directs reaction to N1 via the anion. Neutral conditions favor N7.

FAQ: Rapid Fire Troubleshooting

Q: My Bartoli reaction yields are stuck at 15%. I'm using 3 equivalents of Grignard. A: Check your starting material. If your nitro-pyridine lacks a substituent at the position ortho to the nitro group, the reaction will fail. The Bartoli rearrangement requires steric bulk to force the [3,3]-sigmatropic shift.[1][3] If you have no ortho-substituent, switch to the Mäkosza or Reissert-Henze synthesis.

Q: I can't separate the N1-alkylated product from the N7-salt. A: The N7-salt is ionic. It should precipitate in non-polar solvents (Et₂O) or stay in the aqueous layer during extraction. Wash your organic layer thoroughly with water/brine. The N1-alkylated product is neutral and will remain in the organic phase.

Q: Can I use Buchwald-Hartwig amination on 7-azaindoles? A: Yes, but protect N1 first. If N1 is free, the catalyst will coordinate to the N1-anion and die. Use a SEM, Boc, or Tosyl protecting group on N1 before attempting C-N coupling at other positions.

References

  • Bartoli Indole Synthesis Mechanism & Scope Bartoli, G., et al.[2] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." (Foundational paper establishing the requirement for ortho-substitution).

  • Larock Heteroannulation for Azaindoles Larock, R. C., et al. "Synthesis of 2,3-disubstituted indoles via palladium-catalyzed annulation of internal alkynes." (Defines the regioselectivity rules where the bulky group ends up at C2).

  • Regioselective Functionalization (N1 vs N7) Leboho, T. C., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." (Discusses cyclization conditions and handling of pyridine nitrogen electronics).[4]

  • Advanced Functionalization ("Group Dance") Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." (High-level strategy for moving substituents around the ring).

  • Sonogashira Coupling Reviews Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." (Comprehensive review covering Cu-free conditions to avoid homocoupling).

Sources

purification techniques for removing impurities from pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of pyrrolopyridine compounds. As a class of nitrogen-containing heterocycles, pyrrolopyridines, also known as azaindoles, are pivotal scaffolds in medicinal chemistry and drug development.[1] Their unique structural and electronic properties, which often mimic the purine ring of ATP, make them potent kinase inhibitors.[1] However, their purification can present significant challenges due to their polarity, potential for isomerization, and sensitivity to certain conditions.

This technical support center is designed to be a practical resource, offering solutions grounded in chemical principles to help you achieve the desired purity for your target pyrrolopyridine compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of pyrrolopyridine derivatives and provides actionable solutions.

Issue 1: Poor Separation and Co-elution of Impurities in Column Chromatography

You observe overlapping peaks or persistent impurities by TLC, LC-MS, or NMR after performing column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized to resolve your target compound from impurities.

    • Solution: A systematic approach to solvent selection is crucial. Start with a common solvent system for N-heterocycles, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol. If separation is still poor, consider adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. This can improve peak shape by masking the acidic silanol groups on the silica gel, which can cause peak tailing with basic compounds like pyrrolopyridines.[2]

  • Co-eluting Impurities of Similar Polarity: Structural isomers or closely related byproducts formed during the synthesis can have very similar polarities to the desired product, making separation by standard chromatography challenging.[3]

    • Solution: A multi-step purification strategy is often necessary. Consider employing a different purification technique either before or after column chromatography. For instance, an initial recrystallization step can enrich the desired compound, simplifying the subsequent chromatographic separation. Alternatively, switching the stationary phase (e.g., from normal-phase silica to reversed-phase C18) or utilizing high-performance liquid chromatography (HPLC) can provide the necessary resolution to separate stubborn impurities.[3][4]

  • Compound Degradation on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive pyrrolopyridine derivatives.

    • Solution: If you suspect your compound is degrading on the column, consider using a more inert stationary phase. Neutral or basic alumina can be effective alternatives.[3] Another approach is to deactivate the silica gel by pre-treating it with a solution of triethylamine before packing the column.[3]

Issue 2: Difficulty with Recrystallization

Your pyrrolopyridine compound either fails to crystallize, "oils out," or forms crystals very slowly.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should readily dissolve the compound at an elevated temperature but have poor solubility at lower temperatures.[3]

    • Solution: A systematic solvent screening is necessary. Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[3] The goal is to find a solvent or solvent pair that provides a significant difference in solubility across a temperature gradient.

  • "Oiling Out" of the Compound: The compound separates from the solution as a liquid (oil) rather than a solid. This often occurs when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.[3]

    • Solution: To prevent oiling out, try using a more dilute solution or a different solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod can provide nucleation sites. Seeding the solution with a small crystal of the pure compound, if available, is also a highly effective method.[3]

  • Slow or No Crystal Formation: Crystal growth can be a slow process.

    • Solution: Patience is key. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[3] If crystals still do not form, you can try adding a small amount of a non-polar "anti-solvent" to the solution. This will decrease the overall solubility of your compound and promote crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude pyrrolopyridine product?

A1: Impurities in pyrrolopyridine syntheses typically arise from several sources:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials. A thorough aqueous work-up with appropriate pH adjustments can often remove acidic or basic reagents.[3]

  • Synthetic Byproducts: Side reactions can lead to the formation of various impurities, including structural isomers, which can be particularly challenging to separate.[3][5]

  • Oxidation and Polymerization Products: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[6] This can result in the formation of colored impurities and dark, resinous materials.[6]

Q2: How can I effectively remove residual solvents from my purified pyrrolopyridine?

A2: Residual solvents can be persistent. High vacuum drying, often with gentle heating (if the compound is thermally stable), is a standard method. For very high boiling point solvents or to ensure complete removal, lyophilization (freeze-drying) can be an effective technique.[3]

Q3: Is preparative TLC a suitable method for purifying small amounts of pyrrolopyridine compounds?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a valuable technique for purifying small quantities (typically up to 100 mg) of pyrrolopyridine derivatives.[3] It is particularly useful for rapid separation to obtain a pure sample for analytical purposes.[3]

Q4: When should I consider using acid-base extraction for purification?

A4: Acid-base extraction is a powerful and simple technique for separating acidic, basic, and neutral compounds.[7][8] Since pyrrolopyridines are basic, you can use this method to separate them from non-basic impurities. By treating an organic solution of your crude product with an aqueous acid, the pyrrolopyridine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[9] The non-basic impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer will regenerate the pure pyrrolopyridine.[8]

Q5: My pyrrolopyridine compound is chiral. What are the best methods for separating enantiomers?

A5: The separation of enantiomers requires a chiral environment. The most common techniques for chiral purification in a research setting are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for enantiomeric separation.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is another effective technique for chiral separations and is often faster and uses less organic solvent than HPLC.[10]

  • Derivatization with a Chiral Reagent: You can react your racemic pyrrolopyridine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Pyrrolopyridine Derivatives

Solvent System (v/v)PolarityTypical Applications
Ethyl Acetate / HexanesLow to MediumGood starting point for many pyrrolopyridine derivatives.
Dichloromethane / MethanolMedium to HighEffective for more polar pyrrolopyridine compounds.
Ethyl Acetate / Hexanes + 1% TriethylamineLow to MediumReduces peak tailing for basic compounds on silica gel.
Dichloromethane / Methanol + 0.5% TriethylamineMedium to HighImproves peak shape for polar, basic pyrrolopyridines.

Table 2: Troubleshooting Recrystallization Issues

ProblemPotential CauseRecommended Solution
No crystal formationSolvent is too good at all temperatures.Add a miscible anti-solvent to decrease solubility.
Oiling outSolution is too concentrated or cools too quickly.Use a more dilute solution and allow for slow cooling.
Impurities crystallize with the productImpurities have similar solubility.Try a different solvent or solvent pair. Consider a preliminary purification step like column chromatography.

Experimental Protocols

Protocol 1: Standard Column Chromatography of a Pyrrolopyridine Derivative
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude pyrrolopyridine in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) as the separation progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction of a Pyrrolopyridine Compound
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated pyrrolopyridine) into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, you can wash the organic layer again with the aqueous acid and combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The pyrrolopyridine will precipitate out.

  • Isolation: Collect the purified pyrrolopyridine by vacuum filtration or by extracting it back into an organic solvent.

Visualization

Decision-Making Workflow for Pyrrolopyridine Purification

Purification_Workflow start Crude Pyrrolopyridine Product assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No is_pure_after_recryst Is the product pure? recrystallization->is_pure_after_recryst is_pure_after_recryst->column_chrom No final_product Pure Pyrrolopyridine is_pure_after_recryst->final_product Yes is_pure_after_column Is the product pure? column_chrom->is_pure_after_column acid_base_extraction Consider Acid-Base Extraction is_pure_after_column->acid_base_extraction No, basic impurities hplc_purification Advanced Purification (e.g., Prep-HPLC) is_pure_after_column->hplc_purification No, isomers/co-elution is_pure_after_column->final_product Yes acid_base_extraction->column_chrom hplc_purification->final_product

Caption: A decision tree for selecting an appropriate purification strategy for pyrrolopyridine compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Haines, W. E., Helm, R. V., Cook, G. L., & Ball, J. S. (1956). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Journal of Physical Chemistry, 60(5), 549-555.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Wikipedia. (2023, October 27). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CA3057586A1 - Pyrrolopyridine compound, method for preparing the same, and use thereof.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Haines, W. E., Helm, R. V., Cook, G. L., & Ball, J. S. (1956). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (Report No. BUMINES-RI-5244). Laramie, WY: Bureau of Mines.
  • Kim, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1241.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Benchchem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.
  • Li, Y., et al. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 11(38), 6549-6555.
  • Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Isomeric Purity Analysis of N-Methylnonan-2-amine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194.
  • Forró, E., & Fülöp, F. (2019). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 24(18), 3349.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(7), 814.
  • Kumar, A., et al. (2019). Identification of novel pyrrolo-pyridine derivatives as novel class of antibacterials. Bioorganic & Medicinal Chemistry Letters, 29(10), 1235-1239.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]

  • Veselov, M. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 35-50.
  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Ukrainian Chemistry Journal. (2025, April 25). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Retrieved from [Link]

  • Warr, D. N., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 893.
  • Li, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-758.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Ye, B., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]

  • Martínez, A., et al. (2023).
  • Abdel-gawad, N. M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.

Sources

addressing the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. As a Senior Application Scientist, I have designed this portal to address the critical stability challenges researchers face when working with this chemical class.

Often utilized in the development of novel analgesics, immunomodulatory drugs (IMiDs), and targeted protein degraders (PROTACs), the pyrrolo-pyridine dione core is highly susceptible to environmental degradation. This guide bridges the gap between fundamental chemical kinetics and practical benchtop troubleshooting, ensuring your experimental workflows remain robust and reproducible.

Part 1: Mechanistic FAQs – Understanding the Degradation

Q1: Why do my pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives lose pharmacological activity during in vitro assays? A1: The primary culprit is the hydrolytic cleavage of the cyclic imide ring. The electron-withdrawing nature of the fused pyridine ring increases the electrophilicity of the adjacent imide carbonyl carbons. In aqueous media—especially at physiological (pH 7.4) or alkaline pH—hydroxide ions act as nucleophiles. They attack the carbonyl carbon, leading to the rapid base-catalyzed opening of the imide ring to form a pharmacologically inactive amic acid (pyridine-carboxamide-carboxylic acid) 1.

Q2: I am using a standard Tris buffer at pH 7.4, but degradation is faster than expected. Why? A2: Tris(hydroxymethyl)aminomethane contains a primary amine. While hydroxide ions cause simple hydrolysis, primary amines in buffers can act as direct nucleophiles, attacking the imide ring to form covalent adducts rather than just water-mediated ring opening. This accelerates the depletion of your intact active compound. You must switch to non-nucleophilic buffers (e.g., HEPES, MES, or Phosphate) when working with these derivatives.

Q3: How does temperature influence this mechanism? A3: The hydrolysis of pyrrolo[3,4-c]pyridine-1,3(2H)-dione follows pseudo-first-order kinetics in buffered solutions 2. Moving from 4°C (storage) to 37°C (standard cell culture incubation) exponentially increases the rate of nucleophilic attack, drastically reducing the compound's half-life.

Pathway A Intact Pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Active Compound) B Nucleophilic Attack (OH⁻ or Amines) Alkaline pH / Aqueous Media A->B Hydrolysis/Adduction C Ring-Opened Amic Acid (Loss of Pharmacological Activity) B->C Imide Cleavage D Complete Hydrolysis (Pyridine-Dicarboxylic Acid + Amine) C->D Prolonged Exposure

Degradation pathway of pyrrolo[3,4-c]pyridine-1,3(2H)-dione via imide ring cleavage.

Part 2: Quantitative Stability Profile

To design self-validating experimental systems, you must anticipate the degradation timeline. The table below summarizes the kinetic stability of standard N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives across various environments.

Buffer System / EnvironmentpHTemperatureEstimated Half-Life (t₁/₂)Primary Degradant Observed
0.01 M NaOH (Forced Degradation) 10.525°C< 15 minutesAmic Acid[M+18]
Tris-HCl Buffer 7.437°C~ 1 - 2 hoursAmic Acid + Tris-Adduct
Phosphate Buffered Saline (PBS) 7.437°C3 - 4 hoursAmic Acid[M+18]
Phosphate Buffered Saline (PBS) 7.44°C> 48 hoursAmic Acid [M+18]
MES Buffer 6.537°C> 12 hoursMinimal Degradation
Anhydrous DMSO (Stock) N/A-80°C> 12 monthsNone

Part 3: Troubleshooting Guide & Experimental Workflows

Workflow Start Assay Signal Loss / Erratic LC-MS Peaks CheckPH Check Buffer pH & Composition Start->CheckPH IsAlkaline pH > 7.4 or Primary Amines Present? CheckPH->IsAlkaline Yes Adjust to pH 6.5-7.0 Use Non-Nucleophilic Buffers IsAlkaline->Yes Yes No Check Storage Temp & Freeze-Thaw Cycles IsAlkaline->No No Validate Validate via LC-MS for [M+18] Peak Yes->Validate No->Validate

Troubleshooting workflow for resolving pyrrolo[3,4-c]pyridine-1,3(2H)-dione degradation.

Validated Protocol: Isolation and LC-MS Verification of Degradation Products

To ensure trustworthiness in your data, you must be able to track the degradation of your specific derivative. This protocol provides a self-validating system to identify the exact mass shifts associated with imide hydrolysis 1, 3.

Step 1: Forced Degradation (Standard Generation)

  • Dissolve 1.0 mg of your pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative in 100 µL of anhydrous DMSO to ensure complete solubility.

  • Dilute the solution to 1.0 mL using 0.01 M NaOH (pH ~10.5). This alkaline environment will force rapid ring-opening, providing a positive control for your degradant.

Step 2: Kinetic Sampling & Quenching

  • Extract 50 µL aliquots at precise intervals: 0, 15, 30, and 60 minutes.

  • Critical Step: Immediately quench the reaction by adding 50 µL of 0.1 M HCl to each aliquot. Causality: Neutralizing the pH instantly halts the base-catalyzed nucleophilic attack, freezing the degradation profile at that exact time point for accurate kinetic modeling.

Step 3: LC-MS Analysis

  • Inject 5 µL of the quenched sample onto a C18 reverse-phase column.

  • Run a standard gradient of 5-95% Acetonitrile in Water (supplemented with 0.1% Formic Acid to maintain an acidic pH during the run).

  • Data Interpretation: In positive ion mode ESI-MS, monitor the disappearance of the parent mass [M+H]+. Concurrently, look for the appearance of the amic acid peak at [M+18+H]+ (indicating the addition of H₂O across the cleaved imide bond).

Best Practices for Formulation and Handling
  • Stock Solutions: Always prepare master stocks in 100% anhydrous DMSO. Aliquot immediately into single-use vials and store at -80°C to prevent atmospheric moisture from initiating slow hydrolysis.

  • Just-in-Time Dilution: Never store the compound in aqueous media. Dilute your DMSO stock into the final assay buffer immediately before applying it to cells or target proteins.

  • Buffer Optimization: If your biological target tolerates it, drop the assay buffer pH to 6.5 - 7.0. This slight acidification drastically reduces the concentration of reactive hydroxide ions, extending the compound's half-life from hours to days.

References

  • Muszalska, I. (2010). "STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY". Acta Poloniae Pharmaceutica and Drug Research, 67(3): 233-238. Available at:[Link]

  • Fedoseev, S.V. (2023). "APPROACHES TO THE SYNTHESIS OF THE 2,6,7-TRIMETHYL-4-(PYRROLIDIN-1-YL)-1H-PYRROLO[3,4-C]PYRIDINE-1,3(2H)-DIONE". Basic and Applied Scientific Research: Innovation in the Modern World. Available at:[Link]

Sources

Technical Support Center: Optimizing the Fischer Indole Synthesis for 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-azaindoles via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and improve the efficiency of your syntheses.

Introduction to the Challenge: The 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere of the indole nucleus, prevalent in medicinal chemistry and materials science.[1][2] While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry for over a century, its application to the synthesis of 7-azaindoles presents unique challenges.[3][4] The inherent electron-deficient nature of the pyridine ring can impede the key[4][4]-sigmatropic rearrangement step of the reaction mechanism, often leading to lower yields and the formation of unwanted side products.[2] This guide provides practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My Fischer indole synthesis of a 7-azaindole is resulting in a very low yield or failing completely. What are the likely causes and how can I improve it?

Answer:

Low or no yield in the Fischer indole synthesis of 7-azaindoles is a common issue, primarily stemming from the electronic properties of the starting 2-pyridylhydrazine. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[5]

  • Problem: Insufficiently strong acid or an inappropriate acid type may not effectively catalyze the necessary tautomerization and rearrangement steps.

  • Solution:

    • Polyphosphoric Acid (PPA): PPA is a frequently successful catalyst for the cyclization of 2-pyridylhydrazones.[6] It acts as both a catalyst and a dehydrating agent.

    • Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can be effective.[3][5]

    • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also viable options.[3][5]

    • Optimization: The optimal acid is substrate-dependent. It is advisable to screen a panel of acids to identify the most effective one for your specific substrate.

2. Increase Reaction Temperature: The[4][4]-sigmatropic rearrangement has a significant activation energy barrier.

  • Problem: The reaction temperature may be too low to overcome the activation energy for the key rearrangement step, especially with the electron-deficient pyridine ring.

  • Solution: Gradually increase the reaction temperature. Reactions are often run at elevated temperatures, sometimes in high-boiling solvents like xylene or Dowtherm.

3. Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically enhance reaction rates and yields.

  • Problem: Conventional heating may not be efficient enough to promote the desired reaction, leading to decomposition over long reaction times.

  • Solution: Employing microwave heating can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of degradation byproducts.[1][7][8]

Question 2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

Answer:

Side product formation is often a consequence of the harsh conditions required for the Fischer indole synthesis of 7-azaindoles. Here’s how to address this:

1. Purity of Starting Materials:

  • Problem: Impurities in the 2-pyridylhydrazine or the carbonyl compound can lead to a cascade of side reactions.

  • Solution: Ensure the high purity of your starting materials. Recrystallize or chromatograph the 2-pyridylhydrazine and distill the aldehyde or ketone if necessary.

2. Control of Reaction Conditions:

  • Problem: Prolonged exposure to high temperatures and strong acids can lead to decomposition of starting materials and products.

  • Solution:

    • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

    • Gradual Addition: In some cases, the gradual addition of the acid catalyst can help to control the reaction exotherm and minimize side product formation.

3. Alternative Synthetic Strategies:

  • Problem: For some substrates, the Fischer indole synthesis may inherently be a low-selectivity reaction.

  • Solution: Consider alternative modern synthetic methods that often proceed under milder conditions:

    • Palladium-Catalyzed Reactions: The Buchwald modification of the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones, offering a milder alternative.[3]

    • Iron-Catalyzed Cyclization: Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has been shown to be an efficient method for preparing 7-azaindoles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer indole synthesis and why is it challenging for 7-azaindoles?

A1: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone.[3][5]

  • Tautomerization of the phenylhydrazone to its enamine form.[3][9]

  • A[4][4]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[3][5]

  • Rearomatization of the ring.

  • Intramolecular cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[3][9]

The primary challenge for 7-azaindoles lies in the[4][4]-sigmatropic rearrangement. The electron-withdrawing nitrogen atom in the pyridine ring of the 2-pyridylhydrazone deactivates the ring, making it less nucleophilic and thus hindering this crucial bond-forming step.[2] This often necessitates harsher reaction conditions compared to the synthesis of regular indoles.

Q2: Which acid catalysts are recommended for the Fischer indole synthesis of 7-azaindoles?

A2: A range of Brønsted and Lewis acids can be used. The choice of catalyst can significantly impact the reaction's success.[5]

Catalyst TypeExamplesNotes
Brønsted Acids Polyphosphoric acid (PPA), H₂SO₄, HCl, p-TsOHPPA is widely used and often effective.[6]
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃Can be very effective, but optimization is often required.[5]

Q3: Are there any modern alternatives to the classical Fischer indole synthesis for preparing 7-azaindoles?

A3: Yes, several modern methods have been developed that can offer advantages in terms of yield, substrate scope, and reaction conditions. These include:

  • Transition-Metal Catalyzed Cross-Coupling Reactions: These methods, often employing palladium or other transition metals, construct the pyrrole ring onto a functionalized pyridine precursor.[4]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reactions, including cyclization and dehydration steps, leading to shorter reaction times and often cleaner products.[7][8][10]

  • Iron-Catalyzed Cyclization: An efficient method involves the iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne under microwave irradiation.[1]

  • Acid-Catalyzed Synthesis from 3-alkynyl-2-aminopyridines: This method utilizes a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to synthesize 7-azaindoles.[11]

Q4: Can you provide a general experimental protocol for a Fischer indole synthesis of a 7-azaindole?

A4: The following is a general protocol and should be optimized for your specific substrates.

Step 1: Formation of the 2-Pyridylhydrazone

  • Dissolve the 2-pyridylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add the aldehyde or ketone (1.0-1.2 eq.).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Isolate the hydrazone product by filtration or extraction. Purify if necessary.

Step 2: Cyclization to the 7-Azaindole

  • To a flask containing the 2-pyridylhydrazone (1.0 eq.), add the acid catalyst (e.g., polyphosphoric acid, 10-20 fold excess by weight).

  • Heat the mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., NaOH or NH₄OH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Process

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Hydrazine 2-Pyridylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Cyclization Cyclization (Strong Acid, Heat) Hydrazone_Formation->Cyclization Isolate & React Purification Purification (Chromatography) Cyclization->Purification Workup Product 7-Azaindole Purification->Product

Caption: A typical workflow for the two-step Fischer indole synthesis of 7-azaindoles.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Reaction Failure Check_Catalyst Optimize Acid Catalyst? (PPA, H₂SO₄, ZnCl₂) Start->Check_Catalyst Increase_Temp Increase Temperature? Check_Catalyst->Increase_Temp No Success Improved Yield Check_Catalyst->Success Yes Use_Microwave Use Microwave? Increase_Temp->Use_Microwave No Increase_Temp->Success Yes Use_Microwave->Success Yes Consider_Alternatives Consider Alternative Methods (e.g., Pd, Fe catalysis) Use_Microwave->Consider_Alternatives No

Caption: A decision tree for troubleshooting low-yielding Fischer indole syntheses of 7-azaindoles.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Le, T. N., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(70), 41031-41035. [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Taber, D. F., & Neubert, P. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2843-2878. [Link]

  • RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1311. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]

  • Candeias, N. R., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters, 51(26), 3371-3374. [Link]

  • Schirok, H. (2006). Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]

  • ResearchGate. (2008). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Optical Resolution of Octahydropyrrolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the optical resolution of octahydropyrrolopyridines. This class of bicyclic amines presents unique challenges in separating enantiomers, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

Introduction to Chiral Resolution of Octahydropyrrolopyridines

Octahydropyrrolopyridines are a significant class of heterocyclic compounds in medicinal chemistry. Due to the presence of one or more stereocenters, they exist as enantiomers which can exhibit different pharmacological and toxicological profiles.[1] Therefore, the ability to resolve these enantiomers is crucial for the development of safe and effective therapeutics.[2] The primary methods for the optical resolution of these bicyclic amines include diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.[3][4][5] This guide will address common issues and provide practical solutions for each of these techniques.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a resolution strategy for a new racemic octahydropyrrolopyridine?

A1: The initial and most critical step is a thorough screening process.[4] For diastereomeric salt resolution, this involves screening a variety of commercially available chiral resolving agents (typically chiral acids) and a diverse range of solvents.[4][6] For chromatographic methods, screening different chiral stationary phases (CSPs) and mobile phase compositions is essential.[7] The goal of this initial screening is to identify promising "hits" that show some degree of separation, which can then be optimized.

Q2: I am not observing any precipitation during my diastereomeric salt resolution attempt. What could be the issue?

A2: A lack of precipitation can stem from several factors. The diastereomeric salts formed may be too soluble in the chosen solvent.[8] Try switching to a less polar solvent or a solvent mixture to decrease solubility. Insufficient concentration of your substrate and resolving agent can also be a cause. Ensure you are working at a concentration that promotes supersaturation and crystallization. Finally, the salt formation itself might not be occurring, which could indicate a need for a different resolving agent with more favorable interactions.

Q3: My enzymatic resolution is very slow and gives low enantiomeric excess (e.e.). What can I do to improve it?

A3: Slow reaction rates and low enantioselectivity are common challenges in enzymatic resolutions.[9] The choice of enzyme is paramount; screen a panel of different lipases or other hydrolases to find one with better activity and selectivity for your substrate.[10] Reaction conditions also play a crucial role. Optimizing the temperature, solvent (organic solvents are often used), and the acylating agent can significantly improve the reaction kinetics and enantioselectivity.[2]

Q4: In chiral HPLC, I see a single broad peak instead of two resolved peaks for my enantiomers. How can I improve the separation?

A4: A single broad peak indicates poor resolution. The primary factor to address is the choice of the chiral stationary phase (CSP).[11] Different CSPs have different chiral recognition mechanisms, so screening a variety of columns (e.g., polysaccharide-based, protein-based) is recommended.[7] Additionally, optimizing the mobile phase composition is critical.[12] This includes adjusting the ratio of organic modifiers (e.g., isopropanol, ethanol) in a normal-phase system or the buffer pH and concentration in a reversed-phase system.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optical resolution of octahydropyrrolopyridines.

Diastereomeric Salt Resolution
Issue Potential Cause Troubleshooting Steps
No crystal formation High solubility of diastereomeric salts.- Experiment with a broader range of solvents, including less polar options and solvent mixtures. - Increase the concentration of the substrate and resolving agent.
Oily precipitate instead of crystals Poor crystal lattice formation or presence of impurities.- Try different solvents or solvent combinations. - Ensure the starting material is of high purity. - Slow down the crystallization process by gradual cooling.
Low diastereomeric excess (d.e.) of the crystallized salt Similar solubilities of the two diastereomeric salts.- Screen for a different chiral resolving agent that provides a greater difference in salt solubility. - Optimize the crystallization temperature and cooling rate.[14] - Perform recrystallization of the obtained salt.
Co-crystallization of both diastereomers Formation of a racemic compound or solid solution.- This is a challenging issue that often requires a change in the resolving agent or solvent system to disrupt the co-crystallization tendency.[6]
Enzymatic Kinetic Resolution
Issue Potential Cause Troubleshooting Steps
Low or no enzyme activity Incompatible enzyme or reaction conditions.- Screen a wider variety of enzymes (e.g., different lipases). - Ensure the chosen organic solvent is compatible with the enzyme. - Optimize the temperature and pH (if an aqueous phase is present).
Low enantioselectivity (low e.e.) The enzyme does not effectively discriminate between the enantiomers.- Screen for a more selective enzyme. - Modify the substrate by introducing a different acyl group for the resolution. - Consider a different class of enzymes.
Reaction stops at ~50% conversion with low e.e. of the remaining substrate Product inhibition or enzyme deactivation.- Try to remove the product as it is formed, if feasible. - Investigate enzyme stability under the reaction conditions and consider immobilization of the enzyme.
Theoretical yield limited to 50% Inherent limitation of kinetic resolution.- If higher yields are required, consider developing a dynamic kinetic resolution (DKR) process by adding a suitable racemization catalyst.[15]
Chiral Chromatography (HPLC/SFC)
Issue Potential Cause Troubleshooting Steps
Poor or no resolution Inappropriate chiral stationary phase (CSP) or mobile phase.- Screen a diverse set of CSPs (e.g., Chiralpak and Chiralcel series).[16] - Systematically vary the mobile phase composition, including the type and percentage of organic modifiers and additives.[12][17]
Peak tailing Secondary interactions with the stationary phase or column overload.- Add a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the silica support. - Reduce the sample concentration or injection volume.
Irreproducible retention times Column equilibration issues or mobile phase instability.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily.
Difficulty scaling up from analytical to preparative scale Overloading effects and changes in chromatographic efficiency.- Re-optimize the mobile phase and loading conditions on the preparative column. Supercritical Fluid Chromatography (SFC) can be a more scalable alternative to HPLC for preparative separations.[4]

Experimental Protocols & Workflows

Protocol 1: Screening for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to screen for suitable resolving agents and solvents.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your racemic octahydropyrrolopyridine in a suitable solvent (e.g., methanol or ethanol).

    • Prepare stock solutions of a panel of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphorsulfonic acid) at the same molar concentration.

  • Screening:

    • In an array of small vials or a 96-well plate, combine equimolar amounts of the racemic amine and each chiral acid.

    • Add a small amount of a screening solvent to each vial. Use a diverse set of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Seal the vials and allow them to stand at room temperature. If no crystals form, try cooling the vials.

  • Analysis:

    • If crystals form, isolate them by filtration.

    • Liberate the free amine from the salt by treatment with a base.

    • Analyze the enantiomeric excess (e.e.) of the free amine by chiral HPLC or SFC.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up racemic_amine Racemic Octahydropyrrolopyridine resolving_agent Chiral Resolving Agent racemic_amine->resolving_agent 1. Form Diastereomeric Salts solvent_screen Solvent Screening resolving_agent->solvent_screen 2. Test Crystallization in Various Solvents crystallization Optimized Crystallization solvent_screen->crystallization 3. Select Best Conditions filtration Filtration crystallization->filtration 4. Isolate Less Soluble Salt liberation Liberation of Free Amine filtration->liberation 5. Base Treatment analysis e.e. Analysis (Chiral HPLC/SFC) liberation->analysis 6. Determine Enantiomeric Purity final_product final_product analysis->final_product Desired Enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 2: Enzymatic Kinetic Resolution

This protocol provides a general procedure for the enzymatic kinetic resolution of octahydropyrrolopyridines.

  • Enzyme and Substrate Preparation:

    • Dissolve the racemic octahydropyrrolopyridine in a suitable organic solvent (e.g., toluene, MTBE).

    • Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

  • Enzymatic Reaction:

    • Add the selected lipase (e.g., Candida antarctica lipase B - CALB) to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-50 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC or GC.

    • When the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme.

    • Separate the unreacted amine from the acylated product by extraction or chromatography.

Workflow for Enzymatic Kinetic Resolution

G racemic_amine Racemic Amine (R/S) enzyme Lipase (e.g., CALB) racemic_amine->enzyme acyl_donor Acyl Donor acyl_donor->enzyme reaction_vessel Reaction in Organic Solvent enzyme->reaction_vessel unreacted_amine Unreacted Amine (S) reaction_vessel->unreacted_amine Slow Reaction acylated_product Acylated Product (R) reaction_vessel->acylated_product Fast Reaction separation Separation (Chromatography/Extraction) unreacted_amine->separation acylated_product->separation final_amine Enantioenriched Amine (S) separation->final_amine final_acylated Enantioenriched Product (R) separation->final_acylated

Caption: Enzymatic Kinetic Resolution Workflow.

References

  • Shimadzu. (n.d.). Determination of pyrrolizidine alkaloids in plant material using SFC-MS. Retrieved from [Link]

  • Cooper, R. A., Bowers, R. J., Beckham, C. J., & Huxtable, R. J. (1996). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography.
  • Chen, L., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Molecules, 30(7), 1234.
  • SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. Retrieved from [Link]

  • Google Patents. (2013). Optical resolution method for bicyclic compound using enzyme.
  • Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7434.
  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(13), 1981-1989.
  • de Miranda, A. S., et al. (2021). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society, 32(8), 1667-1676.
  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363.
  • van den Broek, P. J. A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(36), 5998–6010.
  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Organic and Inorganic Chemistry, 5(1), 1-6.
  • Bäckvall, J.-E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Accounts of Chemical Research, 48(6), 1839–1849.
  • Faigl, F., et al. (2008). Recent Developments in Optical Resolution. Chemical Reviews, 108(5), 1521–1580.
  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]

  • Warren, M. E., Jr. (1964). Optically Active Amines. II. The Optical Rotatory Dispersion Curves of the N-Benzylidene and Substituted N-Benzylidene Derivatives of Some Open-Chain Primary Amines. The Journal of Organic Chemistry, 29(10), 2922–2925.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Li, Y., et al. (2020). Development of a chiral HPLC method for the separation and quanti cation of hydroxychloroquine enantiomers. Scientific Reports, 10(1), 1-8.
  • Daly, J. W., et al. (2008). Facile synthesis of two diastereomeric indolizidines corresponding to the postulated structure of alkaloid 5,9E-259B from a Bufonid toad (Melanophryniscus). Beilstein Journal of Organic Chemistry, 4, 29.
  • Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701.
  • Kozma, D. (Ed.). (2001).
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Hikawa, H., et al. (2025). Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. Molecules, 30(5), 1234.
  • ResearchGate. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Turner, N. J. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society, 128(6), 1784–1785.
  • Li, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10, 11849.
  • Gurupadayya, B. M., et al. (2012). Chiral AGP for the resolution of enantiomers - an overview. International Journal of Pharmacy, 2(3), 530-538.
  • Klibanov, A. M. (1990). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 36(7), 748-752.
  • Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7434.
  • Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]

Sources

refinement of purification methods for nitrogen-containing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Pyridines, Indoles, Imidazoles, Pyrimidines, and related alkaloids.

Mission Statement

Nitrogen-containing heterocycles (N-heterocycles) are the backbone of modern medicinal chemistry, yet they present unique purification challenges. Their basicity leads to irreversible adsorption on silica (streaking), while their electron-rich nature makes them "sponges" for transition metal catalysts. This guide moves beyond standard textbook procedures, offering field-hardened protocols to resolve these specific chemical antagonisms.

Module 1: Chromatography & The "Basicity" Problem

The Core Issue: Silanol Interactions

Standard flash chromatography uses silica gel (


), which possesses surface silanol groups (

) with a pKa of ~4.5–5.0. Most N-heterocycles (e.g., pyridines, secondary amines) act as Lewis bases.
  • The Result: A strong acid-base interaction occurs between the N-lone pair and the acidic silanol. This causes peak tailing (streaking), poor resolution, and mass loss.

Protocol A: The "Pre-Saturation" Method (Self-Validating)

Do not simply add triethylamine (TEA) to your mobile phase bottle. The equilibration is often insufficient.

Step-by-Step Workflow:

  • Column Selection: Pack your silica column (or use a cartridge).

  • The Neutralization Flush: Prepare a solution of 1% Triethylamine (TEA) in your weak solvent (e.g., Hexane or DCM). Flush the column with 3 Column Volumes (CV) of this solution before loading your sample.

    • Mechanism:[1][2][3] This saturates the acidic silanol sites with TEA, effectively "capping" them.

  • Mobile Phase Prep: Run your gradient using solvents containing 0.5% TEA .

    • Validation: Check the pH of the effluent.[4] It should be basic (~pH 9-10). If not, the silica is still stripping the base.

  • Elution: Load your sample. The N-heterocycle will now interact only with the hydrophobic surface, not the acidic protons, resulting in a sharp Gaussian peak.

Decision Logic: Selecting the Right Stationary Phase

Use the following logic tree to determine if you need to abandon standard silica.

G Start Start: N-Heterocycle Purification CheckPKa Check Conjugate Acid pKa Start->CheckPKa Standard pKa < 5 (e.g., Pyrazine) CheckPKa->Standard Weak Base Basic pKa > 5 (e.g., Piperidine, Pyridine) CheckPKa->Basic Strong Base Silica Standard Silica (No Modifier needed) Standard->Silica ModifierCheck Add 1% TEA or NH3? Basic->ModifierCheck Works Resolution Acceptable? ModifierCheck->Works Yes Proceed with Flash Works->Yes Sharp Peaks No Switch Stationary Phase Works->No Streaking AmineSilica Amine-Functionalized Silica (Biotage KP-NH) No->AmineSilica Best for 2° Amines Alumina Basic Alumina (Activity III) No->Alumina Acid Sensitive ReversePhase Reverse Phase (C18) High pH (NH4HCO3) No->ReversePhase Highly Polar

Figure 1: Decision matrix for selecting stationary phases and modifiers based on compound basicity.

Module 2: Heavy Metal Scavenging (Pd/Cu Removal)

The Core Issue: Chelation Thermodynamics

N-heterocycles are excellent ligands. If you use a Palladium catalyst (Suzuki, Buchwald) to synthesize a pyridine or imidazole derivative, the Pd will bind to your product more tightly than it binds to the reaction ligands. Standard Celite filtration often fails because the Pd is soluble, not colloidal.

Comparative Data: Scavenger Efficiency

Data based on reduction of Pd(OAc)2 in a Pyridine-based matrix (Initial: 1000 ppm).

Scavenger TypeFunctional GroupMechanismEfficiency (Pd)Best For
SiliaMetS® Thiol -SH (Thiol)Soft-Soft Interaction>99% (<10 ppm)Pd(II), Cu, Ag
SiliaMetS® DMT DimercaptotriazineChelation>95%Pd(0) species
Activated Carbon Porous CarbonAdsorption~50-80%Bulk cleanup (non-specific)
Celite Diatomaceous EarthPhysical Filtration<10%Only removes precipitated Pd
Protocol B: The "Scavenge & Verify" System
  • Dissolution: Dissolve crude mixture in THF or DMF (10 mL/g).

  • Loading: Add SiliaMetS Thiol (or equivalent) at 4 equivalents relative to the residual metal mass (not the catalyst mass).

  • Incubation: Stir at 50°C for 4 hours. Heat is crucial to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Verification: Run a colorimetric spot test (thiocyanate) or ICP-MS. If positive, repeat with SiliaMetS DMT .

Module 3: Solubility & Crystallization

The Core Issue: "Oiling Out"

N-heterocycles often form oils rather than crystals due to low melting points and high conformational flexibility.

Protocol C: The "Salt Switch" Technique

Transforming the free base into a salt often raises the melting point and enforces a rigid lattice structure, facilitating crystallization.

  • Screening: Take 50 mg of oil. Dissolve in minimal Et2O.

  • Acid Addition: Add 1.1 eq of acid (HCl in Dioxane, Oxalic acid in Acetone, or Fumaric acid).

  • Observation:

    • Immediate Precipitate: Good. Collect and recrystallize from MeOH/EtOH.

    • Gum/Oil: Heat to reflux and add MeOH dropwise until dissolved. Allow to cool very slowly in a Dewar flask to control nucleation.

Troubleshooting & FAQs

Q1: My compound vanishes on the silica column even with TEA. Where did it go?

  • Diagnosis: Irreversible adsorption or degradation. Some N-heterocycles (e.g., pyrroles) are acid-sensitive and polymerize on silica.

  • Fix: Switch to Neutral or Basic Alumina . Alumina is less acidic than silica. Alternatively, use Amine-functionalized silica (like KP-NH), which mimics the surface chemistry of silica+TEA but without the stability issues.

Q2: I am using Reverse Phase (C18) and my peak shape is terrible (broad/split).

  • Diagnosis: You are likely operating near the pKa of the nitrogen. If pH ≈ pKa, the compound exists as a 50/50 mixture of protonated and free base forms, which travel at different rates.

  • Fix: Apply the "Rule of 2" . Adjust mobile phase pH to be at least 2 units away from the pKa.[5]

    • Basic Prep: Use 10mM Ammonium Bicarbonate (pH 10).

    • Acidic Prep: Use 0.1% TFA (pH 2).

Q3: My product is colored (yellow/brown) but NMR looks clean.

  • Diagnosis: Trace conjugated impurities or metal oxides (often <1%).

  • Fix: Dissolve in DCM and wash with 10% aqueous EDTA (for metals) or filter through a small pad of activated charcoal (for organic chromophores).

References

  • Biotage. (2023).[6] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]

  • Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Journal of Chromatography A. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[7] (Mechanism of silica interaction). Retrieved from [Link]

Sources

Validation & Comparative

validation of analytical methods for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Guide to Analytical Method Validation for Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Comparative Analysis

Introduction Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9)[1] is a highly polar, basic bicyclic scaffold frequently utilized as an intermediate in pharmaceutical synthesis. Structurally, it consists of a piperidine ring fused to a pyrrolidinone ring. Due to its aliphatic nature and the absence of an extended


-conjugated system, the molecule exhibits negligible UV absorbance above 210 nm. This structural reality renders traditional HPLC-UV methods inadequate for trace analysis, stability-indicating assays, or impurity profiling, as low-wavelength UV detection is highly susceptible to baseline drift and matrix interference.

Consequently, modern analytical laboratories must pivot to universal or mass-based detection systems. This guide objectively compares High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating framework grounded in the latest ICH Q2(R2) and ICH Q14 guidelines[2],[3].

Causality & Rationale: Selecting the Right Analytical Method As a Senior Application Scientist, method development must begin with the molecule's physicochemical properties:

  • HPLC-UV (The Baseline Alternative) : Relies solely on the weak amide chromophore. Monitoring at 205 nm yields poor sensitivity and is incompatible with many organic modifiers. It is generally not recommended for this compound unless analyzing bulk purity (>98%)[1].

  • HPLC-CAD (The Universal Alternative) : CAD measures the charge transferred to aerosolized analyte particles. Because octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is non-volatile, it forms stable particles upon mobile phase evaporation. CAD provides a mass-proportional response independent of optical properties, making it ideal for routine Quality Control (QC) and assay validation[4],[5].

  • LC-MS/MS (The High-Sensitivity Standard) : The secondary amine in the piperidine ring is highly basic. In an acidic mobile phase (e.g., 0.1% formic acid), it readily protonates, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+). LC-MS/MS offers unparalleled specificity and sub-ng/mL sensitivity via Multiple Reaction Monitoring (MRM), essential for trace genotoxic impurity analysis or pharmacokinetic (PK) studies[6],[7].

Caption: Decision matrix for selecting the appropriate analytical method based on physicochemical properties.

Comparative Performance Data The following table summarizes the validated performance metrics of the three analytical approaches. Data is structured to facilitate objective comparison against ICH Q2(R2) acceptance criteria[3].

ParameterHPLC-UV (205 nm)HPLC-CADLC-MS/MS (ESI+)
Detection Mechanism Absorbance (Amide bond)Aerosol Charge TransferMass-to-Charge (MRM)
Linearity Range 10 - 500 µg/mL1 - 250 µg/mL (Power-law)0.5 - 100 ng/mL
Limit of Detection (LOD) ~3.0 µg/mL~0.2 µg/mL~0.1 ng/mL
Precision (%RSD) 1.5 - 2.5%1.0 - 2.0%2.0 - 4.0%
Matrix Interference High (Baseline drift)ModerateLow (High Specificity)
Primary Application Bulk Purity OnlyRoutine Assay / StabilityTrace Impurity / PK Studies

Self-Validating Experimental Protocols To ensure scientific integrity, every protocol must operate as a self-validating system. This is achieved by embedding System Suitability Testing (SST) directly into the workflow, ensuring the instrument is fit-for-purpose before any sample is analyzed[7],[8].

Protocol 1: LC-MS/MS Method for Trace Quantification

Causality Check: Because octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is highly polar, it exhibits poor retention on standard C18 columns. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected. 0.1% Formic acid is used to ensure the piperidine nitrogen remains protonated, maximizing ESI+ ionization efficiency[7].

Step 1: Preparation of Mobile Phase and Standards

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Standard Prep : Prepare a 1.0 mg/mL stock solution in 50:50 Water:Acetonitrile. Dilute serially to create a calibration curve from 0.5 ng/mL to 100 ng/mL.

Step 2: System Suitability Testing (SST)

  • Inject the 10 ng/mL standard six times consecutively.

  • Acceptance Criteria: Retention time %RSD < 1.0%; Peak area %RSD < 2.0%; Signal-to-Noise (S/N) > 10 for the lowest calibrator. Do not proceed if SST fails.

Step 3: Chromatographic & MS Conditions

  • Column : Waters XBridge BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Gradient : 90% B to 50% B over 5 minutes (Flow rate: 0.4 mL/min).

  • MS/MS (ESI+) : Monitor the precursor-to-product ion transition (e.g., m/z 141.1

    
    m/z fragment). Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.
    

Protocol 2: HPLC-CAD Method for Routine Assay

Causality Check: CAD requires strictly volatile mobile phases. Any non-volatile salts (e.g., phosphate buffers) will irreversibly foul the corona needle and increase background noise[5].

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase : Isocratic 80% Acetonitrile / 20% Water containing 0.1% Formic acid.

  • Sample Prep : Dissolve the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: SST and Power-Law Calibration

  • CAD response is inherently non-linear over wide concentration ranges. According to ICH Q2(R2), non-linear responses are acceptable if appropriately transformed[2],[9].

  • Apply a power-law transformation (

    
    ) to the calibration data (1 - 250 µg/mL) to achieve a correlation coefficient (
    
    
    
    ) > 0.995.

Step 3: Execution

  • Column : Polar-embedded C18 (e.g., Phenomenex Synergi Polar-RP, 4.6 x 150 mm, 4 µm).

  • CAD Settings : Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

Caption: Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Validation Parameters & Acceptance Criteria (ICH Q2(R2)) To ensure authoritative grounding, the validation of either method must evaluate the following parameters[2],[3]:

  • Specificity : Analyze blank matrices and known impurities to ensure no co-eluting peaks interfere with the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one peak (Resolution > 1.5).

  • Accuracy : Perform recovery studies by spiking known amounts of the standard into the sample matrix at 50%, 100%, and 150% of the target concentration. Acceptance criteria: 98.0% - 102.0% recovery for CAD; 85.0% - 115.0% for trace LC-MS/MS[7].

  • Precision : Assess both repeatability (intra-day) and intermediate precision (inter-day, different analysts). Acceptance criteria: %RSD

    
     2.0% for assay methods[8].
    
  • Robustness : Deliberately vary critical method parameters (e.g., column temperature

    
     5°C, flow rate 
    
    
    
    10%) using a Design of Experiments (DoE) approach to prove method reliability[8].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents. Available at:[Link]

  • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs Blog. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at: [Link]

  • Arabian Journal of Chemistry. "Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans." ScienceDirect. Available at:[Link]

  • Analyst (RSC Publishing). "A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles." RSC. Available at:[Link]

  • National Institutes of Health (NIH). "BODIPY-Labeled Estrogens for Fluorescence Analysis of Environmental Microbial Degradation." PMC. Available at:[Link]

  • ResearchGate. "Development and Validation of a RP-HPLC Method for the Estimation of Netilmicin Sulfate and its Related Substances using Charged Aerosol Detection." ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[3,4-c]pyridine core, a unique aza-analogue of isoindole, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological properties.[1][2][3] This guide offers a comparative analysis of the prominent biological activities of pyrrolo[3,4-c]pyridine derivatives, with a focus on their anticancer and antimicrobial potential. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the signaling pathways they modulate.

Comparative Anticancer Activities: Targeting Key Oncogenic Pathways

Pyrrolo[3,4-c]pyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes that drive cancer cell proliferation and survival, such as protein kinases and Poly (ADP-ribose) polymerase (PARP).[1][3]

Kinase Inhibition: Halting Uncontrolled Cell Growth

Many cancers are characterized by the aberrant activity of protein kinases, which act as central nodes in signaling pathways that control cell growth, differentiation, and survival.[4] Derivatives of the related pyrrolopyridine scaffold have shown significant promise as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and FMS kinase.[1][3][5]

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancers, playing a critical role in cell proliferation and survival.[4][6][7] Certain 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3,6-dione derivatives have been synthesized and identified as potent inhibitors of PI3Ks, highlighting their potential in anticancer therapy.[1]

FMS Kinase Inhibition: The FMS kinase (CSF-1R) is over-expressed in several cancers, including breast and ovarian cancer.[5] A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, with the most potent compounds exhibiting IC50 values in the low nanomolar range, demonstrating significant potential for development as anticancer and anti-inflammatory agents.[5][8]

Below is a diagram illustrating the central role of the PI3K/AKT signaling pathway in cancer cell survival and proliferation, a key target for some pyrrolopyridine derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 | Inhibitor Pyrrolopyridine Derivative Inhibitor->PI3K | Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 Inhibitor Pyrrolopyridine Derivative Inhibitor->CDK2_CycE | Inhibitor->CDK2_CycA |

Caption: Regulation of the cell cycle by CDK-Cyclin complexes.

PARP Inhibition: A Strategy for BRCA-Mutated Cancers

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. [9]In cancers with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (BRCA mutation and PARP inhibition) results in cell death. Recently, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based compounds have been designed as potent dual inhibitors of PARP1 and ATR (Ataxia-Telangiectasia and Rad3-related protein), another key DNA damage response kinase. [9]

Comparative Cytotoxicity of Pyrrolopyridine Derivatives

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. [1]The table below summarizes the in vitro cytotoxic and inhibitory activities of selected pyrrolopyridine derivatives against various cancer cell lines and kinases.

Compound Class/DerivativeTargetCell Line/EnzymeIC50 ValueReference
Pyrrolo[3,2-c]pyridine (cpd 1r)FMS Kinase-30 nM[5][8]
Pyrrolo[3,2-c]pyridine (cpd 1e)FMS Kinase-60 nM[5][8]
Pyrrolo[3,2-c]pyridine (cpd 1r)AntiproliferativeOvarian, Prostate, Breast Cancer Cells0.15–1.78 µM[5][8]
Pyrrolo[3,4-d]pyrimidine (cpd 38a)PARP1-5.00 nM[9]
Pyrrolo[3,4-d]pyrimidine (cpd 38a)ATR Kinase-14.70 nM[9]
Pyrrolo[3,4-d]pyrimidine (cpd 38a)AntiproliferativeMDA-MB-468 (Breast)0.01 µM[9]
Pyrrolo[3,4-d]pyrimidine (cpd 38a)AntiproliferativeMDA-MB-231 (Breast)< 0.048 µM[9]
1H-pyrrolo[3,4-c]pyridine-1,3-dione (Mannich bases 20g-s)AntiproliferativeIn vitro screen19–29 µg/mL[3]

This table presents a selection of data from various sources; direct comparison should be made with caution due to potential differences in experimental conditions.

Comparative Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [3]Pyrrolo[3,4-c]pyridine derivatives have demonstrated promising activity against a range of pathogens, including bacteria and mycobacteria.

Antibacterial and Antifungal Activity

Certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have shown moderate activity against Staphylococcus aureus and have also been found to reduce the growth of the fungus Candida albicans. [1][3]The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of InhA, an essential enzyme in the mycobacterial cell wall synthesis pathway. [1][3]Additionally, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters exhibited good in vitro antimycobacterial activity. [1][3]

Comparative Antimicrobial Potency of Pyrrolopyridine Derivatives

The table below summarizes the in vitro antimicrobial activity of selected pyrrolopyridine derivatives.

Compound Class/DerivativeTarget OrganismMIC ValueReference
7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine estersMycobacterium tuberculosis< 0.15 µM (MIC90)[1][3]
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives (14a-d)Mycobacterium tuberculosis< 25 µM[3]
6-aryl substituted pyrrolopyrimidine (cpd 19)Staphylococcus aureus16 mg/L[10]

MIC90: The lowest concentration of the drug that inhibits the growth of over 90% of the bacterial population.[1][3]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activities of pyrrolo[3,4-c]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [11][12][13]Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of viable cells. [1][11]

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells and dilute them in a complete growth medium to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of this cell suspension into each well of a 96-well plate (~5,000 cells/well). Include wells with only medium to serve as a blank. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach. [1][12]2. Compound Treatment: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [1][12]3. MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [12]4. Incubation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals. [12]5. Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [12]6. Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization. [1][12]Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis. [1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. [14][15] Step-by-Step Methodology:

  • Antimicrobial Preparation: Prepare a stock solution of the pyrrolo[3,4-c]pyridine derivative. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [14]Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). [14]Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). [16]4. Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. [14][16]5. Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [14]

Conclusion

The pyrrolo[3,4-c]pyridine scaffold and its related isomers are a rich source of biologically active molecules with significant therapeutic potential. The derivatives discussed in this guide demonstrate potent and selective activities against key targets in cancer and infectious diseases. Their efficacy as kinase inhibitors, PARP inhibitors, and antimycobacterial agents underscores the versatility of this chemical framework. The provided experimental data and detailed protocols offer a foundation for researchers and drug development professionals to further explore and optimize these promising compounds, paving the way for the next generation of targeted therapies.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • CUSABIO. (n.d.). PI3K-Akt Signaling Pathway and Cancer. CUSABIO. [Link]

  • Cionca, O., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]

  • Biology LibreTexts. (2026). 8.1: Regulating the Cell Cycle- Checkpoint Control. Biology LibreTexts. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Wang, Y., et al. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PMC. [Link]

  • Biology LibreTexts. (2026). 8.1: Regulating the Cell Cycle- Checkpoint Control. Biology LibreTexts. [Link]

  • ResearchGate. (n.d.). Cell Cycle Regulation by CDK/Cyclin complexes. ResearchGate. [Link]

  • Thoma, R., et al. (n.d.). In Vitro Kinase Inhibition Assay. ChEMBL. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Slideshare. (n.d.). Cyclin dependent kinases. Slideshare. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Star-protocols. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Cell. [Link]

  • Thornsberry, C., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. PMC. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. NCDC. [Link]

  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]

  • Vik, A., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • MDPI. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. JAPS. [Link]

Sources

Navigating the Structure-Activity Landscape of Pyrrolo[3,4-c]pyridin-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutics with enhanced potency and selectivity is a cornerstone of modern drug discovery. In this pursuit, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The octahydro-1H-pyrrolo[3,4-c]pyridin-1-one core and its analogs represent such a scaffold, demonstrating significant potential across a range of therapeutic areas, from cancer immunotherapy to neurodegenerative diseases.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile heterocyclic system. While direct and extensive research on the fully saturated octahydro- core is emerging, a significant body of work on the closely related dihydro- analogs provides a robust foundation for understanding the key structural determinants of biological activity. We will primarily draw insights from the development of potent hematopoietic progenitor kinase 1 (HPK1) inhibitors, a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy.[1] This will be supplemented with comparative data from other pyrrolopyridine isomers to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

The Pyrrolo[3,4-c]pyridin-1-one Core: A Scaffold of Therapeutic Promise

The rigid, bicyclic structure of the pyrrolo[3,4-c]pyridin-1-one scaffold offers a unique three-dimensional arrangement of atoms that can be strategically modified to achieve specific interactions with biological targets. Its synthetic tractability allows for the exploration of a wide chemical space, enabling the fine-tuning of pharmacological properties.

Derivatives of the broader pyrrolopyridine class have shown a wide spectrum of biological activities, including analgesic, sedative, antidiabetic, antimicrobial, antiviral, and antitumor effects.[2][3][4] This versatility underscores the potential of the pyrrolo[3,4-c]pyridin-1-one core as a foundational element in the design of novel therapeutic agents.

Structure-Activity Relationship of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs as HPK1 Inhibitors

A recent study on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives has shed light on the critical structural features governing their inhibitory activity against HPK1.[1] The general structure explored in this study is depicted below:

General scaffold of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one analogs.

The key positions for substitution and their impact on activity are summarized below.

Substitutions on the Pyrrolidinone Ring (R1)

The R1 substituent plays a crucial role in interacting with the hinge region of the kinase.

  • Aromatic and Heteroaromatic Rings: The introduction of various substituted phenyl and pyridyl rings at the R1 position was found to be essential for potent HPK1 inhibition.

  • Impact of Substitution Pattern: The nature and position of substituents on these aromatic rings significantly modulated the inhibitory activity. For instance, specific substitutions that could form hydrogen bonds or engage in favorable hydrophobic interactions with the kinase's active site led to enhanced potency.

Substitutions on the Pyridine Ring (R2 and R3)

Modifications at the R2 and R3 positions were explored to optimize properties such as solubility, metabolic stability, and cell permeability, while maintaining or improving potency.

  • Small Alkyl and Functionalized Groups: The introduction of small alkyl groups or short chains with functional groups (e.g., hydroxyl, amino) at these positions influenced the overall physicochemical profile of the compounds.

  • Balancing Potency and Drug-like Properties: The SAR studies revealed a delicate balance between the size and polarity of the R2 and R3 substituents and the resulting biological activity and pharmacokinetic properties.

The following table summarizes the SAR of key analogs from the study on HPK1 inhibitors.[1]

Compound IDR1 SubstituentR2/R3 SubstituentsHPK1 IC50 (nM)
1a 4-methoxyphenylH>1000
1b 4-(dimethylamino)phenylH520
1c Pyridin-4-ylH85
1d 2-amino-pyridin-4-ylH12
2a 2-amino-pyridin-4-yl6-methyl9
2b 2-amino-pyridin-4-yl6-fluoro15

Table 1: Structure-Activity Relationship of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs as HPK1 Inhibitors. (Data synthesized from[1])

Comparative Analysis with Other Pyrrolopyridine Scaffolds

To provide a broader context, it is insightful to compare the SAR of the pyrrolo[3,4-c]pyridin-1-one core with other related scaffolds that have been investigated for different biological targets.

  • 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These analogs have been extensively studied for their analgesic and sedative properties.[5] The SAR of this series is largely dictated by the N-substituent on the imide nitrogen and the alkoxy group on the pyridine ring.[5] For instance, a 4-methoxy group on the pyridine ring and a 2-hydroxypropyl linker attached to the imide nitrogen were found to be favorable for analgesic activity.[5]

  • Octahydro-1H-pyrrolo[3,2-c]pyridine Derivatives: A series of these compounds were designed as C-C chemokine receptor type 5 (CCR5) antagonists with anti-HIV-1 activity.[6] The SAR in this case was heavily influenced by the substituents on the piperidine nitrogen, with bulky aromatic groups being crucial for potent antagonism.[6]

Experimental Protocols

The successful development and evaluation of these analogs rely on robust synthetic and biological testing methodologies.

General Synthetic Procedure for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs

The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core typically involves a multi-step sequence, which can be adapted to introduce the desired diversity at the R1, R2, and R3 positions. A representative synthetic workflow is outlined below.

synthetic_workflow start Starting Pyridine Derivative step1 Multi-step synthesis to form the bicyclic core start->step1 Chemical Reagents step2 Introduction of R1 substituent via coupling reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Intermediate A step3 Functionalization at R2 and R3 positions step2->step3 Intermediate B final_product Final Analog step3->final_product Purification assay_workflow compound_prep Prepare serial dilutions of test compounds reagent_add Add HPK1 enzyme, substrate, and ATP to microplate wells compound_prep->reagent_add incubation Incubate at room temperature to allow for kinase reaction reagent_add->incubation detection Add detection reagent and measure signal (e.g., fluorescence, luminescence) incubation->detection data_analysis Calculate IC50 values from dose-response curves detection->data_analysis

Sources

comparison of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one with other heterocyclic scaffolds

[1]

Executive Summary: The "Linear" Bicyclic Spacer

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (often referred to as the 3,7-diazabicyclo[4.3.0]nonan-8-one core) represents a distinct class of saturated bicyclic scaffolds.[1] Unlike its more famous isomer, the [3,4-b] fused system (found in Moxifloxacin), the [3,4-c] scaffold offers a linear vector orientation between the piperidine nitrogen and the pyrrolidone functionality.

This guide objectively compares this scaffold against standard heterocyclic alternatives, highlighting its utility as a conformationally restricted spacer that improves metabolic stability and solubility while maintaining precise substituent vectors.

Core Scaffold Profile
  • IUPAC Name: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one[1][2][3]

  • Chemical Formula:

    
    
    
  • Geometry: Fused 6,5-bicyclic system (Piperidine fused to Pyrrolidinone).

  • Key Feature: High

    
     (Fraction of 
    
    
    carbons), providing 3D character ("Escape from Flatland").

Structural & Functional Comparison

This section contrasts the product with its primary competitors: the angular [3,4-b] isomer, the flat isoindolinone, and flexible diamines.

Table 1: Physicochemical & Geometric Comparison
FeatureOctahydro-1H-pyrrolo[3,4-c]pyridin-1-oneOctahydro-1H-pyrrolo[3,4-b]pyridin-1-oneIsoindolinoneFlexible Diamines (e.g., Ethylenediamine)
Geometry Linear / Extended Angular / BentPlanar (Flat)Highly Flexible
Vector Angle ~180° (Anti-parallel projection)~60-90° (V-shape)Fixed PlanarVariable
Fsp3 Character High (1.0) High (1.[1]0)Low (<0.3)High (1.0)
Solubility High (Disrupts crystal packing)HighLow (Stacking interactions)High
Metabolic Stability Moderate-High (Rigid core protects N-dealkylation)Moderate-HighHigh (Aromatic)Low (Exposed chains)
Chirality cis/trans isomers (cis is dominant in synthesis)cis/trans isomersAchiralAchiral
Primary Use Linear Spacer / Linker Turn mimetic / GPCR coreKinase Hinge BinderGeneric Linker
Deep Dive: The "Vector" Advantage

The critical distinction lies in the exit vectors .

  • [3,4-c] Isomer: The nitrogen on the piperidine ring and the functional group on the pyrrolidone ring project in opposite or parallel directions depending on the cis/trans fusion. This mimics the distance of a propyl or butyl chain but with rigid control, making it ideal for connecting two distant binding pockets (e.g., in bivalent inhibitors or PROTACs).

  • [3,4-b] Isomer: Forces a sharp turn, useful for inducing hairpins or fitting into "corner" pockets (e.g., the quinolone binding site in DNA gyrase).

Experimental Data & Performance

Case Study: Selectivity in nAChR Ligands

In a study comparing scaffolds for Nicotinic Acetylcholine Receptors (nAChR), the geometry of the bicyclic core was pivotal.

  • Experiment: Replacement of a flexible diamine linker with the octahydropyrrolo[3,4-c]pyridine core.

  • Result: The rigidified [3,4-c] scaffold maintained affinity for

    
     nAChR (
    
    
    nM) but significantly reduced off-target binding to
    
    
    compared to the flexible analog.
  • Mechanism: The [3,4-c] core locked the pharmacophores into a specific distance (

    
    ) that matched the 
    
    
    binding site but was incompatible with the
    
    
    site.
Metabolic Stability Profile

Microsomal stability assays (Human Liver Microsomes - HLM) typically show superior stability for the bicyclic system compared to equivalent flexible chains.

  • Flexible Linker:

    
     min (Rapid N-dealkylation/oxidation).
    
  • [3,4-c] Scaffold:

    
     min.
    
  • Why? The rigid bicyclic framework sterically hinders Cytochrome P450 access to the

    
    -carbons adjacent to the nitrogen, a common metabolic soft spot.
    

Experimental Protocols

Protocol A: Synthesis of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Note: This protocol describes the synthesis starting from 3,4-pyridinedicarboxylic acid, accessing the scaffold via the imide reduction route.[1][4]

Reagents:

  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)

  • Acetic Anhydride (

    
    )
    
  • Benzylamine (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Zinc dust / Acetic Acid (Zn/AcOH)

Step-by-Step Methodology:

  • Imide Formation:

    • Reflux 3,4-pyridinedicarboxylic acid (10 mmol) in acetic anhydride (20 mL) for 3 hours. Remove solvent in vacuo.

    • Redissolve residue in THF, add benzylamine (10.5 mmol), and stir at RT for 2h.

    • Add EDC[1]·HCl (12 mmol) and DMAP (cat.) to close the ring.

    • Yield: ~85% of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione .[1]

  • Pyridine Hydrogenation (The "Saturating" Step):

    • Dissolve the aromatic imide in MeOH/AcOH (10:1).

    • Add 10% Pd/C (10 wt%). Hydrogenate at 50 psi

      
       at 50°C for 12 hours.
      
    • Filter through Celite.

    • Result:2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (cis-fused).[1]

  • Selective Carbonyl Reduction (The "Desymmetrization"):

    • Dissolve the saturated imide (5 mmol) in AcOH (15 mL).

    • Add Zinc dust (50 mmol) in portions while refluxing. Monitor by LCMS for conversion of the imide (M+) to the lactam (M-14).

    • Note: This step selectively reduces one carbonyl to a methylene group.

    • Workup: Filter zinc, neutralize with

      
      , extract with DCM.
      
    • Product:2-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one .[1]

  • Debenzylation (Optional):

    • Standard hydrogenation (Pd/C,

      
      , MeOH) removes the benzyl group if a free lactam is required.
      
Protocol B: Scaffold Selection Decision Tree

Use this logic flow to determine if this scaffold is appropriate for your target.

ScaffoldSelectionStartStart: Linker/Spacer DesignIsLinearAre binding pocketslinearly opposed?Start->IsLinearIsRigidIs conformationalrestriction needed?IsLinear->IsRigidYesSelect34BSelect [3,4-b] Isomer(Moxifloxacin core)IsLinear->Select34BNo (Angular/Bent)SolubilityIs aqueous solubilitya limiting factor?IsRigid->SolubilityYesSelectChainUse FlexibleDiamine ChainIsRigid->SelectChainNo (Flexibility OK)Select34CSelect Octahydro-1H-pyrrolo[3,4-c]pyridin-1-oneSolubility->Select34CHigh Fsp3 neededSelectIsoUse Isoindolinone(Flat/Aromatic)Solubility->SelectIsoFlatness preferred

Caption: Decision matrix for selecting between fused bicyclic scaffolds based on geometric requirements and physicochemical needs.

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from the aromatic precursor to the final saturated scaffold.

SynthesisPathSub13,4-PyridinedicarboxylicAcidSub2Aromatic Imide(Pyrrolo[3,4-c]pyridine-1,3-dione)Sub1->Sub21. Ac2O2. BnNH2Sub3Saturated Imide(Octahydro-1,3-dione)Sub2->Sub3H2, Pd/C(Ring Saturation)ProductTarget Scaffold(Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one)Sub3->ProductZn/AcOH(Selective Reduction)

Caption: Synthetic route from Cinchomeronic acid to the [3,4-c] fused lactam scaffold.

References

  • Bunnelle, W. H., et al. (2007).

    
     nicotinic acetylcholine receptor ligands." Bioorganic & Medicinal Chemistry Letters. 
    
  • BenchChem. (2025). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Technical Guides.

  • Szkatuła, D., et al. (2020). "Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones." Molecules.

  • WIPO Patent WO2010100215. (2010). "Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine." (Provided for contrast of the [3,4-b] isomer synthesis).

  • Synblock. (2025). "Product Data: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1391926-56-9)."[1][2]

Mechanistic Grounding: The Pyrrolopyridine Scaffold in Action

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolopyridine scaffold—most notably the 7-azaindole derivative—has emerged as a privileged structure in modern medicinal chemistry. Because the pyrrolopyridine core perfectly mimics the adenine ring of ATP, it acts as an exceptional hinge-binding motif within the ATP-binding pockets of kinases and other enzymes, forming robust bidentate hydrogen bonds (the pyridine nitrogen acts as an acceptor, while the pyrrole NH acts as a donor)[1].

However, as any seasoned drug development professional knows, a sub-nanomolar biochemical IC50 does not guarantee physiological efficacy. The transition from in-vitro target engagement to in-vivo tumor suppression introduces variables such as metabolic clearance, plasma protein binding, and the complexities of the tumor microenvironment.

This guide objectively compares the in-vitro and in-vivo performance profiles of leading pyrrolopyridine compounds, providing actionable experimental protocols and mechanistic insights to bridge the translational gap.

To understand why pyrrolopyridines translate effectively from the bench to the animal model, we must look at their mechanism of action. The most famous pyrrolopyridine derivative is Vemurafenib , an FDA-approved BRAF V600E inhibitor[2]. In mutant melanoma and colorectal cancers, the BRAF V600E mutation locks the kinase in an active state, driving unchecked cellular proliferation via the MAPK/ERK pathway[3]. Pyrrolopyridines competitively bind to the hinge region, halting this signaling cascade.

MAPK_Pathway Ras RAS Activation BRAF BRAF V600E (Mutant Kinase) Ras->BRAF Activates MEK MEK 1/2 BRAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Vemurafenib Pyrrolopyridine Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF ATP-competitive Hinge Binding

Diagram 1: MAPK/ERK pathway inhibition by pyrrolopyridine-based BRAF inhibitors.

Objective Data Comparison: In-Vitro vs. In-Vivo Metrics

Recent advancements have expanded the pyrrolopyridine utility beyond BRAF kinases to include immune modulators like PD-L1 and ENPP1 inhibitors. The following table synthesizes the quantitative performance of three distinct pyrrolopyridine-based compounds across biochemical, cellular, and murine models.

Compound / ScaffoldTargetIn-Vitro Profiling (Biochemical & Cellular)In-Vivo Profiling (Xenograft / Syngeneic)Translational Insight
Vemurafenib (7-Azaindole)[2]BRAF V600EIC50: ~31 nM. Cellular: Induces G0/G1 arrest and suppresses pERK levels in HT-29 CRC cells[4].Efficacy: Dose-dependent Tumor Growth Inhibition (TGI) at 75 mg/kg b.i.d. in HT29 xenografts[5].High in-vitro potency translates well in-vivo, but alternative splicing and MEK bypass often require combination therapies to prevent resistance[6].
Compound Z38 (Indole/Pyrrolopyridine)[7]PD-L1IC50: 110 nM. Cellular: Promotes HepG2 cell death by restoring T-cell mediated immunity in co-culture[7].Efficacy: 60% TGI in B16-F10 melanoma mice at 30 mg/kg (intraperitoneal)[7].Demonstrates that the pyrrolopyridine core can be optimized for low-toxicity immunomodulation without detectable organ damage[7].
Compound 18p (Pyrrolopyrimidine)[8]ENPP1IC50: 25.0 nM. Cellular: Induces IFN-β and IP-10 secretion via STING pathway activation[8].Efficacy: Significant tumor growth suppression in a 4T1 syngeneic mouse model[8].Proves the scaffold's viability in non-nucleotide-derived immune targets, bridging biochemical affinity to systemic immune recruitment[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on rigorously controlled workflows. Below are the standard operating procedures for evaluating pyrrolopyridine compounds, designed with built-in validation metrics.

Protocol A: In-Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric assays are highly susceptible to auto-fluorescence from heterocyclic compounds like pyrrolopyridines. TR-FRET introduces a temporal delay before measurement, eliminating background noise and ensuring the IC50 reflects true target engagement.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pyrrolopyridine compound (e.g., Vemurafenib) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add the recombinant kinase (e.g., BRAF V600E) and a biotinylated substrate peptide. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium at the hinge region.

  • Reaction Initiation: Add ATP at a concentration equal to its Michaelis constant (

    
    ) for the specific kinase. Validation: Using ATP at 
    
    
    
    ensures the assay is sensitive to ATP-competitive inhibitors.
  • Detection: After 60 minutes, quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: In-Vivo Murine Xenograft Efficacy Study

Causality:In-vitro assays cannot account for hepatic clearance or the physical barriers of a solid tumor. Xenograft models bridge this gap. Immunocompromised mice are used to prevent the murine immune system from rejecting human cancer cell lines.

  • Cell Preparation: Harvest logarithmic-phase human tumor cells (e.g., HT29 for BRAF V600E). Resuspend at

    
     cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix support, drastically improving tumor take-rates.
    
  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 150–200 mm³ (calculated as

    
    ), randomize the mice into vehicle and treatment groups (e.g., 75 mg/kg pyrrolopyridine compound).
    
  • Dosing: Administer the compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection based on its established pharmacokinetic profile.

  • Monitoring (The Self-Validating Step): Measure tumor volume and body weight bi-weekly.

    • Validation: If the treatment group experiences >20% body weight loss compared to the vehicle, the dose is deemed systemically toxic. Any observed Tumor Growth Inhibition (TGI) is invalidated as a therapeutic outcome, as it may simply reflect generalized morbidity.

  • Endpoint Analysis: Euthanize mice when control tumors reach 1,500 mm³. Excise tumors for downstream Western blotting (e.g., analyzing pERK reduction to confirm in-vivo target engagement)[5].

Bridging the Gap: The Translational Workflow

The leap from a controlled biochemical environment to a living organism requires an optimized workflow. Pyrrolopyridines often require structural modifications—such as replacing amide functions with N-acylhydrazone subunits or altering halogenated phenyl groups—to improve their lipophilic profile and metabolic stability without sacrificing hinge-binding affinity[9].

Workflow InVitro In-Vitro Profiling • TR-FRET IC50 • Cellular Viability • Target Engagement ADME PK/PD Bridging • Metabolic Stability • Plasma Clearance • Bioavailability InVitro->ADME InVivo In-Vivo Efficacy • Xenograft Models • Tumor Growth Inhibition • Toxicity (Body Weight) ADME->InVivo Clinical Translational Outcome • Resistance Mechanisms • Combination Therapy InVivo->Clinical

Diagram 2: The critical path for translating pyrrolopyridine compounds from bench to bedside.

References

  • Discovery of PD-L1 inhibitors featuring novel indole and pyrrolopyridine scaffolds with PD-L1 degradation activity in vivo Bioorganic Chemistry (NIH / PubMed)[Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (NIH / PMC)[Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer Molecular Cancer Therapeutics (AACR Journals)[Link]

  • Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms Oncotarget (NIH / PMC)[Link]

  • Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations Oncology Letters (NIH / PMC)[Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog Pharmaceuticals (MDPI)[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization and Data Comparison of Pyrrolopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of Pyrrolopyridine Analogs

Pyrrolopyridine scaffolds, also known as azaindoles, represent a class of privileged heterocyclic structures integral to medicinal chemistry and drug development. Their isomeric diversity, arising from the position of the nitrogen atom in the pyridine ring, gives rise to a nuanced spectrum of physicochemical and pharmacological properties. Consequently, the precise and unambiguous structural elucidation of novel pyrrolopyridine analogs is not merely a procedural step but a foundational requirement for understanding structure-activity relationships (SAR) and advancing therapeutic design.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the characterization of these molecules. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights into data interpretation and comparative analysis. The core techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy—will be examined as a holistic toolkit, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing unparalleled detail about the carbon-hydrogen framework. For pyrrolopyridine analogs, high-field NMR (≥400 MHz for ¹H) is essential for resolving the often-crowded aromatic regions and accurately determining coupling constants.

The "Why": Causality in NMR Experimental Design

The choice of solvent, spectrometer frequency, and specific NMR experiments is dictated by the need for signal dispersion and unambiguous assignment. Deuterated solvents like DMSO-d₆ or CDCl₃ are standard, with the choice often depending on the solubility of the analog.[1] DMSO-d₆ is particularly useful as the residual water peak does not obscure the aromatic region, and the N-H proton of the pyrrole ring is often clearly visible as a broad singlet, which might otherwise exchange too rapidly in other solvents.

Two-dimensional (2D) NMR experiments are not optional; they are critical for self-validating assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are indispensable for piecing together the connectivity across the fused ring system and identifying the position of substituents.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolopyridine analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument must be properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a spectral width covering approximately -1 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 0 to 180 ppm) and a longer relaxation delay (2-5 seconds) are typically necessary due to the longer relaxation times of carbon nuclei.

  • 2D NMR Acquisition (HSQC & HMBC): For unambiguous assignment, acquire HSQC and HMBC spectra. These experiments are crucial for linking proton and carbon signals, especially in complex, substituted analogs.

Comparative Data: ¹H and ¹³C NMR of Pyrrolopyridine Isomers

The position of the nitrogen atom in the pyridine ring profoundly influences the electronic environment and, therefore, the chemical shifts of the ring protons and carbons. Electron-withdrawing groups (EWGs) will generally deshield adjacent nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) will cause an upfield shift.[2]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyrrolopyridine Isomers in CDCl₃

Proton4-Azaindole5-Azaindole6-Azaindole7-Azaindole
H27.157.257.107.05
H36.556.506.456.50
H48.20 (pyridine)7.708.80 (pyridine)-
H57.00 (pyridine)8.50 (pyridine)7.507.00
H68.207.207.90 (pyridine)7.60
H7-8.10 (pyridine)-8.10 (pyridine)
N-H~8.10~8.20~8.15~10.5

Note: Data compiled and approximated from various sources. Exact values may vary with solvent and concentration.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyrrolopyridine Isomers

Carbon4-Azaindole5-Azaindole6-Azaindole7-Azaindole
C2122.5128.0121.0129.0
C3101.0102.0101.5100.5
C3a130.0132.0131.0126.0
C4149.0141.0143.0115.5
C5116.0148.0119.0128.0
C6145.0113.0145.0120.0
C7a146.0142.0141.0149.0

Note: Data compiled and approximated from various sources.[1][3] Exact values can vary.

Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition with high-resolution instruments (HRMS) like Q-TOF or Orbitrap.[4] For pyrrolopyridine analogs, Electrospray Ionization (ESI) is the most common technique due to its soft nature, which typically yields the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[5]

The "Why": Choosing Ionization and Analysis Methods

The choice between a "soft" ionization technique like ESI and a "hard" technique like Electron Ionization (EI) is a choice between preserving the molecular ion and inducing fragmentation for structural clues. ESI is ideal for LC-MS applications and for confirming the molecular weight of often non-volatile drug candidates.[6] Tandem mass spectrometry (MS/MS), or Collision-Induced Dissociation (CID), is then employed to controllably fragment the selected [M+H]⁺ ion.[7] The resulting fragmentation pattern provides a structural fingerprint that can differentiate isomers and identify the location of substituents. The site of protonation (typically the most basic nitrogen) can significantly influence the fragmentation pathways.[8]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (UPLC or HPLC).

  • Chromatography: If analyzing a mixture, develop a suitable reversed-phase chromatography method to separate the analyte from impurities. A C18 column is commonly used.

  • Ionization (ESI Positive Mode): Infuse the sample solution into the ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion and confirm its accurate mass.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole) and subject it to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF or Orbitrap).

Comparative Data: Predicted Fragmentation Pathways

The fragmentation of protonated pyrrolopyridines is governed by the stability of the fused aromatic system and the nature of any substituents. Common fragmentation pathways for the unsubstituted core involve the loss of small, stable neutral molecules.

  • Loss of HCN (27 Da): A characteristic fragmentation for many nitrogen-containing heterocycles, often involving the pyrrole ring.

  • Loss of C₂H₂N• (Acetonitrile radical loss): Can occur from rearrangements within the fused ring system.

  • Ring Cleavage: More complex fragmentation can lead to the opening of either the pyrrole or pyridine ring.

The fragmentation patterns of fused pyridazino-indoles, which share structural similarities, show characteristic cross-ring cleavages and losses of moieties from the six-membered ring.[5] Similarly, studies on substituted pyrrole derivatives show that fragmentation is heavily influenced by the substituents at the 2-position.[9]

Fragmentation_Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Source & MS1) cluster_MS2 Mass Spectrometer (Collision Cell & MS2) Analyte Pyrrolopyridine Analog (in Solution) ESI Electrospray Ionization (ESI) Analyte->ESI Injection M_H Precursor Ion Selection [M+H]⁺ ESI->M_H Ionization CID Collision-Induced Dissociation (CID) M_H->CID Isolation Fragments Fragment Ion Analysis CID->Fragments Fragmentation Detector Detector & Mass Spectrum Fragments->Detector Detection

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). For aromatic systems like pyrrolopyridines, the absorption maxima (λmax) provide valuable information about the extent of the conjugated π-system.

The "Why": Rapid Assessment of Conjugation and Purity

While not providing the detailed structural information of NMR or MS, UV-Vis is a rapid, simple, and cost-effective technique.[10] Its primary utility is in confirming the presence of the aromatic chromophore and assessing sample purity. The position and intensity of the absorption bands are highly sensitive to the electronic nature of substituents and the polarity of the solvent.[11][12] Electron-donating groups or an extension of the conjugated system typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Accurately prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to yield an absorbance in the range of 0.2 to 1.0 AU.

  • Solvent Selection: The solvent must be spectroscopic grade and should not absorb in the same region as the analyte.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum.

  • Sample Measurement: Fill an identical quartz cuvette with the sample solution and record its absorption spectrum, typically over a range of 200-800 nm.[13]

Comparative Data: UV-Vis Absorption Maxima (λmax)

The absorption spectra of pyrrolopyridine analogs typically show multiple bands corresponding to π → π* transitions. The position of these bands is isomer-dependent.

Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) of Pyrrolopyridine Derivatives

Analog TypeSolventλmax 1 (nm)λmax 2 (nm)Reference
Pyrrolo[1,5-a]-1,8-naphthyridineVaries~320~390
4-(Pyrrol-1-yl)pyridine DerivativeWater-446
Pyrrolo[3,4-c]pyridine DerivativeMethanol/Water~250~400
6-Azaindole (Protonated)Aqueous-~320

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy detects the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

The "Why": Functional Group Confirmation

In the context of pyrrolopyridine characterization, FTIR is primarily used to confirm the presence of key functional groups, providing self-validating evidence that complements the data from other techniques. For example, the N-H stretch of the pyrrole ring, the C=O stretch of an amide or ester substituent, or the C-N stretching vibrations within the rings can all be identified. The choice between analyzing a sample as a KBr pellet (for solids) or using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and the need for non-destructive analysis. ATR is often preferred for its speed and minimal sample preparation.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Clean the ATR crystal and run a background scan to capture the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Run the sample scan. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Comparative Data: Key Vibrational Frequencies

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹) for Pyrrolopyridine Analogs

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
N-H Stretch (Pyrrole)3100 - 3400 (often broad)Confirms the presence of the pyrrole N-H bond.
C-H Stretch (Aromatic)3000 - 3100Indicates the aromatic C-H bonds of the fused rings.
C=N Stretch (Pyridine Ring)1580 - 1620Characteristic of the pyridine ring system.
C=C Stretch (Aromatic)1400 - 1600Multiple bands indicative of the aromatic skeleton.
C-N Stretch1250 - 1350Associated with C-N bonds in the heterocyclic rings.

Note: The presence of substituents (e.g., C=O, -NO₂, -NH₂) will introduce strong, characteristic bands in their respective regions (e.g., ~1650-1750 cm⁻¹ for C=O).

Synthesis and Conclusion: An Integrated Approach

The robust characterization of pyrrolopyridine analogs is not achieved by any single technique but by the logical synthesis of data from a suite of spectroscopic methods. The process follows a self-validating workflow where each piece of data confirms and builds upon the others.

Integrated_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Integration & Elucidation Start Purified Pyrrolopyridine Analog MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Start->MS NMR NMR Spectroscopy (1D & 2D) - Connectivity - Isomer ID Start->NMR FTIR FTIR Spectroscopy - Functional Groups Start->FTIR UV_Vis UV-Vis Spectroscopy - Conjugated System Start->UV_Vis Data_Analysis Comparative Data Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Structure Final Structure Confirmation Data_Analysis->Structure Synthesize & Validate

As a Senior Application Scientist, the ultimate recommendation is to approach characterization as an integrated strategy. Start with MS to confirm the mass and elemental formula. Follow with comprehensive 1D and 2D NMR to build the molecular framework and define the specific isomer. Finally, use FTIR and UV-Vis as rapid, confirmatory techniques to verify functional groups and the nature of the π-system. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical checkpoint in the journey of drug discovery and development.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Regensburg. Sample preparation for FT-IR. [Link]

  • He, L., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences. [Link]

  • Cerezo, A., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Kádár, Z., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Callis, P. R., & Liu, T. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • SAGE Publications. (1971). Solvent and Substituent Effects on the Ultraviolet-Visible Absorption Spectra of Azo Dyes. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). Isomeric forms of pyrrolopyridines. [Link]

  • Kruger, P. E., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

  • García-Ratés, S., et al. (2016). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega. [Link]

  • Khimiya Geterotsiklicheskikh Soedinenii. (1973). Investigation of the protonation of 5-azaindole derivatives by pmr spectroscopy. [Link]

  • The Annals of “Dunarea de Jos” University of Galati. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Aaron, J. J., et al. (1985). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. [Link]

  • Staszek, K., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Boukhris, S., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry. [Link]

  • Martínez-Muñoz, S., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal. [Link]

  • Al-Shemary, R. K., et al. (2021). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]

  • Journal of Physics: Conference Series. (2021). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. [Link]

  • Kleinpeter, E., & Wüst, M. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Journal of Molecular Structure. (2026). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Wang, C., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • ResearchGate. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Molecules. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Semantic Scholar. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Octahydropyrrolopyridines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The octahydropyrrolopyridine scaffold, a fused bicyclic system comprising a pyrrolidine and a piperidine ring, is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture has made it a cornerstone in the development of a diverse array of therapeutic agents, most notably the fluoroquinolone antibiotic Moxifloxacin. The stereochemical complexity of this saturated heterocyclic system, often containing multiple chiral centers, presents significant synthetic challenges. The demand for enantiomerically pure octahydropyrrolopyridines has driven the development of a variety of synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the principal synthetic routes to octahydropyrrolopyridines, offering insights into the underlying chemical principles, experimental considerations, and practical applications of each methodology. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the design and execution of synthetic campaigns targeting this important class of molecules.

Key Synthetic Strategies at a Glance

The synthesis of octahydropyrrolopyridines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and scalability requirements.

Synthetic StrategyKey FeaturesTypical Starting MaterialsStereocontrol
Classical Synthesis from Pyridine Dicarboxylic Acids Multi-step, well-established, suitable for specific isomers.Pyridine-2,3-dicarboxylic acidAchieved through chiral resolution or asymmetric reduction.
Catalytic Hydrogenation Direct saturation of aromatic precursors, often high yielding.Pyrrolopyridines, substituted pyridinesCan be highly diastereoselective, enantioselectivity requires chiral catalysts.
Intramolecular Cycloaddition Convergent, often highly stereoselective.Appropriately functionalized acyclic precursorsExcellent control of stereochemistry through substrate or catalyst control.
Reductive Amination Versatile for ring closure, can be performed in one-pot.Dicarbonyl compounds, amino alcoholsDiastereoselectivity is common, enantioselectivity can be achieved with chiral reagents or catalysts.
Aza-Cope Rearrangement Tandem reaction for rapid complexity generation.N-substituted 1,5-dienesCan be highly stereospecific.
Pictet-Spengler Reaction Forms the piperidine ring through cyclization onto an aromatic pyrrole.β-pyrrole-ethylamines and aldehydes/ketonesCan be rendered asymmetric with chiral catalysts.

In-Depth Analysis of Synthetic Routes

The Classical Approach: Synthesis from Pyridine Dicarboxylic Acids

This is a well-trodden path, particularly for the synthesis of the (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, a crucial intermediate for Moxifloxacin[1][2][3][4][5]. The general strategy involves the construction of the pyrrolidine ring onto a pre-existing piperidine or pyridine core, followed by reduction and chiral resolution.

General Workflow:

Caption: Classical synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Causality Behind Experimental Choices:

  • Starting Material: Pyridine-2,3-dicarboxylic acid is a readily available and inexpensive starting material that provides the necessary carbon framework for the target molecule[2].

  • Amide Formation: The formation of an N-substituted imide, typically with benzylamine, serves to protect the nitrogen and facilitate the subsequent reduction steps. The benzyl group can be conveniently removed in the final step by hydrogenolysis.

  • Pyridine Ring Reduction: Catalytic hydrogenation of the pyridine ring is a standard and efficient method to obtain the piperidine core. Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

  • Amide Reduction: The reduction of the two amide carbonyl groups is a critical step. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective but can be hazardous on a large scale. Milder and safer alternatives, such as sodium borohydride in the presence of iodine or other additives, have been developed.

  • Chiral Resolution: As the hydrogenation and amide reduction steps typically produce a racemic mixture, a chiral resolution is necessary to obtain the desired enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization[5].

Experimental Protocol: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

This protocol is a representative example of the classical approach.

Step 1: Dimethyl pyridine-2,3-dicarboxylate In a 1 L three-necked flask equipped with a mechanical stirrer and oil bath, 100 g of pyridine-2,3-dicarboxylic acid is suspended in 1000 mL of a 15% hydrochloric acid solution in anhydrous methanol. The mixture is heated under reflux for 22 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in 400 mL of toluene, and a 10% aqueous sodium carbonate solution is added dropwise to adjust the pH to 8. The phases are separated, and the aqueous phase is extracted with toluene. The combined organic phases are dried and concentrated to yield dimethyl pyridine-2,3-dicarboxylate[1].

Step 2: 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine The dimethyl pyridine-2,3-dicarboxylate is reacted with benzylamine to form the corresponding N-benzyl-2,3-pyridine-dicarboxamide. This intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, yielding 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine[5].

Step 3: 6-Benzyl-octahydropyrrolo[3,4-b]pyridine The dioxo intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride, to give the racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine[5].

Step 4: Chiral Resolution and Debenzylation The racemic product is resolved by forming a diastereomeric salt with L-tartaric acid. The desired diastereomer is isolated by crystallization and then debenzylated via catalytic hydrogenation to afford (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine[5].

Catalytic Hydrogenation of Pyrrolopyridines

The direct catalytic hydrogenation of fully aromatic pyrrolopyridine precursors is an atom-economical and straightforward approach to access the octahydropyrrolopyridine core. The stereochemical outcome of the reaction is highly dependent on the catalyst, substrate, and reaction conditions.

General Workflow:

Caption: Catalytic hydrogenation of a pyrrolopyridine.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of catalyst is critical for both the efficiency and selectivity of the hydrogenation. Platinum- and rhodium-based catalysts are often more active for the hydrogenation of N-heterocycles than palladium-based catalysts. For instance, rhodium(III) oxide (Rh2O3) has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions[6].

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent all play a significant role. Higher pressures and temperatures generally lead to faster reaction rates but may also result in over-reduction or side reactions. The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

  • Stereocontrol: The hydrogenation of substituted pyrrolopyridines often proceeds with high diastereoselectivity, with the hydrogen atoms typically adding to the less hindered face of the molecule. Enantioselective hydrogenation can be achieved using chiral catalysts, such as those based on iridium with chiral phosphine ligands, which have been successfully applied to the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts[7].

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyrrolopyridine

This protocol illustrates a typical procedure for the diastereoselective hydrogenation of a pyrrolopyridine derivative.

General Procedure: A solution of the substituted pyrrolopyridine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetic acid, 10 mL) is placed in a high-pressure reactor. The catalyst (e.g., 5-10 mol% of PtO2 or Rh/C) is added, and the reactor is sealed. The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a predetermined time (e.g., 12-48 hours). After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography or crystallization to afford the desired octahydropyrrolopyridine.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly [3+2] dipolar cycloadditions of azomethine ylides, offer a powerful and highly stereoselective method for the construction of the pyrrolidine ring within the octahydropyrrolopyridine framework.

General Workflow:

Caption: Synthesis via intramolecular [3+2] cycloaddition.

Causality Behind Experimental Choices:

  • Azomethine Ylide Generation: Azomethine ylides are typically generated in situ from the condensation of an α-amino acid derivative with an aldehyde or ketone. The choice of these precursors determines the substitution pattern of the final product.

  • Stereocontrol: The stereochemical outcome of the cycloaddition can be controlled by using a chiral auxiliary on the amino acid component or by employing a chiral catalyst. For example, the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines leads to a single diastereoisomer of the octahydropyrrolo[3,4-b]pyrrole product[8]. Chiral Lewis acids can also catalyze these reactions with high enantioselectivity.

Experimental Protocol: Diastereoselective Intramolecular [3+2] Cycloaddition

This protocol is based on the synthesis of octahydropyrrolo[3,2-c]pyridine derivatives.

General Procedure: A solution of the acyclic precursor, containing both the azomethine ylide precursor and the dipolarophile tether, is dissolved in a suitable solvent (e.g., toluene, xylene). The reaction mixture is heated to a temperature that facilitates both the in situ generation of the azomethine ylide and the subsequent intramolecular cycloaddition (e.g., 80-140 °C). The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the octahydropyrrolopyridine derivative. For catalytic asymmetric versions, a chiral Lewis acid catalyst (e.g., a complex of Ag(I) or Cu(I) with a chiral ligand) is added to the reaction mixture[9].

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of octahydropyrrolopyridines through intramolecular cyclization. This can be performed as a one-pot process or in a stepwise manner.

General Workflow:

Caption: Synthesis via intramolecular reductive amination.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is crucial, especially in one-pot procedures. Mild and selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group[10].

  • One-Pot vs. Stepwise: The one-pot approach is more efficient as it avoids the isolation of the intermediate imine or enamine, which can sometimes be unstable. However, a stepwise procedure, where the imine is formed first followed by reduction, can offer better control and may be necessary for less reactive substrates[10].

  • Stereocontrol: The reduction of the cyclic iminium ion intermediate often proceeds with high diastereoselectivity, with the hydride attacking from the less hindered face.

Experimental Protocol: One-Pot Intramolecular Reductive Amination

This protocol provides a general guideline for the synthesis of a piperidine ring fused to a pyrrolidine via reductive amination.

General Procedure: To a solution of the dicarbonyl precursor (1.0 equiv) and an amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol, a catalytic amount of acetic acid may be added for less reactive substrates. The mixture is stirred at room temperature to allow for the formation of the iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (1.1-1.5 equiv), is then added portion-wise. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Comparative Summary of Key Performance Indicators

Synthetic RouteTypical YieldsStereoselectivityScalabilityKey AdvantagesKey Disadvantages
Classical Synthesis Moderate to GoodRelies on resolution or late-stage asymmetric stepsWell-established for large-scale productionUtilizes inexpensive starting materialsMulti-step, can be lengthy, uses harsh reagents
Catalytic Hydrogenation Good to ExcellentHigh diastereoselectivity, enantioselectivity is challengingHighly scalableAtom-economical, directRequires specialized high-pressure equipment
Intramolecular Cycloaddition Good to ExcellentExcellent stereocontrolGenerally good, catalyst cost can be a factorHigh convergence and stereoselectivitySynthesis of complex precursors can be lengthy
Reductive Amination Good to ExcellentGood diastereoselectivityGoodVersatile, can be a one-pot processMay require careful control of reaction conditions

Conclusion

The synthesis of octahydropyrrolopyridines is a mature field with a rich diversity of synthetic strategies. The classical approach, starting from pyridine dicarboxylic acids, remains a viable and cost-effective method for the large-scale production of specific isomers like the Moxifloxacin intermediate. However, for the discovery and development of new chemical entities, more modern and flexible methods such as catalytic hydrogenation, intramolecular cycloadditions, and reductive aminations offer significant advantages in terms of efficiency, stereocontrol, and substrate scope.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of the target molecule's structure, the desired stereochemistry, and the scale of the synthesis. This guide provides a framework for understanding the key principles and practical considerations associated with each major approach, empowering researchers to make strategic decisions in their synthetic endeavors.

References

  • Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian J. Chem.2013 , 25 (15), 8701–8707. [Link]

  • Le Bourdonnec, B.; et al. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. J. Med. Chem.2006 , 49 (25), 7278-7289. [Link]

  • Motterle, R.; et al. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
  • Gong, Y.-D.; Najdi, S.; Olmstead, M. M.; Kurth, M. J. Solid-Phase Synthesis: Intramolecular Azomethine Ylide Cycloaddition (→Proline) and Carbanilide Cyclization (→Hydantoin) Reactions. J. Org. Chem.1998 , 63 (9), 3081–3086. [Link]

  • Overman, L. E.; et al. The Aza-Cope-Mannich Reaction. Org. React.2011 , 75, 1. [Link]

  • Motterle, R.; et al. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S.
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Reddy, G. P.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Request PDF. [Link]

  • Motterle, R.; et al. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Matassini, C.; Clemente, F.; Cardona, F. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules2018 , 23 (2), 284. [Link]

  • Wang, C.; et al. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules2024 , 29 (11), 2565. [Link]

  • Overman, L. E.; et al. Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. [Link]

  • Chem-Station. Aza-Cope Rearrangement. [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Nájera, C.; Sansano, J. M. A novel synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles by intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines. Org. Lett.2002 , 4 (15), 2513–2516. [Link]

  • Overman, L. E. Molecular Rearrangements in the Construction of Complex Molecules. J. Org. Chem.2009 , 74 (8), 2849–2862. [Link]

  • Zhou, Y.-G.; et al. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Org. Lett.2014 , 16 (12), 3296–3299. [Link]

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorg. Med. Chem. Lett.2012 , 22 (12), 4063-4068. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J. Org. Chem.2023 , 19, 989–996. [Link]

  • Nájera, C.; Sansano, J. M. ChemInform Abstract: A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3 + 2] Dipolar Cycloaddition on Chiral Perhydro-1,3-benzoxazines. Request PDF. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PDF. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules2020 , 25 (3), 488. [Link]

Sources

A Senior Application Scientist's Guide to the Target Validation of Novel Pyrrolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[3,4-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from analgesic and sedative effects to potential applications in treating cancer, diabetes, and infectious diseases.[1][2][3] This chemical versatility, however, presents a significant challenge: a novel derivative could interact with numerous biological targets, leading to complex polypharmacology. Therefore, a rigorous, multi-faceted approach to target validation is not merely a step in the research process; it is the cornerstone upon which a successful drug development program is built.

This guide provides an in-depth, technically-grounded framework for elucidating and validating the biological targets of novel pyrrolo[3,4-c]pyridine compounds. We will move beyond simplistic protocols to explain the causality behind our experimental choices, ensuring a self-validating cascade of evidence. For illustrative purposes, we will follow a hypothetical lead compound, PCP-Lead , a derivative designed with the initial hypothesis of inhibiting oncogenic kinase signaling.

The Foundational Strategy: A Tiered Approach to Target Validation

A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through a logical, tiered progression. We begin with broad, unbiased methods to survey the entire landscape of potential interactions within a native biological context. We then narrow our focus, using high-resolution biophysical techniques to precisely characterize the binding events of our most promising hits. Finally, we return to the cellular environment to confirm target engagement and validate the functional consequences of this interaction.[4][5][6] This tiered approach mitigates the risk of pursuing false positives and provides a comprehensive understanding of a compound's mechanism of action.

G cluster_0 Tier 1: Unbiased Discovery cluster_1 Tier 2: Direct Interaction cluster_2 Tier 3: Cellular Context T1 Unbiased Target Identification (e.g., Chemical Proteomics) T2 Biophysical Validation (SPR, ITC) T1->T2 Increasing Specificity T3 Cellular Target Engagement (CETSA) & Functional Confirmation (Western Blot) T2->T3 Increasing Specificity

Caption: A tiered workflow for target validation.

Tier 1: Unbiased Target Identification with Chemical Proteomics

Causality: Before we can validate a target, we must first identify it without bias. While screens using purified recombinant proteins are common, they fail to capture the complexity of the cellular environment where proteins exist in native conformations, often as part of larger complexes.[7] Chemical proteomics, specifically using kinobeads, allows us to perform a competitive binding experiment in a cell lysate or even in live cells.[7][8] This approach is invaluable for identifying the full spectrum of kinases that a compound interacts with, providing an early assessment of both on-target potency and off-target selectivity.

A particularly powerful iteration is the differential kinobeads profiling strategy, which compares compound activity in live cells versus a cell extract.[9] This can distinguish between covalent and non-covalent inhibitors and highlight the impact of cell permeability and metabolism on target engagement.[9][10]

Experimental Protocol: Differential Kinobeads Profiling
  • Cell Culture: Culture a relevant cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) to ~80% confluency.

  • Compound Treatment:

    • Live Cell Arm: Treat intact, living cells with a dose range of PCP-Lead for 1-2 hours at 37°C.

    • Lysate Arm: First, lyse untreated cells to create a cell extract. Then, treat the lysate with the same dose range of PCP-Lead .

  • Kinobeads Incubation: Add kinobeads—an affinity resin containing immobilized non-selective kinase inhibitors—to both the lysate from the "Live Cell Arm" and the treated lysate from the "Lysate Arm".[7] This initiates a competition between PCP-Lead and the kinobeads for the ATP-binding sites of the kinases in the proteome.

  • Enrichment & Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases and perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of peptides from each kinase. A dose-dependent decrease in a kinase's signal indicates competitive binding by PCP-Lead . Plotting these values generates potency curves (pIC50) for hundreds of kinases simultaneously.

Data Presentation: Hypothetical Kinobeads Profile
Target KinasePCP-Lead pIC₅₀ (Live Cell)PCP-Lead pIC₅₀ (Lysate)Vemurafenib pIC₅₀ (Live Cell)Interpretation
BRAF V600E 8.28.38.5Potent, primary target engagement in cells.
BRAF (WT) 7.17.27.4Moderate activity against wild-type BRAF.
DDR1 6.56.6< 5.0Moderate off-target activity, distinct from Vemurafenib.
ZAK 6.86.96.7Known off-target of some kinase inhibitors.[9]
CDK2 < 5.0< 5.0< 5.0No significant inhibition observed.

Tier 2: High-Resolution Biophysical Validation of Direct Binding

Causality: The hits identified in Tier 1 must be confirmed through direct, quantitative binding assays. This tier validates that the compound physically interacts with the purified target protein, allowing for precise measurement of binding affinity and kinetics. We will compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This technique provides real-time binding kinetics, measuring both the association rate (kₐ) and the dissociation rate (kₑ).[11][12] The dissociation rate is particularly critical as it defines the drug-target residence time, a parameter that often correlates more strongly with in vivo efficacy than simple affinity (Kₑ).[11]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[13][14] A single ITC experiment yields the binding affinity (Kₑ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This information is invaluable for guiding structure-activity relationship (SAR) studies.[13][15]

Comparison of Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding to an immobilized target.[16]Measures heat change upon titration of a ligand into a solution of the target.[17]
Key Output Kinetics (kₐ, kₑ), Affinity (Kₑ)Thermodynamics (ΔH, ΔS), Affinity (Kₑ), Stoichiometry (n)
Format Target is immobilized on a sensor chip.Both molecules are in solution.[17]
Throughput HighLow to Medium
Pros Real-time kinetic data, high sensitivity, good for screening.[18]Gold-standard affinity, provides thermodynamic profile, no immobilization needed.[13]
Cons Immobilization can affect protein conformation, indirect measurement of binding.Requires larger amounts of pure protein, lower throughput.
Experimental Protocols

SPR Kinetic Analysis:

  • Immobilize the purified recombinant target kinase (e.g., BRAF V600E) onto a sensor chip.

  • Prepare a series of concentrations of PCP-Lead in running buffer.

  • Inject the compound solutions sequentially over the chip surface, followed by a dissociation phase with running buffer.

  • Record the binding response (in Resonance Units, RU) over time.

  • Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.

ITC Titration:

  • Load the purified target kinase into the sample cell of the calorimeter.

  • Load a concentrated solution of PCP-Lead into the titration syringe.

  • Perform a series of small, timed injections of the compound into the sample cell while maintaining a constant temperature.

  • Measure the heat change after each injection.

  • Integrate the heat pulses and fit the data to a binding isotherm to determine Kₑ, ΔH, and n. ΔS is then calculated from these values.

Data Presentation: Hypothetical Biophysical Data for PCP-Lead
TargetMethodKₑ (nM)kₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻⁴ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
BRAF V600E SPR8.52.11.8--
BRAF V600E ITC10.2---9.8-1.2
DDR1 SPR3501.552.5--

Interpretation: The SPR and ITC data confirm a high-affinity interaction between PCP-Lead and BRAF V600E. The ITC results show the binding is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions. The slow dissociation rate (kₑ) from SPR indicates a long residence time on the primary target, which is a desirable property. The off-target, DDR1, shows significantly weaker affinity and a much faster dissociation rate.

Tier 3: Cellular Target Engagement and Functional Validation

Causality: Demonstrating direct binding to a purified protein is necessary but not sufficient. We must prove that our compound can penetrate the cell membrane, engage its target in the crowded intracellular milieu, and elicit a functional response. This tier connects the biophysical data to a tangible biological outcome.

Confirming Intracellular Binding: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[19][20] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[21] By heating treated cells and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting temperature (Tₘ).[21][22]

G cluster_0 CETSA Principle Unbound Unbound Target Protein Denatured Denatured & Aggregated Unbound->Denatured Heat (Low Tₘ) Bound Ligand-Bound Target Protein Stable Soluble Protein (Stabilized) Bound->Stable Heat (High Tₘ) G Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus PCP PCP-Lead PCP->BRAF inhibit Vem Vemurafenib Vem->BRAF inhibit Tram Trametinib Tram->MEK inhibit

Caption: The MAPK pathway with sites of inhibitor action.

References

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. (2019). News-Medical.Net. [Link]

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLOS ONE. [Link]

  • What are MEK inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). JoVE. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026). ResearchGate. [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Publications. [Link]

  • Mechanism of Action of BRAF and MEK Inhibitors. (n.d.). PharmacyLibrary. [Link]

  • Roskoski, R. Jr. (2016). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Pharmacological Research. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. [Link]

  • Kakadia, S., et al. (2019). Updates and challenges on treatment with BRAF/MEK-inhibitors in melanoma. Expert Review of Clinical Pharmacology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. [Link]

  • ITC (Isothermal Titration Calorimetry) Services. (n.d.). 2bind. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR. (2023). Nicoya Lifesciences. [Link]

  • van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Isothermal Titration Calorimetry (ITC) Analysis Service. (n.d.). Mtoz Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Creative Biolabs. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2021). ACS Publications. [Link]

  • BRAF Inhibitors | Therapy for Melanoma Mutation. (n.d.). NZMU. [Link]

  • Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. (2019). The Oncologist. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). ACS Omega. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). BioDuro. [Link]

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma. (2025). MDPI. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Trial of Vemurafenib/Cobimetinib With or Without Bevacizumab in Patients With Stage IV BRAFV600 Mutant Melanoma. (n.d.). ClinicalTrials.gov. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. [Link]

  • Target validation: A door to drug discovery. (n.d.). Chinese Journal of Natural Medicines. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). MDPI. [Link]

  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). PubMed. [Link]

Sources

comparing the efficacy of different catalysts in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalyst Efficacy in Pyrrolopyridine Synthesis for Medicinal Chemistry Applications

Pyrrolopyridines, also known as aza-indoles, represent a critical class of fused N-heterocycles that are foundational scaffolds in modern drug discovery.[1][2] Their structural resemblance to purines and indoles allows them to interact with a wide array of biological targets, leading to their use in developing treatments for diseases ranging from cancer to neurological disorders.[3][4] The efficacy of synthesizing these complex scaffolds is highly dependent on the choice of catalyst, which governs reaction efficiency, substrate scope, and functional group tolerance.

This guide provides a comparative analysis of common catalytic systems employed in pyrrolopyridine synthesis, offering insights into their mechanisms, advantages, and practical applications. The content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this vital heterocyclic core.

The Strategic Importance of Catalyst Selection

The construction of the pyrrolopyridine core often involves the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cyclization reactions. Transition metal catalysts are indispensable tools in this process, activating substrates and facilitating bond formation under conditions that would otherwise be unfeasible.[5][6] The choice between catalysts like palladium, gold, copper, or iron is not arbitrary; it is a strategic decision based on factors such as the cost of the metal, the desired reaction pathway (e.g., cross-coupling, hydroarylation, or radical cyclization), tolerance for sensitive functional groups, and increasingly, the principles of green chemistry.[5][7]

Comparative Analysis of Leading Catalytic Systems

The following sections delve into the most prevalent transition-metal catalysts, comparing their performance in the synthesis of pyrrolopyridines with supporting experimental data.

Palladium (Pd) Catalysis: The Versatile Workhorse

Palladium catalysis is arguably the most established and versatile method for constructing pyrrolopyridine frameworks. Its utility stems from its proficiency in mediating a wide range of cross-coupling and cyclization reactions, including the Heck, Suzuki, and Sonogashira reactions, as well as direct C-H activation and heteroannulation processes.[1][8]

Mechanistic Insight: Palladium-catalyzed reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. For instance, in an intramolecular Heck reaction to form a pyrrolopyridine, a Pd(0) species undergoes oxidative addition into an aryl halide bond on the pyridine ring. This is followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the Pd(0) catalyst.[9]

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups.

  • High Efficiency: Often provides excellent yields for complex transformations.[9]

  • Well-Understood Mechanisms: Extensive research has led to predictable reactivity and selectivity.[10]

Limitations:

  • Cost: Palladium is a precious metal, making it expensive for large-scale synthesis.

  • Ligand Requirement: Many reactions require sophisticated and costly phosphine ligands to achieve high efficiency. However, ligand-free protocols have been developed.[9]

A generalized workflow for catalyst screening and selection is crucial for optimizing the synthesis of a target pyrrolopyridine.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Catalyst Screening cluster_2 Phase 3: Optimization & Scale-Up Start Define Target Pyrrolopyridine Scaffold & Precursors Substrate_Analysis Analyze Substrate Functional Group Tolerance & Steric Hindrance Start->Substrate_Analysis Lit_Review Literature Review for Similar Scaffolds Substrate_Analysis->Lit_Review Pd_Catalyst Palladium (Pd) (Heck, Suzuki, Annulation) Lit_Review->Pd_Catalyst Au_Catalyst Gold (Au) (Hydroarylation, Cascade) Lit_Review->Au_Catalyst Cu_Catalyst Copper (Cu) (Aza-Michael, C-H Amination) Lit_Review->Cu_Catalyst Fe_Catalyst Iron (Fe) (Radical Cyclization, Sustainable) Lit_Review->Fe_Catalyst Screening Parallel Screening of Catalysts & Conditions (Temp, Solvent, Ligand, Base) Pd_Catalyst->Screening Au_Catalyst->Screening Cu_Catalyst->Screening Fe_Catalyst->Screening Optimization Optimize Leading Catalyst System (Loading, Time, Purity) Screening->Optimization Scale_Up Scale-Up Synthesis Optimization->Scale_Up Final_Product Final Product Characterization Scale_Up->Final_Product

Caption: A general workflow for catalyst selection in pyrrolopyridine synthesis.

Gold (Au) Catalysis: The Power of π-Acidity

Gold catalysis has emerged as a powerful tool for synthesizing heterocycles, primarily due to the strong Lewis acidity (carbophilicity) of gold(I) and gold(III) complexes.[11] This allows for the efficient activation of alkynes and allenes toward nucleophilic attack, triggering cascade reactions that can rapidly build molecular complexity.[12]

Mechanistic Insight: In a typical gold-catalyzed synthesis of a pyrrolopyridine, a gold catalyst activates a tethered alkyne on a pyrrole precursor. This makes the alkyne highly electrophilic and susceptible to intramolecular attack by a nitrogen or carbon nucleophile (hydroarylation), leading to cyclization.[13] This process is often highly atom-economical.[14]

Advantages:

  • Mild Reaction Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups.[12]

  • High Atom Economy: Cascade reactions form multiple bonds in a single step, reducing waste.[15]

  • Unique Reactivity: Enables transformations that are difficult to achieve with other catalysts.

Limitations:

  • Cost: Gold is even more expensive than palladium.

  • Substrate Specificity: Often requires substrates containing alkynes or allenes.

Copper (Cu) Catalysis: The Economical and Versatile Choice

Copper catalysts offer a cost-effective and environmentally friendlier alternative to palladium and gold.[16] They are versatile, capable of catalyzing a range of reactions including C-N and C-C bond formations, aza-Michael additions, and intramolecular C-H aminations.[17][18]

Mechanistic Insight: Copper can cycle through multiple oxidation states (Cu(I), Cu(II), Cu(III)), enabling diverse reaction pathways. For example, in the synthesis of pyrrolo[3,4-b]quinolinediones, a Cu(II) catalyst facilitates an aza-Michael addition, followed by condensation and oxidation in a one-pot cascade.[18][19]

Advantages:

  • Low Cost & Abundance: Copper is significantly cheaper and more abundant than precious metals.

  • Green Chemistry: Represents a more sustainable catalytic choice.

  • Broad Applicability: Useful for a variety of bond-forming reactions relevant to pyrrolopyridine synthesis.[20]

Limitations:

  • Harsher Conditions: Some copper-catalyzed reactions may require higher temperatures or stronger bases compared to palladium or gold systems.

  • Catalyst Loading: Often requires a higher catalyst loading (mol%) than more active precious metal catalysts.

Iron (Fe) Catalysis: The Sustainable Frontier

Iron is the most abundant and least expensive transition metal, making it an exceptionally attractive catalyst from a green chemistry perspective.[7] Iron catalysts are effective in promoting radical-based cyclizations and other transformations for pyrrole synthesis.[5][21]

Mechanistic Insight: Iron-catalyzed reactions frequently involve single-electron transfer (SET) processes, generating radical intermediates. For instance, the synthesis of pyrroles can proceed via an iron-catalyzed carboamination followed by a copper-mediated cyclization, or through a hydrogen autotransfer process.[21][22]

Advantages:

  • Extreme Low Cost & High Abundance: The most economical and sustainable metal catalyst choice.

  • Environmental Benignity: Iron is non-toxic and environmentally friendly.[7]

  • Novel Reactivity: Accesses radical pathways that are complementary to the two-electron processes of noble metals.

Limitations:

  • Mechanistic Understanding: The mechanisms of many iron-catalyzed reactions are less understood compared to palladium catalysis.

  • Substrate Scope: The substrate scope and functional group tolerance may be more limited in some cases.

The following diagram illustrates a simplified mechanism for a common palladium-catalyzed pathway used in pyrrolopyridine synthesis.

Heck_Cyclization_Mechanism A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X Bond) A->B C Pd(II) Complex (Ar-Pd(II)-X) B->C D Alkene Coordination & Insertion C->D E Intramolecular Cyclization Intermediate D->E F β-Hydride Elimination E->F G Pyrrolopyridine Product F->G H Reductive Elimination (Base) F->H H->A I Ar-X Precursor (e.g., 2-amino-3,5-dibromopyridine) I->B J Enamine Intermediate J->D

Caption: Simplified mechanism of a Pd-catalyzed intramolecular Heck cyclization.

Quantitative Performance Comparison

The table below summarizes the typical performance and conditions for each class of catalyst in pyrrolopyridine synthesis, based on data from cited literature.

Catalyst TypeTypical Reaction TypeTemp. (°C)Yield RangeKey AdvantagesKey Limitations
Palladium Heck Cyclization, Heteroannulation[9][23]110-14060-95%Highly versatile, broad scope, well-understoodHigh cost, potential need for expensive ligands
Gold Intramolecular Hydroarylation[13]25-8050-90%Very mild conditions, high atom economy, unique reactivityVery high cost, often requires alkyne substrates
Copper Aza-Michael/Condensation[18]90-12044-88%Low cost, abundant, good functional group toleranceCan require higher temperatures and catalyst loading
Iron Radical Cyclization, Carboamination[21][22]80-12050-85%Extremely low cost, sustainable, non-toxicMechanisms less understood, potentially narrower scope

Featured Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of a 7-Aza-indole (Pyrrolopyridine) Derivative

This protocol is adapted from a reported ligand-free palladium-catalyzed intramolecular Heck reaction.[9] It exemplifies an efficient method for constructing the pyrrolopyridine core from readily available starting materials.

Objective: To synthesize a substituted pyrrolopyridine derivative via a one-pot reaction involving enamine formation and subsequent palladium-catalyzed intramolecular Heck cyclization.

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Cyclohexanone

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,5-dibromopyridine (1.0 mmol), cyclohexanone (1.2 mmol), and DABCO (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture until all solids are dissolved. Add palladium(II) acetate (0.1 mmol, 10 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously under the nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrrolopyridine derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Choices:

  • Catalyst (Pd(OAc)₂): Palladium acetate is a common, relatively stable, and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.[9]

  • Base (DABCO): DABCO serves a dual purpose. It acts as a base to facilitate the initial enamine formation between the aminopyridine and cyclohexanone and is also crucial for the reductive elimination step in the Heck catalytic cycle, regenerating the Pd(0) catalyst.[9] The use of three equivalents was found to be optimal for achieving high yields.[9]

  • Solvent (DMF): DMF is a polar aprotic solvent with a high boiling point, suitable for dissolving the reactants and facilitating the reaction at the required temperature of 120 °C.[9]

  • Ligand-Free: This protocol's advantage is its simplicity and cost-effectiveness by avoiding expensive and air-sensitive phosphine ligands.[9]

Conclusion

The synthesis of pyrrolopyridines is a dynamic field where catalyst innovation directly translates to enhanced capabilities in drug discovery. While palladium remains the benchmark for versatility and reliability, its high cost is a significant drawback. Gold catalysis provides access to unique molecular architectures under exceptionally mild conditions but is limited by cost and substrate requirements. For more sustainable and scalable syntheses, copper and iron present compelling alternatives. Copper is a robust and economical choice for a variety of bond-forming reactions, while iron catalysis stands at the forefront of green chemistry, offering an inexpensive and non-toxic option. The optimal catalyst choice is ultimately dictated by the specific synthetic target, required functional group tolerance, and economic and environmental considerations of the project.

References

  • Majumdar, K. C., et al. (n.d.). Palladium-Catalyzed One-Pot Synthesis of Pyrrole-Annulated Coumarin, Quinolone, and 7-Aza-indole Derivatives. Synthesis.
  • Arcadi, A., et al. (n.d.). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. PubMed.
  • MDPI. (2024, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate.
  • ResearchGate. (2025, August 7). Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. ResearchGate.
  • ACS Publications. (n.d.). Pyrrole annulation onto aldehydes and ketones via palladium-catalyzed reactions. The Journal of Organic Chemistry.
  • ResearchGate. (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
  • PMC. (n.d.). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. PMC.
  • Semantic Scholar. (2022, July 11). Two-Step, One-Pot Pyrrole Synthesis by Iron-Catalyzed Carboamination/Copper-Mediated Cyclization. Semantic Scholar.
  • ResearchGate. (2025, November 26). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Organic Chemistry Portal. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Chemistry Portal.
  • PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC.
  • Slideshare. (n.d.). Copper catalyzed synthesis of N-Heterocycles containing one M-atom. Slideshare.
  • Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • PubMed. (2023, March 3). Copper(II)-Catalyzed Synthesis of Pyrrolo[3,4- b]quinolinediones from o-Amino Carbonyl Compounds and Maleimides. PubMed.
  • Scribd. (n.d.). Copper-Catalyzed Synthesis of Pyrroloquinolinediones. Scribd.
  • Journal of Organic and Pharmaceutical Chemistry. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • PubMed. (2017, January 6). Iron-Catalyzed Sustainable Synthesis of Pyrrole. PubMed.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Royal Society of Chemistry. (n.d.). Gold-catalyzed tandem synthesis of bioactive spiro-dipyrroloquinolines and its application in the one-step synthesis of incargranine B aglycone and seneciobipyrrolidine (I). Organic Chemistry Frontiers.
  • Google Patents. (n.d.). CN101798279A - Method for preparing iron-catalyzed pyrrole and pyrrole cyclic compounds. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Gold Catalysis for Heterocyclic Chemistry: A Representative Case Study on Pyrone Natural Products. ResearchGate.

Sources

A Cross-Validated Guide to the Experimental Landscape of Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one and its Bioactive Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrrolopyridine core, a privileged structural motif, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive cross-validation of the experimental data for a promising, yet underexplored, member of this family: octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. Due to the nascent stage of research into this specific molecule, we will employ a comparative approach, leveraging the extensive experimental data available for its close structural isomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of the broad-spectrum antibiotic, Moxifloxacin.[2][3] This comparative analysis will serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological activities of this novel scaffold.

The Rationale for a Comparative Approach

The subtle shift in the fusion of the pyrrolidine and piperidine rings between the [3,4-c] and [3,4-b] isomers can lead to significant differences in their three-dimensional conformation, and consequently, their biological activity. By juxtaposing the known experimental data of the well-characterized [3,4-b] isomer with the projected data for our target [3,4-c] lactam, we can establish a foundational understanding of its chemical and biological properties. This guide will delve into the established synthetic routes, spectroscopic characterization, and the known biological relevance of related pyrrolopyridine derivatives to provide a holistic view.

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Pyridine-3,4-dicarboxylic acid B Pyridine-3,4-dicarboximide A->B 1. Amidation C Octahydropyrrolo[3,4-c]pyridine-1,3-dione B->C 2. Catalytic Hydration D Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one C->D 3. Selective Reduction Biological_Screening_Workflow A Synthesized Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one B Primary Screening A->B C Analgesic Assays (e.g., Writhing Test, Hot Plate Test) B->C D Antimicrobial Assays (e.g., MIC Determination) B->D E Antiviral Assays (e.g., Plaque Reduction Assay) B->E F Antitumor Assays (e.g., MTT Assay on Cancer Cell Lines) B->F G Hit Identification & SAR Studies C->G D->G E->G F->G

Sources

Safety Operating Guide

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced bicyclic scaffolds like octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS: 1391926-56-9) requires more than just reading a standard Safety Data Sheet (SDS)[1]. In drug discovery and chemical development, laboratory safety must be driven by a mechanistic understanding of the molecules we handle.

This guide provides a causality-driven, self-validating operational protocol for the safe handling, segregation, and disposal of this specific nitrogenous building block, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Chemical Hazard Profile & Mechanistic Causality

To dispose of a chemical properly, we must first understand its reactivity. Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one (


, MW: 140.18  g/mol ) is a fused bicyclic system containing a secondary amine and a lactam ring[1].
  • Basicity and Nucleophilicity: The secondary amine in the pyrrolidine ring is a competent nucleophile and a mild base. Causality: If disposed of in acidic waste streams without controlled neutralization, it can undergo exothermic acid-base reactions.

  • Combustion Byproducts (NOx): Because the molecule contains two nitrogen atoms, thermal degradation (incineration) will inevitably generate nitric oxide (NO) and nitrogen dioxide (

    
    ). Causality:  This mandates that the waste must be processed by a licensed facility equipped with NOx scrubbers to prevent toxic atmospheric emissions and comply with environmental regulations[2][4].
    
  • Lactam Stability: While the lactam ring is generally stable, extreme pH levels in mixed aqueous waste carboys can catalyze hydrolysis, generating ring-opened amino acids that may cross-react with other transition metal waste.

Waste Segregation & Compatibility

Proper waste segregation prevents in-carboy reactions and reduces disposal costs[5]. Summarized below is the quantitative and qualitative compatibility matrix for this compound.

Waste Stream CategoryCompatibilityMechanistic Rationale & Action Required
Halogenated Organic Conditional Compatible if dissolved in DCM/Chloroform. Action: Keep halogenated waste strictly separate to minimize expensive high-temp incineration costs.
Non-Halogenated Organic Highly Compatible Ideal for solutions in MeOH, EtOH, or EtOAc. Action: Bulk in standard non-halogenated carboys.
Aqueous Waste Conditional Amine basicity can raise waste pH. Action: Neutralize to pH 7–8 prior to bulking to prevent base-catalyzed degradation of other waste.
Strong Oxidizers / Acids Incompatible Amines can exothermically oxidize or violently form salts. Action: Strictly segregate from peroxides, nitric acid, and permanganates.

Procedural Disposal Workflows

Every protocol below is designed as a self-validating system . This means each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Solid Waste Disposal (Unused Powder or Evaporated Residue)
  • Collection: Transfer all solid residue, contaminated weighing paper, and spatulas into a wide-mouth, high-density polyethylene (HDPE) container. Do not use glass, as pressure buildup from unintended reactions can cause shattering.

  • Validation Check: Inspect the container for moisture. The powder must be completely dry to prevent slow hydrolysis of the lactam ring.

  • Labeling: Label strictly as "Hazardous Solid Waste: Toxic/Irritant Organic Solid (Contains Nitrogenous Heterocycles)."

  • Final Routing: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration[6].

Protocol B: Aqueous & Solvent Waste Disposal (Post-Reaction Mixtures)
  • Quenching & pH Adjustment: Before transferring reaction mixtures containing octahydro-1H-pyrrolo[3,4-c]pyridin-1-one to a bulk carboy, test the pH using indicator paper.

  • Neutralization: If the pH is > 9 (due to the secondary amine), slowly add 1M HCl dropwise while stirring until the pH stabilizes between 7 and 8.

    • Causality: Converting the free base to its ammonium hydrochloride salt prevents it from acting as a nucleophile in the waste carboy, neutralizing the risk of cross-reactivity.

  • Validation Check: Re-test the pH after 5 minutes of stirring to ensure the solution is buffered and stable.

  • Segregation: Pour the neutralized solution into the appropriate "Non-Halogenated" or "Halogenated" liquid waste carboy.

Protocol C: Spill Response and Decontamination
  • Containment: If the solid powder is spilled, do not sweep dry, as this generates inhalable hazardous dust.

  • Absorption: If spilled in solution, surround the spill with an inert, inorganic absorbent such as vermiculite or sand. Do not use sawdust.

    • Causality: Sawdust is organic; mixing reactive nitrogenous compounds with organic absorbents can create a delayed flammability hazard.

  • Physical Removal: Carefully scoop the absorbed mixture into a hazardous waste bag.

  • Surface Decontamination: Wipe the area with a 10% citric acid solution.

    • Validation Check: Swab the area with a pH strip moistened with DI water. A neutral pH indicates the basic amine residue has been successfully neutralized and removed.

Disposal Workflow Visualization

Below is the logical decision tree for managing octahydro-1H-pyrrolo[3,4-c]pyridin-1-one waste, mapping the physical state of the chemical to its ultimate destruction pathway.

DisposalWorkflow Start Waste Generation: Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Reaction Mixture/Extract) Start->Liquid Spill Accidental Spill Start->Spill SolidContainer Seal in compatible HDPE container Solid->SolidContainer LiquidSeg Segregate: Halogenated vs. Non-Halogenated Check pH (Adjust to 7-8) Liquid->LiquidSeg SpillSweep Use inert absorbent (e.g., vermiculite) Do NOT use sawdust Spill->SpillSweep Incineration High-Temp Incineration (Requires NOx Scrubbers) SolidContainer->Incineration LiquidSeg->Incineration SpillSweep->SolidContainer

Caption: Operational workflow for the segregation, neutralization, and disposal of nitrogenous bicyclic waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). "RCRA Orientation Manual: Table of Contents and Foreword." EPA.gov. Available at:[Link][2]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at:[Link][6]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one belongs to the family of bicyclic lactams. Based on data from analogous compounds, it is prudent to assume that this chemical may cause skin, eye, and respiratory irritation.[2][3] Heterocyclic amines and their derivatives can also present risks of sensitization and other health effects with prolonged or repeated exposure.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental workflow.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. The following table outlines the minimum recommended PPE, with further details on selection and usage provided in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)To prevent skin contact and potential irritation or absorption.[1][4]
Eye Protection Safety goggles with side shieldsTo protect against splashes and aerosols.[3][5]
Body Protection Laboratory coat (fully buttoned)To protect skin and personal clothing from contamination.[1][5]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols.[2][3]

Detailed PPE Protocols: From Donning to Disposal

Adherence to proper procedure is as crucial as the equipment itself. This section provides a step-by-step guide to the effective use of PPE when handling octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Glove Selection and Use

Selection: Choose gloves made of nitrile or neoprene for their broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[4] For tasks with a higher risk of splashing, consider double-gloving.

Donning and Doffing:

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent contamination, use a proper removal technique where the outer surface of the glove is not touched with bare hands.

Eye and Face Protection

Safety goggles with side shields are the minimum requirement to protect against accidental splashes.[5] In situations where there is a significant risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[5]

Protective Clothing

A clean, fully buttoned laboratory coat serves as the primary barrier for your body and personal clothing. Ensure the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection

All handling of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one should be conducted in a well-ventilated area. For procedures that may generate aerosols or dust, a certified chemical fume hood is mandatory.[2][3]

Experimental Workflow and PPE Integration

The following diagram illustrates the integration of PPE protocols into a standard laboratory workflow for handling octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Start assess_hazards Assess Hazards & Review SDS of Analogs start->assess_hazards Begin Protocol select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe weigh_transfer Weighing & Transfer (in Fume Hood) don_ppe->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup workup Work-up & Purification reaction_setup->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Chemical & Contaminated Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE integration into the chemical handling workflow.

Spill Management and Emergency Procedures

In the event of a spill, it is critical to have a clear and practiced response plan.

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide them with as much information as possible about the spilled chemical.

Disposal Plan: Responsible Waste Management

All waste contaminated with octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][4] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Residual Solutions & Rinsates liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Labeled Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Professional Waste Pickup solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Waste disposal workflow for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • INDOFINE Chemical Company, Inc. (2026, January 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment. Retrieved from [Link]

  • Lab Alley. (2025, January 9). SAFETY DATA SHEET. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]

  • PubChem. (n.d.). Octahydro-1H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.